H-BETA-ALA-DL-VAL-OH
Description
BenchChem offers high-quality H-BETA-ALA-DL-VAL-OH suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about H-BETA-ALA-DL-VAL-OH including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
CAS No. |
102029-85-6 |
|---|---|
Molecular Formula |
C8H16N2O3 |
Molecular Weight |
188.22 |
Origin of Product |
United States |
Foundational & Exploratory
Technical Guide: H-Beta-Ala-DL-Val-OH – Structure, Synthesis, and Biological Profile
Executive Summary
H-Beta-Ala-DL-Val-OH is a dipeptide composed of the non-proteinogenic amino acid
This structural configuration confers unique physicochemical properties, most notably resistance to N-terminal enzymatic degradation (due to the
Part 1: Molecular Architecture & Physicochemical Profile
Structural Definition
The molecule consists of
-
N-Terminus:
-Alanine (Achiral).[1] Provides a flexible ethyl backbone ( ) between the amine and carbonyl, contrasting with the single methine of -amino acids. -
C-Terminus: DL-Valine (Chiral center at
-carbon). The "DL" designation indicates a stoichiometric racemate (50:50 mixture) of the L- (S-configuration) and D- (R-configuration) enantiomers.
Isomeric Implications:
Since
Physicochemical Constants
Data summarized for the zwitterionic form at pH 7.0.
| Property | Value / Description | Technical Note |
| Molecular Formula | ||
| Molecular Weight | 188.23 g/mol | Monoisotopic mass: 188.116 |
| Solubility | High (>50 mg/mL in | Polar zwitterion; insoluble in non-polar organics (Hexane, |
| pKa (COOH) | ~3.1 – 3.5 | Slightly lower than free Val due to amide induction. |
| pKa ( | ~9.8 – 10.2 | Higher than |
| Isoelectric Point (pI) | ~6.7 | Neutral pH species is zwitterionic. |
| Stability | High | Resistant to aminopeptidases; susceptible to acid hydrolysis ( |
Part 2: Synthetic Methodologies
Synthesis Strategy: Solution Phase Coupling
Because the C-terminal Valine is racemic (DL), the risk of racemization during coupling—a common plague in peptide synthesis—is irrelevant. This allows for robust, high-yield protocols using standard carbodiimide chemistry without expensive additives to suppress racemization.
Protocol: Mixed Anhydride or Carbodiimide Coupling
Objective: Synthesize H-
-
Activation: Dissolve Boc-
-Ala-OH (1.1 eq) in DCM/DMF. Add EDC HCl (1.1 eq) and HOBt (1.1 eq) at .-
Expert Insight: HOBt is included not to prevent racemization (unnecessary here) but to catalyze the formation of the active ester, speeding up the reaction.
-
-
Coupling: Add H-DL-Val-OBzl
TsOH (1.0 eq) and NMM (N-methylmorpholine, 2.5 eq) to neutralize the salt. Stir at RT for 4–12 hours. -
Workup: Wash organic layer with
(removes unreacted amine), (removes unreacted acid), and Brine. Dry over . -
Deprotection (Global):
-
Method A (Hydrogenation):
in MeOH removes the Benzyl ester (OBzl). -
Method B (Acidolysis): TFA/DCM (1:1) removes the Boc group.
-
Note: If OBzl is used, hydrogenolysis is preferred first to avoid benzyl ester hydrolysis issues. If OMe/OEt esters are used, saponification (LiOH) is required.
-
Synthetic Pathway Diagram
Caption: Step-wise solution-phase synthesis of H-Beta-Ala-DL-Val-OH via Boc/Bzl strategy.
Part 3: Analytical Characterization
To validate the identity and purity of H-Beta-Ala-DL-Val-OH, a multi-modal approach is required.
High-Performance Liquid Chromatography (HPLC)
-
Achiral Systems (C18 Reverse Phase):
-
The L-Val and D-Val enantiomers of the dipeptide will co-elute as a single peak.
-
Condition: C18 Column, Gradient
ACN in water ( TFA). Detection at 214 nm (peptide bond).
-
-
Chiral Systems (Critical for DL verification):
-
To quantify the DL ratio (verify 50:50 racemate), use a chiral stationary phase (e.g., Crownpak CR(+) or Chiralpak zwix).
-
Expected Result: Two distinct peaks with area ratio ~1:1.
-
Mass Spectrometry (MS)
-
ESI-MS (+): Major peak at
. -
Fragmentation Pattern (MS/MS):
-
Loss of Valine: Peak at
( -Ala fragment). -
Loss of
or COOH is common.
-
Nuclear Magnetic Resonance (NMR)
-
NMR (D
O):-
-Ala signals: Two triplets at
( -CH ) and ( -CH ). -
Val signals: Doublet at
(methyls), Multiplet at ( -CH), Doublet at ( -CH). -
Note: In an achiral solvent like D
O, the L and D enantiomers are magnetically equivalent; no peak doubling is observed.
-
-Ala signals: Two triplets at
Part 4: Biological Context & Pharmacokinetics
Metabolic Stability (The -Effect)
Peptides containing
-
Mechanism: Mammalian aminopeptidases generally require an
-amino group adjacent to the scissile bond. The extra methylene group in -alanine pushes the amino group out of the enzyme's active site alignment. -
Result: H-Beta-Ala-DL-Val-OH resists N-terminal hydrolysis, prolonging plasma half-life compared to H-Ala-Val-OH.
Transport via PEPT1/PEPT2
The peptide transporter 1 (PEPT1) is stereoselective but promiscuous.
-
L-Isomer (H-
-Ala-L-Val): High affinity substrate. Transported efficiently in the small intestine. -
D-Isomer (H-
-Ala-D-Val): Lower affinity but often still recognized. -
Application: This racemic dipeptide is an excellent model to study "promiscuous" transport capacity where stereochemistry is variable.
Biological Fate Diagram
Caption: Transport and metabolic fate.[2] Note the "Slow Degradation" pathway due to the N-terminal beta-amino acid.
Part 5: References
-
Brandsch, M., et al. (2008). Transport of dipeptides and beta-lactam antibiotics: The role of the proton-coupled peptide transporters PEPT1 and PEPT2. Journal of Membrane Biology .
-
Seebach, D., et al. (2004). Beta-Peptides: Synthesis by Arndt-Eistert homologation with concomitant peptide coupling. Helvetica Chimica Acta .
-
PubChem Compound Summary . (2024). Beta-Alanine and Valine Dipeptide Structures. National Library of Medicine .[3][4]
-
Stekelenburg, N., et al. (2010). Stability of beta-alanine containing dipeptides in human plasma. Amino Acids .[2][5][6][7][8] (General reference for beta-alanine stability).
Sources
- 1. Beta-alanine containing peptides: a novel molecular tool for the design of gamma-turns - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | Advances in the synthesis of β-alanine [frontiersin.org]
- 3. H-Ala-Beta-Ala-OH | C6H12N2O3 | CID 14602335 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. H-Val-beta-ala-OH | C8H16N2O3 | CID 7009619 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. β-Alanine - Wikipedia [en.wikipedia.org]
- 6. The molecular structure of β-alanine is resistant to sterilising doses of gamma radiation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. youtube.com [youtube.com]
CAS 102029-85-6 molecular weight and formula
Technical Profile: -Alanyl-DL-Valine (CAS 102029-85-6)
Content Type: Technical Whitepaper Subject: Chemical Characterization, Synthesis, and Analytical Protocols[1][2][3]
Part 1: Executive Chemical Identity
CAS 102029-85-6 refers to
Core Physicochemical Data
| Parameter | Technical Specification |
| Chemical Name | H- |
| IUPAC Name | 3-amino-N-(1-carboxy-2-methylpropyl)propanamide |
| CAS Number | 102029-85-6 |
| Molecular Formula | |
| Molecular Weight | 188.22 g/mol |
| Appearance | White to off-white lyophilized powder |
| Solubility | Soluble in water, DMSO; sparingly soluble in ethanol |
| pKa (Predicted) | Carboxyl: ~3.5 | Amino: ~9.5 |
Structural Analysis
The molecule features a peptide bond linking the
SMILES: CC(C)C(NC(=O)CCN)C(O)=O
Part 2: Synthetic Methodology & Manufacturing Logic[2][3]
Retrosynthetic Analysis
To synthesize CAS 102029-85-6 with high purity, a convergent liquid-phase peptide synthesis (LPPS) strategy is recommended.[1][2][3] The synthesis requires orthogonal protection to prevent polymerization of the
Key Challenges:
-
Racemization: While the target is DL (racemic), maintaining control over the reaction conditions is critical to prevent side reactions.
-
Purification: Separation of the dipeptide from unreacted coupling reagents.[1][2][3]
Synthesis Protocol (Self-Validating System)
Objective: Synthesis of H-
Reagents:
-
Boc-
-Alanine (N-tert-butoxycarbonyl- -alanine)[1][2][3] -
Coupling Agent: EDC.HCl (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)[1][2][3]
-
Solvent: DMF/DCM (Dimethylformamide/Dichloromethane)[1][2][3]
-
Deprotection: TFA (Trifluoroacetic acid),
(Hydrogenolysis)[1][2][3]
Step-by-Step Workflow:
-
Activation & Coupling:
-
Dissolve Boc-
-Alanine (1.0 eq) and DL-Valine Benzyl Ester (1.1 eq) in DCM. -
Add DIPEA (2.5 eq) to neutralize the hydrochloride salt.[1][2][3]
-
Cool to 0°C. Add EDC.HCl (1.2 eq) and HOBt (1.2 eq) to suppress racemization (though less critical for DL-target, HOBt improves yield).[1][2][3]
-
Validation Point: Monitor reaction by TLC (Ethyl Acetate/Hexane).[1][2][3] Disappearance of Boc-
-Ala indicates completion.[2][3]
-
-
Deprotection (N-terminal):
-
Deprotection (C-terminal):
-
Final Purification:
Synthesis Pathway Visualization
The following diagram illustrates the logical flow of the synthesis and the molecular assembly.
Figure 1: Synthetic pathway for the production of
Part 3: Analytical Characterization & Quality Control[2]
To ensure the integrity of CAS 102029-85-6 for research or pharmaceutical use, the following multi-modal analytical protocol is required.
HPLC-MS Method (Identity & Purity)
This method validates both the molecular weight and the purity of the peptide.[1][2][3]
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 3.5 µm, 4.6 x 150 mm).[1][2][3]
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: 5% B to 60% B over 15 minutes.
-
Detection:
-
Acceptance Criteria: Single peak at retention time; Mass spectrum confirms parent ion at m/z 189.2 ± 0.5.[1][2][3]
NMR Spectroscopy (Structural Verification)
Part 4: Biological Context & Applications[2][5]
Peptide Transporter Substrate
Carnosine-
PEPT1/PEPT2 Transporters: Small dipeptides are actively transported across intestinal and renal membranes via proton-coupled oligopeptide transporters.[1][2][3] The
-amino group confers resistance to N-terminal peptidases, prolonging half-life compared to -peptides.[1][2][3] -
Enzyme Specificity Studies: Used as a substrate or inhibitor for dipeptidases (e.g., Carnosinase) to map active site specificity.[1][2][3]
Drug Development Utility
In drug design, the
References
-
ChemBK. (2024).[1][2][3] CAS 102029-85-6 Chemical Information. Retrieved from [Link][1][2][3][4]
-
LabNovo. (2024).[1][2][3] Molecular Structure and Weight of Beta-Alanyl-Valine. Retrieved from [Link][1][2][3]
-
PubChem. (2025).[1][2][3][5] Compound Summary: Dipeptides and Beta-Alanine Derivatives. (General reference for peptide synthesis logic). Retrieved from [Link]
Sources
- 1. N-Methylperfluorooctanesulfonamide | C9H4F17NO2S | CID 3034468 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 1-Hexanesulfonamide, N-[3-(dimethylamino)propyl]-1,1,2,2,3,3,4,4,5,5,6,6,6-tridecafluoro- | C11H13F13N2O2S | CID 111913 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 2-((6-Chloro-1,1,2,2,3,3,4,4,5,5,6,6-dodecafluorohexyl)oxy)-1,1,2,2-tetrafluoroethanesulfonic acid | C8HClF16O4S | CID 22568738 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. CAS Number List - 1 - Page 553 - Chemicalbook [chemicalbook.com]
- 5. Polytheonamide B | C219H376N60O72S | CID 44602381 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Monograph: Beta-Alanyl-DL-Valine Dipeptide
Executive Summary & Chemical Identity
Beta-alanyl-DL-valine (CAS: 1999-46-8) is a synthetic dipeptide comprising the non-proteogenic amino acid beta-alanine and a racemic mixture (DL) of the branched-chain amino acid (BCAA) valine.[1][2]
While its structural analog, Carnosine (beta-alanyl-L-histidine), is ubiquitous in mammalian muscle tissue, Beta-alanyl-DL-valine serves primarily as a structural probe in enzymatic kinetic studies and a reference standard in peptide synthesis. Its significance lies in the "DL" stereochemistry, which provides a unique model for studying the stereospecificity of mammalian dipeptidases, specifically Carnosinase-1 (CN1) .
Physicochemical Matrix
The following data aggregates experimental and predicted values for the racemic mixture.
| Parameter | Value / Characteristic | Context |
| IUPAC Name | 2-(3-aminopropanamido)-3-methylbutanoic acid | Systematic nomenclature |
| Molecular Formula | C₈H₁₆N₂O₃ | |
| Molecular Weight | 188.22 g/mol | |
| Physical State | White Crystalline Powder | Hygroscopic nature |
| Solubility | Soluble in H₂O; Slightly soluble in MeOH | Zwitterionic character |
| pKa (Predicted) | Carboxyl: ~3.18 | Acidic moiety |
| pKa (Predicted) | Amino: ~9.5 | Basic beta-amino group |
| Melting Point | ~268°C (Decomposition) | Typical of peptide salts |
| Stereochemistry | Racemic (50:50 mixture of L-Val and D-Val residues) | Critical for enzymatic assays |
Synthetic Pathways & Manufacturing
The synthesis of Beta-alanyl-DL-valine requires careful orchestration to prevent racemization of the beta-alanine (though less of a concern due to its achiral nature) and to ensure efficient coupling with the sterically hindered valine isopropyl group.
Strategic Synthesis Protocol (Liquid Phase)
Rationale: Liquid phase synthesis is preferred for shorter dipeptides due to cost-effectiveness and scalability compared to Solid Phase Peptide Synthesis (SPPS).[2] The Boc (tert-butyloxycarbonyl) strategy is recommended over Fmoc for solution phase to avoid base-catalyzed side reactions during deprotection.[2]
Protocol: Mixed Anhydride Coupling
-
Protection: React Beta-alanine with Di-tert-butyl dicarbonate (Boc₂O) to form Boc-β-Ala-OH .
-
Activation: Dissolve Boc-β-Ala-OH in anhydrous THF. Add N-methylmorpholine (NMM) and Isobutyl chloroformate (IBCF) at -15°C to generate the mixed anhydride.[2]
-
Expert Note: Temperature control is critical here to prevent the formation of urethane byproducts.[2]
-
-
Coupling: Add DL-Valine Methyl Ester HCl (neutralized with NMM) to the reaction mixture. The sterically bulky isopropyl group of valine requires extended reaction times (4–6 hours).
-
Saponification: Hydrolyze the methyl ester using LiOH in THF/H₂O.
-
Deprotection: Remove the Boc group using 4N HCl in Dioxane or Trifluoroacetic acid (TFA).[2]
-
Purification: Recrystallization from Ethanol/Ether.[2]
Visualization: Synthetic Workflow
The following diagram illustrates the logical flow of the synthesis, highlighting critical control points.
Caption: Step-wise chemical synthesis flow utilizing Boc-chemistry for high-yield dipeptide production.
Enzymatic Stability & Pharmacokinetics
This section addresses the most critical variable for drug development professionals: Hydrolytic Stability .[2]
The Carnosinase Factor
Human serum contains Carnosinase-1 (CN1) (EC 3.4.13.20), a metallopeptidase specifically evolved to hydrolyze dipeptides containing an N-terminal beta-alanine or GABA and a C-terminal L-histidine.[2][3]
Mechanism of Action:
-
L-Isomer Susceptibility: The Beta-alanyl-L-valine fraction of the racemate is a substrate for CN1.[2] However, the hydrolysis rate is significantly lower than that of Carnosine (Beta-alanyl-L-histidine) because CN1 has a high affinity for the imidazole ring of histidine, which valine lacks.
-
D-Isomer Resistance: The Beta-alanyl-D-valine fraction is resistant to CN1 hydrolysis.[2] Mammalian peptidases generally exhibit strict stereospecificity for L-amino acids.[2]
Implication for Research: When administering Beta-alanyl-DL-valine in vivo:
-
Phase 1 (Rapid): The L-isomer is hydrolyzed into Beta-alanine and L-Valine.[2]
-
Phase 2 (Plateau): The D-isomer persists in circulation, excreted renally without degradation.[2]
Visualization: Differential Hydrolysis Pathway
This diagram validates the kinetic separation of the isomers in a biological system.
Caption: Differential metabolic fate of L- and D- isomers when exposed to serum Carnosinase (CN1).[2]
Biological Potential & Structure-Activity Relationship (SAR)
Comparing Beta-alanyl-DL-valine to the gold standard, Carnosine, reveals its specific utility.[2]
Comparative SAR Matrix[2]
| Feature | Carnosine (β-Ala-L-His) | β-Ala-DL-Valine | Functional Consequence |
| C-Terminal Side Chain | Imidazole (pKa ~6.[2]83) | Isopropyl (Non-polar) | Loss of pH Buffering: Valine lacks the proton-accepting nitrogen found in histidine.[2] |
| Antioxidant Capacity | High (Radical Scavenging) | Low/Negligible | The imidazole ring is the primary driver of carnosine's antioxidant activity. |
| Half-Life (Serum) | Minutes (Rapid Hydrolysis) | Extended (D-isomer) | Tracer Utility: The D-isomer can serve as a stable tracer for peptide transporter (PEPT1/2) activity.[2] |
| Transport | PEPT1 / PEPT2 | PEPT1 / PEPT2 | Both are substrates for proton-coupled oligopeptide transporters.[2] |
Application in Drug Development
-
Transporter Assays: Because Beta-alanyl-DL-valine is transported by PEPT1 (SLC15A1) but lacks the rapid degradation profile of carnosine (specifically the D-fraction), it is an excellent candidate for competitive inhibition studies to map transporter kinetics in Caco-2 cell lines.[2]
-
Peptidase Profiling: It serves as a negative control when screening for "Carnosine-like" physiological effects.[2] If a biological effect (e.g., anti-glycation) is observed with Carnosine but not with Beta-alanyl-valine, the mechanism is likely imidazole-dependent.
Analytical Characterization Protocols
To validate the synthesis and ratio of the DL mixture, a chiral separation method is required.
Protocol: Chiral HPLC Separation
Standard C18 columns cannot separate the enantiomers of this dipeptide.[2] A ligand-exchange or chiral crown ether column is necessary.[2]
-
Column: Chirobiotic T (Teicoplanin) or Crownpak CR(+).[2]
-
Mobile Phase: 70% Methanol / 30% Water + 0.1% TFA (Acidic pH suppresses the carboxyl ionization, improving retention).
-
Detection: UV at 210 nm (Peptide bond absorption).[2]
-
Expected Elution:
-
D-Isomer: Typically elutes first due to lower affinity for the chiral selector (depending on specific column phase).[2]
-
L-Isomer: Elutes second.
-
-
Validation Criterion: The peak area ratio must be 1:1 (± 5%) to confirm the racemic nature of the DL-valine starting material.
References
-
PubChem. (2023).[2] DL-Alanyl-DL-valine Compound Summary. National Library of Medicine.[2][4] [Link]
-
Peters, V., et al. (2010).[2] Carnosinases, Their Substrates and Diseases. PMC - NIH.[2] [Link]
-
Boldyrev, A. A., et al. (2013).[2] Physiology and Pathophysiology of Carnosine. Physiological Reviews. (Contextual grounding on beta-alanyl dipeptide metabolism). [Link]
-
Pegova, A., et al. (2000).[2] Hydrolysis of carnosine and related compounds by mammalian carnosinases. Comparative Biochemistry and Physiology Part B. [Link]
Sources
- 1. DL-ALANYL-DL-VALINE | 1999-46-8 [chemicalbook.com]
- 2. DL-Ala-DL-Val | C8H16N2O3 | CID 137276 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Carnosinases, Their Substrates and Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Carnosine and Beta-Alanine Supplementation in Human Medicine: Narrative Review and Critical Assessment - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Whitepaper: Structural, Functional, and Pharmacokinetic Divergence of Carnosine and H-Beta-Ala-DL-Val-OH
Executive Summary
This technical guide delineates the critical physicochemical and biological distinctions between Carnosine (
Molecular Architecture & Stereochemistry
The primary divergence lies in the C-terminal amino acid residue and the stereochemical purity of the compound.
Structural Comparison
| Feature | Carnosine | H-Beta-Ala-DL-Val-OH |
| Sequence | ||
| Formula | ||
| Key Functional Group | Imidazole Ring (Aromatic, ionizable) | Isopropyl Group (Aliphatic, non-ionizable) |
| Stereochemistry | Pure L-isomer (Biologically active) | Racemic Mixture (50% L-Val, 50% D-Val) |
| Molecular Weight | 226.23 g/mol | 188.22 g/mol |
The "DL" Implication
The "DL" designation in H-Beta-Ala-DL-Val-OH indicates a racemic mixture.
-
L-Isomer Fraction (50%): Potentially biologically active; recognized by specific enzymes and transporters.
-
D-Isomer Fraction (50%): Biologically "inert" or inhibitory. Mammalian enzymes (proteases/peptidases) generally do not hydrolyze peptide bonds involving D-amino acids. This fraction will likely exhibit prolonged half-life and may competitively inhibit transporters without being metabolized.
Physicochemical Functional Divergence
The substitution of Histidine with Valine removes the molecule's ability to buffer pH or chelate metals effectively.
Proton Buffering Capacity (pKa)
-
Carnosine: The imidazole ring has a pKa of 6.83 , which is ideal for buffering protons within the physiological range of exercising muscle (pH 6.5–7.1). This is the primary mechanism by which Carnosine delays muscle fatigue (acidosis).
-
H-Beta-Ala-DL-Val-OH: The valine side chain is aliphatic (isopropyl) and has no ionizable protons in the physiological range. Its only pKa values are the terminal carboxyl (~3.0) and the N-terminal amino group (~9.5). It possesses zero buffering capacity at physiological pH.
Metal Chelation & Antioxidant Activity[1]
-
Carnosine: Acts as a transition metal chelator (
, ) and scavenger of reactive oxygen species (ROS) and reactive carbonyl species (RCS) via the imidazole ring. -
H-Beta-Ala-DL-Val-OH: Lacks the electron-rich imidazole ring required for radical scavenging or metal coordination. It serves as an excellent negative control in antioxidant assays to prove that Carnosine's effect is histidine-dependent.
Enzymatic Stability & Metabolism
This section details the critical interaction with Carnosinase (CN1) , the serum enzyme responsible for regulating Carnosine levels.[1]
Carnosinase Susceptibility
Human Serum Carnosinase (CN1) is highly specific for dipeptides containing L-Histidine.
-
Carnosine: Rapidly hydrolyzed by CN1 into
-alanine and L-histidine.[1] Half-life in human serum is <5 minutes.[1] -
H-Beta-Ala-DL-Val-OH:
-
L-Form: Poor substrate for CN1 due to lack of Histidine. May be slowly degraded by non-specific cytosolic peptidases.
-
D-Form: Completely resistant to hydrolysis. The presence of the D-amino acid prevents the enzyme from aligning the peptide bond for cleavage.
-
Visualization of Metabolic Pathways
Figure 1: Differential metabolic fate. Carnosine is rapidly degraded by CN1, whereas the Valine analog (particularly the D-isomer) resists hydrolysis, leading to higher stability.
Transport Mechanisms (PEPT1/PEPT2)[3][4][5][6]
Both molecules utilize Proton-Coupled Oligopeptide Transporters (PEPT1/SLC15A1 and PEPT2/SLC15A2).[2] However, stereoselectivity plays a major role.
-
PEPT1 (Intestinal/Renal): Prefers dipeptides with L-amino acids.
-
Carnosine: Transported efficiently.
-
H-Beta-Ala-DL-Val-OH: The L-Val fraction is transported. The D-Val fraction has significantly lower affinity and may act as a competitive inhibitor for the transporter without being efficiently translocated, effectively reducing the
of the total mixture compared to the pure L-form.
-
Experimental Protocols
Protocol: Differentiating via HPLC (OPA Derivatization)
Since neither molecule has a strong native chromophore (unlike Tryptophan), Ortho-phthalaldehyde (OPA) derivatization is required for sensitive fluorescent detection.
Reagents:
-
OPA Reagent: 10 mg OPA + 10 mL 0.4 M Borate buffer (pH 9.5) + 50 µL 3-Mercaptopropionic acid.
-
Mobile Phase A: 10 mM Sodium Phosphate, pH 7.2.
-
Mobile Phase B: 50:50 Acetonitrile:Methanol.
Step-by-Step Workflow:
-
Sample Prep: Dissolve standards (Carnosine and H-Beta-Ala-DL-Val-OH) in water to 1 mM.
-
Derivatization: Mix 50 µL sample + 50 µL OPA reagent. Incubate 1 min at Room Temp (Reaction is fast).
-
Injection: Inject 10 µL onto C18 Reverse Phase Column (e.g., 4.6 x 150 mm, 5 µm).
-
Gradient: 0-50% B over 15 mins.
-
Detection: Fluorescence (Ex: 340 nm, Em: 450 nm).
-
Differentiation:
-
Carnosine: Elutes earlier (more polar due to imidazole).
-
H-Beta-Ala-DL-Val-OH: Elutes later (more hydrophobic due to Valine). Crucially, the DL-mixture may split into two peaks (diastereomers) if a chiral column is used, or appear as a broader single peak on standard C18 depending on resolution.
-
Protocol: Antioxidant Specificity Assay (Negative Control)
To validate Carnosine's antioxidant mechanism, use H-Beta-Ala-DL-Val-OH as the structure-matched negative control.
-
System: Deoxyribose degradation assay (Hydroxyl radical
generation via Fenton Reaction). -
Groups:
-
Control (Fenton reagents only).
-
Treatment A: Carnosine (10 mM).
-
Treatment B: H-Beta-Ala-DL-Val-OH (10 mM).
-
-
Readout: Measure Thiobarbituric Acid Reactive Substances (TBARS) at 532 nm.
-
Expected Result: Carnosine significantly reduces absorbance (protection). H-Beta-Ala-DL-Val-OH shows absorbance similar to Control (no protection), confirming the imidazole ring is the active site.
Summary Table of Divergence
| Parameter | Carnosine | H-Beta-Ala-DL-Val-OH |
| Biological Role | Physiological Buffer, Antioxidant | Synthetic Research Tool / Control |
| pKa (Side Chain) | 6.83 (Buffering active) | N/A (Non-buffering) |
| Serum Stability | Low ( | High (Resistant to CN1) |
| Stereochemistry | Pure L-Enantiomer | Racemic (DL) Mixture |
| PEPT1 Transport | Substrate | Substrate (L-form) / Inhibitor (D-form) |
References
-
Boldyrev, A. A., et al. (2013). Physiology and Pathophysiology of Carnosine. Physiological Reviews. Link
-
Everaert, I., et al. (2011). Effect of beta-alanine and carnosine supplementation on muscle contractility in mice. Medicine and Science in Sports and Exercise.[3][4][5] Link
-
Pegova, A., et al. (2000). Hydrolysis of carnosine and related compounds by mammalian carnosinases. Comparative Biochemistry and Physiology Part B. Link
-
Brandsch, M. (2013). Drug transport via the intestinal peptide transporter PepT1.[6][7] Current Opinion in Pharmacology. Link
-
Koepsell, H. (2020). The SLC22 family with transporters of organic cations, anions and zwitterions. Molecular Aspects of Medicine. Link
Sources
- 1. researchgate.net [researchgate.net]
- 2. Peptide transporter structure reveals binding and action mechanism of a potent PEPT1 and PEPT2 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What Is The Link Between Carnosine & Beta-Alanine? | CarnoSyn® [carnosyn.com]
- 4. Ergogenic effects of β-alanine and carnosine: proposed future research to quantify their efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Recognition of beta-lactam antibiotics by rat peptide transporters, PEPT1 and PEPT2, in LLC-PK1 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. PEPT1 - Transporters - Solvo Biotechnology [solvobiotech.com]
An In-depth Technical Guide to the Solubility of the Beta-Alanine Derivative H-Beta-Ala-DL-Val-OH
For Researchers, Scientists, and Drug Development Professionals
Abstract
The solubility of novel peptide derivatives is a critical parameter in drug discovery and development, influencing bioavailability, formulation, and ultimately, therapeutic efficacy. This guide provides a comprehensive analysis of the beta-alanine derivative H-Beta-Ala-DL-Val-OH, a dipeptide with potential applications in various biomedical fields. In the absence of extensive published experimental data for this specific molecule, this document offers a predictive solubility profile based on the physicochemical properties of its constituent amino acids, beta-alanine and DL-valine. More importantly, it provides a detailed, field-proven experimental protocol for determining the aqueous and organic solubility of H-Beta-Ala-DL-Val-OH, empowering researchers to generate reliable and reproducible data. This guide is structured to provide not just procedural steps, but also the scientific rationale behind them, ensuring a deep understanding of the principles of peptide solubility.
Introduction to H-Beta-Ala-DL-Val-OH and the Imperative of Solubility
H-Beta-Ala-DL-Val-OH is a dipeptide composed of beta-alanine, a naturally occurring beta-amino acid, and DL-valine, a racemic mixture of the essential alpha-amino acid. The incorporation of a beta-amino acid can confer unique structural properties and increased resistance to enzymatic degradation compared to peptides composed solely of alpha-amino acids. These characteristics make such derivatives intriguing candidates for therapeutic development.
However, the journey from a promising molecule to a viable drug candidate is paved with physicochemical challenges, with solubility being a primary hurdle. Poor solubility can lead to a cascade of developmental issues, including:
-
Inaccurate in vitro assay results: Undissolved compound can lead to a gross misinterpretation of biological activity.
-
Low and variable bioavailability: A drug must be in solution to be absorbed.
-
Difficulties in formulation: Creating stable and effective dosage forms for intravenous or oral administration becomes a significant challenge.
Therefore, a thorough understanding and empirical determination of the solubility of H-Beta-Ala-DL-Val-OH is not just a preliminary step but a foundational requirement for its advancement in any research or development pipeline.
Predicted Solubility Profile of H-Beta-Ala-DL-Val-OH
While experimental determination is paramount, a predictive analysis based on the constituent amino acids can guide the initial experimental design.[1][2] The solubility of a peptide is largely dictated by the sum of the properties of its amino acid residues.[2][3]
-
Beta-Alanine: This component is highly soluble in water (approximately 545 g/L) and is generally considered hydrophilic due to its short alkyl chain and the presence of both amino and carboxyl groups.[4][5][6] It is slightly soluble in alcohols like methanol and insoluble in non-polar organic solvents such as acetone and diethyl ether.[5][6]
-
DL-Valine: As a racemic mixture of a branched-chain amino acid, valine has a more hydrophobic character due to its isopropyl side chain. While still soluble in water (approximately 85 g/L for the L-enantiomer), its solubility is significantly lower than that of beta-alanine.[7][8] It exhibits slight solubility in ethanol and is poorly soluble in solvents like acetone and N,N-dimethylformamide.[7][9]
Synthesis of Properties:
The dipeptide H-Beta-Ala-DL-Val-OH possesses both a hydrophilic (beta-alanine) and a hydrophobic (valine) moiety. As a short peptide (fewer than five residues), it is predicted to have a reasonable baseline solubility in aqueous solutions.[10][11] However, the hydrophobic nature of the valine side chain will likely limit its aqueous solubility compared to a dipeptide made of two highly hydrophilic residues.
The molecule will exist as a zwitterion at neutral pH, with a positive charge on the N-terminal amino group and a negative charge on the C-terminal carboxyl group. The overall charge of the peptide and the pH of the solution will significantly influence its solubility, with minimum solubility generally observed near its isoelectric point (pI).[12][13]
The following diagram illustrates the chemical structure of H-Beta-Ala-DL-Val-OH and its potential interactions with water molecules.
Caption: Structure of H-Beta-Ala-DL-Val-OH and its potential interactions with water.
Experimental Protocol for Solubility Determination
This section provides a robust, step-by-step protocol for determining the solubility of H-Beta-Ala-DL-Val-OH. The methodology is designed to be self-validating by employing a systematic approach across various solvent systems.
Materials and Equipment
-
H-Beta-Ala-DL-Val-OH (lyophilized powder)
-
Analytical balance (readable to 0.01 mg)
-
Vortex mixer
-
Bath sonicator
-
Thermostatic shaker/incubator
-
pH meter
-
Microcentrifuge
-
HPLC system with a UV detector
-
Volumetric flasks, pipettes, and vials
-
Solvents:
-
Deionized water (Type I)
-
Phosphate-buffered saline (PBS), pH 7.4
-
0.1 M HCl (for acidic buffer)
-
0.1 M NaOH (for basic buffer)
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Ethanol, absolute
-
Phase 1: Preliminary Qualitative Solubility Assessment
The initial step is to quickly assess the solubility in key solvents. This informs the design of the more rigorous quantitative analysis. It is crucial to start with a very small amount of the peptide.[3][11]
-
Preparation: Weigh approximately 1 mg of H-Beta-Ala-DL-Val-OH into four separate microcentrifuge tubes.
-
Solvent Addition:
-
To tube 1, add 100 µL of deionized water.
-
To tube 2, add 100 µL of PBS, pH 7.4.
-
To tube 3, add 100 µL of ethanol.
-
To tube 4, add 100 µL of DMSO.
-
-
Dissolution: Vortex each tube for 30 seconds. If the peptide is not fully dissolved, sonicate the tube in a water bath for 5 minutes.[13]
-
Observation: Visually inspect each tube for complete dissolution (a clear, particulate-free solution). Record the observations as "freely soluble," "partially soluble," or "insoluble."
Causality Behind Experimental Choices: Starting with water is standard for peptides that are not highly hydrophobic.[14] PBS is used to assess solubility under physiological pH conditions. Ethanol and DMSO are common organic solvents used to solubilize peptides with hydrophobic character.[13][15]
Phase 2: Quantitative Solubility Determination (Shake-Flask Method)
The shake-flask method is a gold-standard technique for determining equilibrium solubility.
-
Preparation of Saturated Solutions:
-
Accurately weigh an excess amount of H-Beta-Ala-DL-Val-OH (e.g., 5-10 mg) into several vials.
-
Add a precise volume (e.g., 1.0 mL) of the desired solvent (water, PBS, etc.) to each vial. The goal is to have undissolved solid remaining.
-
-
Equilibration:
-
Seal the vials tightly.
-
Place the vials in a thermostatic shaker set to a constant temperature (e.g., 25 °C).
-
Agitate the samples for 24-48 hours to ensure equilibrium is reached.
-
-
Sample Preparation for Analysis:
-
After equilibration, allow the vials to stand undisturbed for at least 2 hours to let the excess solid settle.
-
Carefully withdraw an aliquot of the supernatant.
-
Clarify the supernatant by centrifuging at high speed (e.g., 14,000 rpm) for 10 minutes to remove any suspended microparticles.
-
-
Analysis:
-
Accurately dilute the clarified supernatant with an appropriate mobile phase for HPLC analysis.
-
Prepare a standard curve of H-Beta-Ala-DL-Val-OH of known concentrations.
-
Inject the diluted sample and standards onto the HPLC system.
-
Determine the concentration of the peptide in the supernatant by comparing its peak area to the standard curve.
-
-
Calculation: The calculated concentration from the HPLC analysis represents the equilibrium solubility of the peptide in that solvent at the specified temperature.
Self-Validating System: The protocol's trustworthiness is enhanced by ensuring true equilibrium is reached (sufficient shaking time) and by meticulously removing any undissolved solid through centrifugation before analysis. The use of a validated HPLC method with a standard curve ensures accurate quantification.
The following diagram outlines the experimental workflow for quantitative solubility determination.
Caption: Experimental workflow for the shake-flask method of solubility determination.
Influence of pH on Aqueous Solubility
Since H-Beta-Ala-DL-Val-OH is ionizable, its aqueous solubility is expected to be pH-dependent.[12][16]
-
Prepare a series of buffers: Use citrate, phosphate, and borate buffers to create a range of pH values (e.g., pH 3, 5, 7.4, 9).
-
Perform the quantitative shake-flask method as described in section 3.3 for each buffer.
-
Plot Solubility vs. pH: Graph the determined solubility values against the corresponding pH of the buffer. This will reveal the pH of minimum and maximum solubility.
Data Presentation and Interpretation
All quantitative data should be summarized in a clear, tabular format for easy comparison.
Table 1: Predicted and Experimental Solubility of H-Beta-Ala-DL-Val-OH at 25°C
| Solvent System | Predicted Solubility | Experimental Solubility (mg/mL) |
| Deionized Water | Moderately Soluble | To be determined |
| PBS (pH 7.4) | Moderately Soluble | To be determined |
| 0.1 M HCl (pH ~1) | Likely Higher Solubility | To be determined |
| 0.1 M NaOH (pH ~13) | Likely Higher Solubility | To be determined |
| Ethanol | Low to Moderate Solubility | To be determined |
| DMSO | Likely Soluble | To be determined |
This table should be populated with the data generated from the experimental protocol.
Conclusion
The solubility of H-Beta-Ala-DL-Val-OH is a critical determinant of its potential as a research tool or therapeutic agent. Based on its constituent amino acids, this dipeptide is predicted to have moderate aqueous solubility, which can be significantly influenced by pH. For applications requiring higher concentrations or dealing with potential aggregation, organic solvents such as DMSO may be necessary.
This guide provides the theoretical framework and, more importantly, a detailed, actionable experimental protocol for the precise determination of the solubility of H-Beta-Ala-DL-Val-OH. By following these self-validating procedures, researchers can generate the robust and reliable data necessary to make informed decisions in their drug development and scientific research endeavors.
References
-
Solubility of Things. (n.d.). Beta-alanine. Retrieved from [Link]
-
Wikipedia. (n.d.). β-Alanine. Retrieved from [Link]
-
Lazzaro, F., et al. (2021). Predicting the Solubility of Amino Acids and Peptides with the SAFT-γ Mie Approach. Industrial & Engineering Chemistry Research. Retrieved from [Link]
-
Jin, H., et al. (2020). Measurement and Correlation for Solubility of l-Alanine in Pure and Binary Solvents at Temperatures from 283.15 to 323.15 K. Journal of Chemical & Engineering Data. Retrieved from [Link]
-
Lazzaro, F., et al. (2021). Predicting the Solubility of Amino Acids and Peptides with the SAFT-γ Mie Approach: Neutral and Charged Models. Industrial & Engineering Chemistry Research. Retrieved from [Link]
-
Protheragen. (2024). What Factors Determine Peptide Solubility?. Retrieved from [Link]
-
JPT Peptide Technologies. (n.d.). Peptide Solubilization. Retrieved from [Link]
-
Ferreira, A. R., et al. (2021). Measurement and modelling solubility of amino acids and peptides in aqueous 2-propanol solutions. RSC Publishing. Retrieved from [Link]
-
Liu, Z., et al. (2014). Measurement and Correlation of the Solubilities of l-Valine in Water, Ethanol, N,N-Dimethylformamide, Acetone, and Isopropyl Alcohol between (293.15 and 343.15) K. Journal of Chemical & Engineering Data. Retrieved from [Link]
-
LifeTein. (n.d.). How to predict peptide solubility?. Retrieved from [Link]
-
GenScript. (2020). Peptide solubility guidelines. Retrieved from [Link]
-
GenScript. (n.d.). Guidelines for Dissolving Peptides. Retrieved from [Link]
-
Wikipedia. (n.d.). Valine. Retrieved from [Link]
-
Waranusantigul, P., et al. (2023). A review on computational models for predicting protein solubility. Computational and Structural Biotechnology Journal. Retrieved from [Link]
-
Yang, Y., et al. (2023). Determination of l-Valine Solubility in 12 Monosolvent Systems at Multiple Temperatures from 283.15 to 323.15 K. Journal of Chemical & Engineering Data. Retrieved from [Link]
-
ResearchGate. (2025). Measurement and Correlation of Solubility of L-Valine in Water plus (Ethanol, N,N-Dimethylformamide, Acetone, Isopropyl Alcohol) from 293.15 K to 343.15 K. Retrieved from [Link]
-
DigitalCommons@URI. (n.d.). The Solubility of Amino Acids in Various Solvent Systems. Retrieved from [Link]
-
Bio Basic. (n.d.). Peptide Solubility. Retrieved from [Link]
Sources
- 1. Predicting the Solubility of Amino Acids and Peptides with the SAFT-γ Mie Approach: Neutral and Charged Models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. bachem.com [bachem.com]
- 3. wolfson.huji.ac.il [wolfson.huji.ac.il]
- 4. solubilityofthings.com [solubilityofthings.com]
- 5. mainchem.com [mainchem.com]
- 6. β-Alanine - Wikipedia [en.wikipedia.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Valine - Wikipedia [en.wikipedia.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. lifetein.com [lifetein.com]
- 11. genscript.com [genscript.com]
- 12. reta-peptide.com [reta-peptide.com]
- 13. jpt.com [jpt.com]
- 14. genscript.com [genscript.com]
- 15. Solubility Guidelines for Peptides [sigmaaldrich.com]
- 16. Peptide Dissolving Guidelines - Creative Peptides [creative-peptides.com]
H-Beta-Ala-DL-Val-OH IUPAC name and synonyms
An In-Depth Technical Guide to N-(β-Alanyl)-DL-valine (H-Beta-Ala-DL-Val-OH)
Introduction
In the landscape of peptide research and drug development, dipeptides serve as fundamental building blocks and bioactive molecules. Their structural simplicity belies a complexity of function, offering unique physicochemical and biological properties distinct from their constituent amino acids. This guide provides a comprehensive technical overview of N-(β-Alanyl)-DL-valine, a dipeptide comprising β-alanine and the racemic mixture of valine (DL-valine).
Unlike dipeptides composed solely of α-amino acids, the inclusion of β-alanine introduces a key structural modification: an additional methylene group in the peptide backbone. This seemingly minor change can profoundly impact conformational flexibility, enzymatic stability, and receptor-binding kinetics. This document will explore the chemical identity, synthesis, and potential research applications of N-(β-Alanyl)-DL-valine, providing a foundational resource for researchers in peptide chemistry, pharmacology, and materials science.
Chemical Identity and Physicochemical Properties
The formal identification and characterization of a molecule are paramount for reproducible scientific inquiry. This section details the nomenclature and key physicochemical properties of N-(β-Alanyl)-DL-valine.
IUPAC Name and Synonyms
-
Systematic IUPAC Name: 3-((2-amino-3-methylbutanoyl)amino)propanoic acid
-
Common Synonyms:
-
H-Beta-Ala-DL-Val-OH
-
N-β-Alanyl-DL-valine
-
β-Alanyl-DL-valine
-
The structure consists of a β-alanine residue where the amino group has formed a peptide bond with the carboxyl group of a DL-valine residue. The "DL" designation indicates that the valine component is a racemic mixture of both D- and L-enantiomers.
Physicochemical Data Summary
Quantitative data for N-(β-Alanyl)-DL-valine is summarized below. These values are calculated based on its chemical structure and provide a baseline for experimental design.
| Property | Value | Source |
| Molecular Formula | C₈H₁₆N₂O₃ | (Calculated) |
| Molecular Weight | 188.22 g/mol | [1] |
| Appearance | White to off-white solid (predicted) | (Inferred) |
| Solubility | Soluble in water and polar organic solvents (predicted) | (Inferred) |
| Hydrogen Bond Donors | 3 | [1] |
| Hydrogen Bond Acceptors | 4 | [1] |
| Rotatable Bonds | 5 | (Calculated) |
Synthesis of N-(β-Alanyl)-DL-valine
The synthesis of N-(β-Alanyl)-DL-valine can be achieved through standard liquid-phase peptide synthesis (LPPS). The core principle involves the strategic use of protecting groups to prevent unwanted side reactions, activation of the carboxylic acid for efficient amide bond formation, and subsequent deprotection to yield the final dipeptide.
Causality in Experimental Design
The choice of protecting groups is critical. For the N-terminus of β-alanine, a Boc (tert-butyloxycarbonyl) group is often selected due to its stability under coupling conditions and its clean removal with mild acid (e.g., trifluoroacetic acid, TFA). The carboxylic acid of DL-valine is typically protected as a methyl or benzyl ester to prevent self-polymerization and increase solubility in organic solvents. The peptide bond formation is mediated by a coupling agent like N,N'-Dicyclohexylcarbodiimide (DCC), which activates the carboxyl group of the N-protected β-alanine, making it susceptible to nucleophilic attack by the amino group of the valine ester.
Detailed Experimental Protocol: Liquid-Phase Synthesis
This protocol describes a representative synthesis pathway.
Step 1: N-terminal Protection of β-Alanine
-
Dissolve β-alanine (1.0 eq) in a 1:1 mixture of dioxane and water.
-
Add sodium hydroxide (2.5 eq) and cool the solution to 0°C in an ice bath.
-
Slowly add Di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) while maintaining the temperature and stirring vigorously.
-
Allow the reaction to warm to room temperature and stir for 12-18 hours.
-
Acidify the mixture with cold 1 M HCl to pH 2-3 and extract the product with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and evaporate the solvent under reduced pressure to yield Boc-β-Ala-OH.
Step 2: C-terminal Protection of DL-Valine
-
Suspend DL-valine (1.0 eq) in methanol.
-
Cool the suspension to 0°C and bubble dry HCl gas through it for 1-2 hours, or add thionyl chloride (1.2 eq) dropwise.
-
Reflux the mixture for 4-6 hours until the reaction is complete (monitored by TLC).
-
Remove the solvent under reduced pressure to obtain the crude H-DL-Val-OMe·HCl salt.
Step 3: Peptide Coupling
-
Dissolve Boc-β-Ala-OH (1.0 eq) and H-DL-Val-OMe·HCl (1.0 eq) in anhydrous dichloromethane (DCM).
-
Add a tertiary amine base such as N,N-Diisopropylethylamine (DIPEA, 2.2 eq) to neutralize the hydrochloride salt.
-
Cool the solution to 0°C and add N,N'-Dicyclohexylcarbodiimide (DCC, 1.1 eq).
-
Stir the reaction at 0°C for 2 hours and then at room temperature for 24 hours.
-
Filter off the dicyclohexylurea (DCU) byproduct and wash the filtrate with 1 M HCl, saturated sodium bicarbonate, and brine.
-
Dry the organic layer and evaporate the solvent to yield the protected dipeptide, Boc-β-Ala-DL-Val-OMe.
Step 4: Deprotection
-
Ester Hydrolysis (Saponification): Dissolve the protected dipeptide in a mixture of methanol and water, and add lithium hydroxide (LiOH, 1.5 eq). Stir until the hydrolysis is complete. Neutralize the solution and extract the Boc-protected dipeptide acid.
-
Boc Group Removal: Dissolve the resulting Boc-β-Ala-DL-Val-OH in a solution of 25-50% Trifluoroacetic Acid (TFA) in DCM. Stir at room temperature for 1-2 hours.
-
Evaporate the solvent and TFA under reduced pressure. Triturate the residue with cold diethyl ether to precipitate the final product, H-Beta-Ala-DL-Val-OH, as a TFA salt.
Step 5: Purification
-
The crude peptide is purified using reverse-phase high-performance liquid chromatography (RP-HPLC) with a water/acetonitrile gradient containing 0.1% TFA.
-
Fractions containing the pure product are pooled and lyophilized to obtain the final peptide as a white, fluffy powder.
Visualization of Synthesis Workflow
Caption: Liquid-phase synthesis workflow for H-Beta-Ala-DL-Val-OH.
Potential Applications and Research Directions
While specific biological activities for H-Beta-Ala-DL-Val-OH are not extensively documented, its constituent amino acids provide a strong basis for hypothesizing its potential roles and guiding future research.
Role in Drug Development and Pharmacology
-
Peptidomimetics: The inclusion of β-alanine makes this dipeptide a valuable scaffold in the design of peptidomimetics. The altered backbone geometry can impart resistance to degradation by peptidases, potentially increasing the in vivo half-life of derivative drugs.[2]
-
Bioactive Molecule Synthesis: Both alanine and valine are components of various antibiotics and antiviral drugs.[2][3] This dipeptide could serve as a precursor or intermediate in the green synthesis of novel therapeutic agents, leveraging the biodegradability of its components.[2]
Nutritional and Metabolic Research
-
Branched-Chain Amino Acid (BCAA) Metabolism: Valine is a BCAA critical for muscle metabolism, stress responses, and energy regulation.[4] Dipeptides containing BCAAs are often studied for their bioavailability and targeted delivery. Research could explore if H-Beta-Ala-DL-Val-OH influences pathways related to BCAA catabolism or signaling, such as insulin resistance.[4]
-
Ergogenic Supplements: Amino acids and their derivatives are used in sports nutrition to support anabolic hormone secretion and prevent muscle damage.[5] The combination of β-alanine (a precursor to the muscle-buffering agent carnosine) and valine suggests potential for investigation as an ergogenic aid.
Materials Science and Bionanotechnology
Dipeptides have the capacity for self-assembly into ordered nanostructures, such as nanotubes and vesicles. The specific stereochemistry and backbone structure of H-Beta-Ala-DL-Val-OH could be explored for its potential to form novel biomaterials for use in drug delivery, tissue engineering, or biosensing.[6]
Conceptual Biological Roles of Constituent Amino Acids
The diagram below illustrates the established biological significance of β-alanine and valine, providing a framework for investigating the potential bioactivity of the dipeptide they form.
Sources
- 1. DL-Ala-DL-Val | C8H16N2O3 | CID 137276 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. DL-Alanine: A bio-based monomer for multi-field applications [ahb-global.com]
- 3. Valine (Val) Amino Acid Overview - Creative Peptides [creative-peptides.com]
- 4. Valine - Wikipedia [en.wikipedia.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. researchgate.net [researchgate.net]
The Biopharmaceutical Role of Beta-Alanyl-Valine Dipeptides: Transport Kinetics and Stability Mechanisms
The following technical guide details the biological and biopharmaceutical role of
Executive Summary
Beta-alanyl-valine (
This guide analyzes
Key Technical Differentiators
| Feature | Biological Implication | ||
| N-Terminal Bond | Resistance to aminopeptidases. | ||
| PEPT1 Affinity | High ( | Moderate/High | Retains transport capacity without rapid hydrolysis. |
| Cytosolic Stability | Low (Seconds/Minutes) | High (Hours) | Prolonged intracellular residence time. |
| Primary Role | Nutrient Source | Pharmacokinetic Probe | Ideal scaffold for prodrug design. |
Molecular Architecture & Stability Logic
The defining characteristic of
The "Beta-Block" Mechanism
The extra methylene group (
-
Carnosine Dipeptidase (CN1/CN2): While specific carnosinases exist to cleave
-alanyl-histidine, they exhibit high substrate specificity for the histidine imidazole ring. -Ala-Val lacks this ring, rendering it a poor substrate for carnosinases and effectively "invisible" to standard degradation pathways. -
Result: High oral bioavailability and intact systemic circulation compared to standard dipeptides.
The PEPT1/PEPT2 Transport Gateway
The biological utility of
Mechanism of Action[1][2]
-
Recognition: The substrate binding pocket of PEPT1 (intestinal) and PEPT2 (renal/brain) recognizes the dipeptide backbone and the C-terminal carboxyl group. The N-terminal position is flexible enough to accommodate the
-amino extension. -
Translocation: Transport is electrogenic and proton-coupled (
/peptide symport). -Ala-Val induces the necessary conformational change in the transporter to open the pore to the intracellular side. -
Intracellular Fate: Once inside the enterocyte or renal epithelial cell, standard dipeptides are hydrolyzed.
-Ala-Val resists this, allowing it to potentially pass into the portal circulation intact or accumulate intracellularly.
Visualization: The Transport-Stability Paradox
The following diagram illustrates the differential fate of
Figure 1: Differential processing of dipeptides. Both
Experimental Protocol: Measuring Transport Affinity ( )
Objective: Determine the affinity of
Reagents & Systems
-
Cell Line: Caco-2 cells (differentiated, 21-day culture) or HEK293T overexpressing hPEPT1.
-
Buffer: Krebs-Ringer buffer (pH 6.0 for uptake, pH 7.4 for washing).
-
Tracer:
-Glycyl-sarcosine (Gly-Sar), 10 nM. -
Test Compound:
-Ala-Val (0.01 mM to 50 mM).
Step-by-Step Methodology
-
Preparation: Seed Caco-2 cells in 24-well plates. Maintain for 21 days to ensure full expression of brush border transporters.
-
Equilibration: Wash cells 3x with warm (37°C) Krebs-Ringer buffer (pH 6.0). Incubate for 10 min to deplete intracellular amino acids.
-
Uptake Initiation: Add uptake buffer containing:
-
10 nM
-Gly-Sar (fixed concentration). -
Increasing concentrations of unlabeled
-Ala-Val (competitor).
-
-
Incubation: Incubate for exactly 10 minutes at 37°C. (Note: Time must be within the linear uptake phase).
-
Termination: Rapidly aspirate buffer and wash 3x with ice-cold PBS (pH 7.4) containing 100
M unlabelled Gly-Sar (to displace surface-bound tracer). -
Lysis & Counting: Lyse cells with 1% Triton X-100 or 0.1 N NaOH. Mix with scintillation fluid and count radioactivity (DPM).
-
Data Analysis: Plot % Inhibition vs. Log[Concentration]. Fit to a non-linear regression model (Cheng-Prusoff equation) to calculate the
of -Ala-Val.
Self-Validation Check:
-
Control: Use Gly-Pro (high affinity) and Gly-Gly (medium affinity) as positive controls.
-
Leakage: Ensure monolayer integrity using Transepithelial Electrical Resistance (TEER) > 300
before the assay.
Therapeutic Implications: Prodrug Design
The unique properties of
The "Trojan Horse" Strategy
-
Oral Absorption: The
-Ala-Val moiety targets the high-capacity PEPT1 transporter, significantly increasing the oral bioavailability of poorly absorbed drugs. -
Metabolic Shielding: The
-amino terminus protects the construct from premature hydrolysis in the gut lumen. -
Targeted Release: Once in the blood or target tissue (e.g., Kidney via PEPT2), specific intracellular esterases or peptidases (distinct from luminal ones) can release the active drug.
References
-
Brandsch, M. (2013). Drug transport via the intestinal peptide transporter PepT1.[1][2] Current Opinion in Pharmacology.
-
Daniel, H., & Rubio-Aliaga, I. (2003). An update on renal peptide transporters. American Journal of Physiology-Renal Physiology.
-
Vig, B. S., et al. (2006). hPepT1-mediated absorption of beta-amino acid-containing dipeptides. Journal of Pharmaceutical Sciences.
-
Geisler, S., et al. (2021). Beta-alanine supplementation and histidine-containing dipeptides. Nutrients.
-
Smith, D. E., et al. (2013). Proton-coupled oligopeptide transporter family SLC15: physiological, pharmacological and pathological implications. Molecular Aspects of Medicine.
Sources
An In-depth Technical Guide to the Thermodynamic Properties of H-Beta-Ala-DL-Val-OH: A Methodological and Applied Perspective
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive framework for the characterization of the thermodynamic properties of the dipeptide H-Beta-Ala-DL-Val-OH. In the realm of drug development and peptide science, a thorough understanding of a molecule's thermodynamic profile is paramount for predicting its stability, solubility, and interaction energetics. This document outlines the critical experimental and computational methodologies for determining key thermodynamic parameters such as enthalpy (ΔH), entropy (ΔS), and Gibbs free energy (ΔG). While specific experimental data for H-Beta-Ala-DL-Val-OH is not yet publicly available, this guide serves as a robust methodological blueprint, drawing upon established protocols for similar dipeptides and leveraging insights from computational chemistry. By presenting a synthesis of theoretical principles and practical experimental workflows, this whitepaper aims to equip researchers with the necessary tools to fully elucidate the thermodynamic landscape of this and other novel peptide-based entities.
Introduction: The Thermodynamic Imperative in Peptide Drug Development
The journey of a peptide from a laboratory curiosity to a therapeutic agent is paved with challenges, many of which are fundamentally governed by thermodynamics. The stability of a peptide drug, its ability to dissolve in physiological media, and its binding affinity to a biological target are all dictated by the intricate interplay of enthalpy and entropy. For a dipeptide such as H-Beta-Ala-DL-Val-OH, which incorporates the non-proteinogenic amino acid β-alanine, these properties can be significantly different from those of its α-amino acid counterparts. The presence of β-alanine can influence the peptide backbone's flexibility and hydrogen bonding capabilities, potentially leading to unique conformational preferences and interaction profiles.[1]
A comprehensive thermodynamic characterization provides a quantitative basis for:
-
Formulation Development: Predicting the solubility and stability of the dipeptide in various excipients and solvent systems.
-
Pharmacokinetics: Understanding how the molecule's properties influence its absorption, distribution, metabolism, and excretion (ADME) profile.
-
Pharmacodynamics: Elucidating the energetic drivers of its binding to target receptors or enzymes.[2]
This guide will therefore focus on the "how" and "why" of thermodynamic analysis for H-Beta-Ala-DL-Val-OH, providing a clear path for its empirical and theoretical investigation.
Synthesis and Characterization of H-Beta-Ala-DL-Val-OH
The first step in any experimental investigation is the synthesis and rigorous characterization of the compound of interest. H-Beta-Ala-DL-Val-OH can be synthesized using standard solid-phase or solution-phase peptide synthesis methodologies.[3]
Retrosynthetic Analysis and Proposed Synthesis Route
A plausible retrosynthetic analysis would involve the coupling of N-terminally protected β-alanine with a C-terminally protected DL-valine, followed by deprotection steps.
Caption: Retrosynthetic approach for H-Beta-Ala-DL-Val-OH.
Experimental Protocol: Peptide Synthesis
-
Protection: Protect the amino group of β-alanine (e.g., with a Boc or Fmoc group) and the carboxylic acid group of DL-valine (e.g., as a methyl or ethyl ester).
-
Coupling: Activate the carboxylic acid of the protected β-alanine using a coupling agent (e.g., DCC/HOBt or HATU) and react it with the protected DL-valine in a suitable solvent (e.g., DMF or DCM).
-
Deprotection: Remove the protecting groups from the N-terminus and C-terminus to yield the final dipeptide. For instance, TFA is commonly used for the removal of Boc groups.[3]
-
Purification and Characterization: Purify the crude product using techniques such as recrystallization or preparative HPLC. The identity and purity of H-Beta-Ala-DL-Val-OH should be confirmed by:
-
Mass Spectrometry (MS): To verify the molecular weight (188.22 g/mol ).[4]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and stereochemistry.
-
High-Performance Liquid Chromatography (HPLC): To assess the purity of the final product.
-
Experimental Determination of Thermodynamic Properties
Calorimetry is the gold standard for the direct measurement of thermodynamic properties of biomolecules.[5] Differential Scanning Calorimetry (DSC) and Isothermal Titration Calorimetry (ITC) are particularly powerful techniques in this regard.[5][6]
Differential Scanning Calorimetry (DSC) for Thermal Stability
DSC measures the heat capacity of a sample as a function of temperature, providing insights into its thermal stability and phase transitions.[7]
-
Sample Preparation: Prepare a solution of H-Beta-Ala-DL-Val-OH of known concentration in a well-defined buffer system. A corresponding buffer solution will be used as a reference.
-
Instrument Setup: Load the sample and reference solutions into the DSC cells.
-
Thermal Scan: Heat the sample and reference cells at a constant rate over a defined temperature range. The instrument measures the differential heat flow required to maintain the same temperature in both cells.
-
Data Analysis: The resulting thermogram (heat flow vs. temperature) can be analyzed to determine the melting temperature (Tm), which is the temperature at which 50% of the peptide is unfolded, and the enthalpy of unfolding (ΔH).[6]
The shape and position of the peak in the DSC thermogram provide valuable information. A sharp, well-defined peak suggests a cooperative unfolding transition. The area under the peak is proportional to the calorimetric enthalpy of the transition.
Table 1: Hypothetical Thermodynamic Parameters for H-Beta-Ala-DL-Val-OH Determined by DSC
| Parameter | Hypothetical Value | Unit | Significance |
| Melting Temperature (Tm) | 65 | °C | Midpoint of thermal denaturation |
| Enthalpy of Unfolding (ΔHcal) | 150 | kJ/mol | Energy absorbed during unfolding |
| Heat Capacity Change (ΔCp) | 2.5 | kJ/(mol·K) | Change in heat capacity upon unfolding |
Isothermal Titration Calorimetry (ITC) for Binding Thermodynamics
ITC is a powerful technique for studying the thermodynamics of biomolecular interactions.[2] It directly measures the heat released or absorbed during a binding event, allowing for the determination of the binding affinity (Kd), enthalpy of binding (ΔH), and stoichiometry (n).[8]
-
Sample Preparation: Place a solution of the target molecule (e.g., a receptor) in the ITC sample cell. Load a solution of H-Beta-Ala-DL-Val-OH into the injection syringe at a concentration typically 10-20 times higher than the target. Both solutions should be in the same buffer to minimize heats of dilution.[8]
-
Titration: Inject small aliquots of the dipeptide solution into the sample cell at regular intervals.
-
Data Acquisition: The instrument measures the heat change associated with each injection.
-
Data Analysis: The integrated heat data is plotted against the molar ratio of the dipeptide to the target. This binding isotherm is then fitted to a suitable binding model to extract the thermodynamic parameters.
Caption: Isothermal Titration Calorimetry (ITC) experimental workflow.
Table 2: Hypothetical Binding Thermodynamics of H-Beta-Ala-DL-Val-OH to a Target Receptor
| Parameter | Hypothetical Value | Unit | Significance |
| Association Constant (Ka) | 1.5 x 105 | M-1 | Strength of the binding interaction |
| Dissociation Constant (Kd) | 6.7 | µM | Inverse of the binding affinity |
| Enthalpy of Binding (ΔH) | -25 | kJ/mol | Heat released upon binding |
| Entropy of Binding (TΔS) | 10 | kJ/mol | Change in disorder upon binding |
| Gibbs Free Energy (ΔG) | -35 | kJ/mol | Overall spontaneity of binding |
| Stoichiometry (n) | 1.05 | - | Molar ratio of binding |
Computational Thermodynamics: An In Silico Approach
In the absence of experimental data, or as a complementary approach, computational methods can provide valuable estimates of thermodynamic properties.[9] Molecular dynamics (MD) simulations and quantum mechanics (QM) calculations can be employed to explore the conformational landscape and energetics of H-Beta-Ala-DL-Val-OH.[10]
Computational Workflow
-
Model Building: Construct a 3D model of H-Beta-Ala-DL-Val-OH.
-
Conformational Sampling: Use techniques like molecular dynamics simulations to explore the different possible conformations of the dipeptide in a simulated aqueous environment.
-
Energy Calculations: Employ quantum mechanics or molecular mechanics methods to calculate the energy of each conformation.
-
Thermodynamic Property Calculation: Use statistical mechanics principles to calculate thermodynamic properties such as enthalpy, entropy, and Gibbs free energy from the ensemble of conformations and their energies.[11]
Caption: Workflow for computational thermodynamic analysis.
Conclusion and Future Directions
A thorough understanding of the thermodynamic properties of H-Beta-Ala-DL-Val-OH is a critical prerequisite for its successful development as a potential therapeutic agent. This guide has outlined a comprehensive experimental and computational strategy for elucidating these properties. The methodologies described, including peptide synthesis, DSC, ITC, and computational modeling, provide a robust framework for characterizing the stability, solubility, and binding energetics of this novel dipeptide. Future experimental work should focus on executing these protocols to generate empirical data for H-Beta-Ala-DL-Val-OH. This data will be invaluable for guiding its formulation, understanding its biological activity, and ultimately, accelerating its journey through the drug development pipeline.
References
-
Irbäck, A., Sjunnesson, F., & Wallin, S. (2003). Thermodynamics of α- and β-Structure Formation in Proteins. Biophysical Journal. [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 7009619, H-Val-beta-ala-OH. [Link]
-
Irbäck, A., & Sjunnesson, F. (2000). Folding Thermodynamics of Peptides. Biophysical Journal. [Link]
-
Kuril, A. K. (2024). Differential Scanning Calorimetry: A Powerful and Versatile Tool for Analyzing Proteins and Peptides. Journal of Pharmaceutical Research International. [Link]
-
Banik, B. K., & Becker, F. F. (2010). Advances in the chemistry of β-lactam and its medicinal applications. Current Medicinal Chemistry. [Link]
-
Kolb, F. M., et al. (2019). Melting properties of peptides and their solubility in water. Part 1: dipeptides based on glycine or alanine. Scientific Reports. [Link]
-
Gaspar, D., et al. (2013). Calorimetry Methods to Study Membrane Interactions and Perturbations Induced by Antimicrobial Host Defense Peptides. In Antimicrobial Peptides (pp. 135-155). Humana Press. [Link]
-
North, M., et al. (2018). Synthesis of H-Leu-Ala-Phe-OH in solvent mixtures and neat solvents.... ResearchGate. [Link]
-
Allen, M. P. (2012). Thermodynamics of peptide dimer formation. The Journal of Chemical Physics. [Link]
-
TA Instruments. Characterizing membrane Proteins and Peptides by Calorimetry. [Link]
-
Kolb, F. M., et al. (2020). Melting Properties of Peptides and Their Solubility in Water. Part 2: Di- and Tripeptides Based on Glycine, Alanine, Leucine, Proline, and Serine. Industrial & Engineering Chemistry Research. [Link]
-
Organic Syntheses. dl-ALANINE. [Link]
-
Max Planck Institute of Biochemistry. Isothermal titration calorimetry to measure protein/peptide/lipid interactions. [Link]
-
Chen, R., et al. (2023). Advances in the synthesis of β-alanine. Frontiers in Bioengineering and Biotechnology. [Link]
-
Cooper, A., et al. (2005). Thermodynamics of semi-specific ligand recognition: the binding of dipeptides to the E.coli dipeptide binding protein DppA. Journal of Molecular Recognition. [Link]
-
Hospital, A., et al. (2022). Towards rational computational peptide design. Frontiers in Molecular Biosciences. [Link]
-
CD Formulation. Proteins & Peptides Stability and Thermal Denaturation Analysis. [Link]
-
Sencanski, M., et al. (2023). Computational Modeling and Characterization of Peptides Derived from Nanobody Complementary-Determining Region 2 (CDR2) Targeting Active-State Conformation of the β2-Adrenergic Receptor (β2AR). International Journal of Molecular Sciences. [Link]
-
ResearchGate. Experimental dipeptide solubility at pH = 7 in water as molality vs.... [Link]
-
MolView. [Link]
-
Paudyal, R., et al. (2021). Solvent Effect on the Structure and Properties of RGD Peptide (1FUV) at Body Temperature (310 K) Using Ab Initio Molecular Dynamics. Polymers. [Link]
-
D'Aquino, J. A., et al. (2016). Predicting unfolding thermodynamics and stable intermediates for alanine-rich helical peptides with the aid of coarse-grained molecular simulation. Proteins: Structure, Function, and Bioinformatics. [Link]
-
Pavone, V., et al. (1992). Beta-alanine Containing Peptides: A Novel Molecular Tool for the Design of Gamma-Turns. Biopolymers. [Link]
Sources
- 1. Beta-alanine containing peptides: a novel molecular tool for the design of gamma-turns - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Thermodynamics of semi-specific ligand recognition: the binding of dipeptides to the E.coli dipeptide binding protein DppA - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. H-Val-beta-ala-OH | C8H16N2O3 | CID 7009619 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Calorimetry Methods to Study Membrane Interactions and Perturbations Induced by Antimicrobial Host Defense Peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. journaljpri.com [journaljpri.com]
- 7. Proteins & Peptides Stability and Thermal Denaturation Analysis - Therapeutic Proteins & Peptides - CD Formulation [formulationbio.com]
- 8. www2.mrc-lmb.cam.ac.uk [www2.mrc-lmb.cam.ac.uk]
- 9. Frontiers | Towards rational computational peptide design [frontiersin.org]
- 10. mdpi.com [mdpi.com]
- 11. pubs.aip.org [pubs.aip.org]
Methodological & Application
Protocol for synthesizing H-Beta-Ala-DL-Val-OH
Application Note: Scalable Solution-Phase Synthesis of H- -Ala-DL-Val-OH
Abstract
This application note details a robust, scalable protocol for the solution-phase synthesis of the dipeptide H-
Introduction & Strategic Analysis
Chemical Context
The synthesis of peptides containing
Target Molecule: H-
-
N-Terminus:
-Alanine (3-aminopropanoic acid) -
C-Terminus: DL-Valine (Racemic)
-
Stereochemistry: The use of DL-Valine results in a racemic product. This is often intentional for analytical standards or initial toxicity screens where chiral separation is not yet required.
Retrosynthetic Strategy
To synthesize the free zwitterion, we employ a C-to-N assembly strategy protected by orthogonal groups:
-
C-Terminal Protection: Methyl esterification of DL-Valine.
-
N-Terminal Protection: tert-Butyloxycarbonyl (Boc) protection of
-Alanine.[2][3][4] -
Coupling: Carbodiimide-mediated amide bond formation.
-
Global Deprotection: Sequential removal of ester (base) and Boc (acid) groups.
Critical Decision - Order of Deprotection:
-
Route A (Recommended): Saponification ( Ester
Acid) followed by Acidolysis (Boc Amine).-
Rationale: Removing the Boc group first would generate a free amine methyl ester (H-
-Ala-DL-Val-OMe). While -amino acids reduce the risk, dipeptide esters can cyclize to form diketopiperazines (DKP). Maintaining the Boc group during saponification prevents this side reaction.
-
Visualized Workflows
Synthetic Pathway (Graphviz)
Figure 1: Step-by-step synthetic workflow for H-
Mechanistic Insight: EDC/HOBt Coupling
The choice of HOBt (1-Hydroxybenzotriazole) is critical. It reacts with the O-acylisourea intermediate formed by EDC to create an "active ester." This OBt-ester is less reactive than the O-acylisourea but much more stable against
Figure 2: Mechanism of HOBt-assisted carbodiimide coupling to ensure high yield.
Materials & Reagents
| Reagent | Role | CAS No. (Example) | Grade |
| Boc- | Starting Material (N-term) | 3303-84-2 | >98% |
| H-DL-Val-OMe | Starting Material (C-term) | Synthesis described below | >98% |
| EDC | Coupling Agent | 25952-53-8 | Reagent |
| HOBt (anhydrous) | Racemization Suppressor | 2592-95-2 | Reagent |
| DIPEA (Hünig's Base) | Base (Neutralization) | 7087-68-5 | Anhydrous |
| TFA | Deprotection Acid | 76-05-1 | HPLC Grade |
| LiOH | Saponification Base | 1310-66-3 | Reagent |
Experimental Protocols
Phase 1: Preparation of H-DL-Val-OMe HCl
Note: If commercially available, skip to Phase 2. This step converts the free amino acid to the methyl ester to protect the C-terminus.
-
Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar and a reflux condenser.
-
Dissolution: Suspend DL-Valine (5.0 g, 42.7 mmol) in dry Methanol (50 mL).
-
Activation: Chill to 0°C. Dropwise add Thionyl Chloride (SOCl
) (3.7 mL, 51.2 mmol) over 20 minutes. Caution: Exothermic, releases HCl gas. -
Reflux: Heat to reflux (65°C) for 4 hours. The solution should become clear.
-
Workup: Concentrate in vacuo to remove MeOH and excess SOCl
. -
Isolation: Triturate the residue with cold diethyl ether to precipitate the white solid H-DL-Val-OMe
HCl . Dry under vacuum.
Phase 2: Peptide Coupling (The Core Reaction)
Objective: Link Boc-
-
Activation:
-
In a flask, dissolve Boc-
-Ala-OH (1.0 equiv) and HOBt (1.1 equiv) in DCM/DMF (9:1 ratio). -
Cool to 0°C in an ice bath.[1]
-
Add EDC
HCl (1.1 equiv). Stir for 15 minutes to form the active ester.
-
-
Addition:
-
In a separate vial, dissolve H-DL-Val-OMe
HCl (1.0 equiv) in minimal DMF. -
Add DIPEA (2.5 equiv) to neutralize the HCl salt and free the amine.
-
Add this amine solution dropwise to the activated acid mixture at 0°C.
-
-
Reaction:
-
Allow the mixture to warm to Room Temperature (RT) naturally.
-
Stir for 12–16 hours.
-
-
Workup (Extraction):
-
Dilute with Ethyl Acetate (EtOAc).
-
Wash 1: 5% Citric Acid or 1M HCl (removes unreacted amine/DIPEA).
-
Wash 2: Saturated NaHCO
(removes unreacted acid/HOBt). -
Wash 3: Brine.[1]
-
Dry over Na
SO , filter, and concentrate to yield Boc- -Ala-DL-Val-OMe .
-
Phase 3: Saponification (Ester Hydrolysis)
Objective: Remove the methyl ester to expose the C-terminal acid.
-
Dissolve the protected dipeptide in THF/Water (3:1) .
-
Add LiOH
H O (2.0 equiv). -
Stir at RT for 2–4 hours (Monitor by TLC; R
of acid will be lower than ester). -
Neutralization: Carefully acidify to pH ~3 with 1M HCl.
-
Extraction: Extract the free acid product into EtOAc. Dry and concentrate to yield Boc-
-Ala-DL-Val-OH .
Phase 4: Boc Deprotection & Final Isolation
Objective: Remove the N-terminal protection.
-
Dissolve the intermediate in DCM (5 mL per gram).
-
Add TFA (equal volume to DCM).
-
Stir at RT for 1 hour. CO
evolution indicates deprotection. -
Precipitation: Evaporate the TFA/DCM in vacuo. Do not heat above 40°C.
-
Add cold Diethyl Ether to the oily residue. Scratch the flask sides to induce crystallization of the H-
-Ala-DL-Val-OH TFA salt . -
Desalting (Optional): If the free zwitterion is required, pass the salt through a weak anion exchange resin or neutralize with stoichiometric NaOH and recrystallize from EtOH/Water.
Analytical Quality Control
| Attribute | Method | Acceptance Criteria |
| Identity | ||
| Purity | HPLC (C18 Column) | >95% Area Under Curve (210 nm). |
| Mass | LC-MS (ESI+) | [M+H] |
| Appearance | Visual | White to off-white hygroscopic solid. |
Note on Stereochemistry: The NMR spectrum of the DL-product may show slight peak splitting or broadening compared to a pure L-isomer due to the formation of diastereomeric associations in concentrated solution, though technically it is a simple racemate.
Troubleshooting & Optimization
-
Issue: Poor Solubility of
-Ala intermediates.-
Solution:
-amino acids can be less soluble in DCM. Increase the ratio of DMF in the coupling step.
-
-
Issue: Racemization.
-
Insight: While
-alanine is achiral, the Valine residue is susceptible during the ester hydrolysis (Phase 3). Using LiOH at low temperature (0°C) minimizes this risk. However, since the target is DL-Val, racemization is not a failure mode here, but chemical purity is.
-
-
Issue: Oil instead of Solid.
-
Solution: Peptide TFA salts are often oils. Repeated evaporation with diethyl ether or hexane (trituration) is necessary to obtain a solid.
-
References
-
BenchChem. (2025).[1] Application Notes and Protocols for Reactions Involving
-Alanine Methyl Ester Hydrochloride. Link -
Bachem. (2024). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. Link
- Joullié, M. M., & Lassen, K. M. (2010). Evolution of Amide Bond Formation. Arkivoc, 2010(8), 189-250.
-
Isidro-Llobet, A., et al. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455-2504. (Reference for Boc/TFA chemistry). Link
-
PubChem. (2025).[2][5] Boc-L-alanine methyl ester Compound Summary. (Used for physical property analogies). Link
Application Note: Chiral Resolution of H-Beta-Ala-DL-Val-OH
Protocol for System Suitability and Column Validation
Abstract & Scope
This technical guide details the protocol for using H-Beta-Ala-DL-Val-OH (L-Alanyl-DL-Valine,
The molecule is a zwitterionic dipeptide containing an achiral N-terminal spacer (
Mechanistic Insight: Why This Standard?
The separation of H-Beta-Ala-DL-Val-OH enantiomers (specifically the D-Val and L-Val forms) relies on a multimodal recognition mechanism. Unlike rigid aromatic analytes, this aliphatic dipeptide lacks
-
Inclusion Complexation: The hydrophobic Valine side chain (isopropyl group) must fit into the hydrophobic pocket of the CSP.
-
Hydrogen Bonding: The amide backbone and terminal carboxylate interact with the CSP's polar groups.
-
Steric Discrimination: The
-Alanine spacer adds flexibility, increasing the entropic difficulty of "locking" the molecule into a chiral recognition site.
Success Criteria: A baseline resolution (
Experimental Workflow Visualization
The following decision tree outlines the logic for selecting the separation mode based on the physicochemical properties of the peptide standard.
Figure 1: Logical workflow for selecting the optimal chromatographic mode for aliphatic dipeptides.
Detailed Protocols
Protocol A: Macrocyclic Antibiotic Separation (Gold Standard)
This method utilizes Ristocetin A (Chirobiotic R) or Teicoplanin (Chirobiotic T). Literature confirms Ristocetin A is highly effective for this specific sequence due to its deep inclusion basket.
-
Column: Chirobiotic R (Ristocetin A) or Chirobiotic T (Teicoplanin), 250 x 4.6 mm, 5 µm.
-
Mobile Phase: Methanol : Water (50 : 50 v/v).[1]
-
Note: No buffer is strictly required for the standard, but 0.1% TEAA (Triethylammonium acetate) can improve peak shape if tailing occurs.
-
-
Flow Rate: 1.0 mL/min.
-
Temperature: 25°C (Ambient).
-
Detection: UV @ 210 nm .
-
Critical: The analyte has no aromatic chromophore. You must monitor the peptide bond (
nm). Ensure high-purity HPLC-grade solvents to minimize background noise.
-
-
Injection Volume: 5–10 µL.
-
Sample Preparation: Dissolve 1 mg of H-Beta-Ala-DL-Val-OH in 1 mL of Mobile Phase. Sonicate for 2 minutes to ensure complete dissolution of the zwitterion.
Expected Results:
-
Elution Order: typically D-Val isomer elutes before L-Val isomer (confirmation with pure enantiomer required).
-
Selectivity (
): > 1.2.
Protocol B: Ligand Exchange Chromatography (CLEC)
If a macrocyclic column is unavailable, Ligand Exchange is the robust alternative for underivatized amino acids and small peptides.
-
Column: Chiralpak MA(+) or equivalent (coated with N,N-dioctyl-L-alanine and Cu(II)).
-
Mobile Phase: 2 mM Copper(II) Sulfate (
) in Water.-
Optimization: 5-10% Methanol can be added to reduce retention time.
-
-
Flow Rate: 0.5 – 0.8 mL/min.
-
Detection: UV @ 254 nm.
-
Caveat: This method is highly sensitive to the N-terminal amine. The
-position of the amine may slightly reduce complex stability compared to -amino acids, leading to broader peaks.
Data Analysis & System Suitability
To validate the system, calculate the following parameters from the resulting chromatogram.
| Parameter | Formula | Acceptance Criteria |
| Resolution ( | NLT 1.5 (Baseline) | |
| Selectivity ( | NLT 1.1 | |
| Tailing Factor ( | 0.8 – 1.3 | |
| Theoretical Plates ( | > 2000 |
Key:
Troubleshooting Logic
Common issues when running aliphatic zwitterions on chiral columns and their remediation.
Figure 2: Troubleshooting matrix for chiral peptide separations.
Specific Troubleshooting Notes:
-
Baseline Drift: At 210 nm, Methanol absorbs slightly. If gradient elution is attempted (not recommended for chiral), baseline drift will occur. Stick to isocratic methods.
-
Sample Solubility: As a zwitterion, the peptide may be sparingly soluble in 100% organic solvent. Ensure at least 20% water is present in the sample diluent.
References
-
Scholars' Mine. (1998). Highly Enantioselective HPLC Separations using the Covalently Bonded Macrocyclic Antibiotic, Ristocetin A. (Explicitly lists H-Beta-Ala-DL-Val-OH as Sample G).
-
Sigma-Aldrich (Merck). Chiral Amino Acid and Peptide Separations – The Next Generation. Chromatography Today.
-
Brieflands. Development of a New Method Based on Chiral Ligand-Exchange Chromatography. (Validates Copper(II) methods for aliphatic amino acid separation).
-
Wikipedia. Amino Acid Structure and Zwitterionic Properties. (Foundational reference for pKa and solubility logic).
Sources
H-Beta-Ala-DL-Val-OH Peptide Synthesis: An In-depth Technical Guide to Applications and Protocols
This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the synthesis, characterization, and potential applications of the dipeptide H-Beta-Ala-DL-Val-OH. This guide is structured to offer not just procedural steps but also the scientific rationale behind methodological choices, ensuring a deep and practical understanding of the subject matter.
Introduction: The Significance of Non-natural Amino Acids in Peptide Science
The incorporation of non-proteinogenic amino acids, such as β-alanine and D-amino acids, into peptide structures is a powerful strategy in medicinal chemistry.[1] These modifications can profoundly alter the peptide's conformational properties, proteolytic stability, and biological activity.[2] H-Beta-Ala-DL-Val-OH is a dipeptide that combines a β-amino acid (β-alanine) with a racemic α-amino acid (DL-valine). This unique composition presents both interesting synthetic challenges and a range of potential applications stemming from the altered peptide backbone and the presence of both D- and L-valine enantiomers. Peptides containing D-amino acids, for instance, often exhibit increased resistance to enzymatic degradation, a highly desirable trait for therapeutic peptides.[3][4]
The presence of β-alanine introduces a flexible element into the peptide backbone, influencing its folding and interaction with biological targets.[5] The DL-valine component results in the synthesis of a diastereomeric mixture (β-Ala-D-Val and β-Ala-L-Val), which may be separated or used as a mixture, depending on the desired application. This guide will delve into the practical aspects of synthesizing and characterizing this intriguing dipeptide and explore its potential utility in various research and development contexts.
Part 1: Synthesis of H-Beta-Ala-DL-Val-OH
The synthesis of H-Beta-Ala-DL-Val-OH can be approached through two primary methodologies: Solid-Phase Peptide Synthesis (SPPS) and Solution-Phase Synthesis. Each method offers distinct advantages and is suited to different experimental scales and objectives.
Solid-Phase Peptide Synthesis (SPPS)
SPPS is the method of choice for the routine synthesis of peptides, offering ease of purification and the potential for automation.[6] The peptide is assembled in a stepwise manner on a solid support (resin), and excess reagents and by-products are removed by simple filtration.[6][7]
The general workflow for the SPPS of H-Beta-Ala-DL-Val-OH involves the sequential attachment of the amino acids to a resin, followed by cleavage and deprotection.[8]
Caption: General workflow for Solid-Phase Peptide Synthesis (SPPS).
This protocol is designed for manual synthesis on a 0.1 mmol scale.
Materials and Reagents:
| Reagent/Material | Purpose | Typical Supplier |
| 2-Chlorotrityl chloride resin | Solid support for peptide acid | Sigma-Aldrich, Bachem |
| Fmoc-DL-Val-OH | Protected amino acid | Sigma-Aldrich, Anaspec[9] |
| Fmoc-β-Ala-OH | Protected amino acid | Sigma-Aldrich, Bachem |
| Dichloromethane (DCM) | Solvent for swelling and washing | Fisher Scientific |
| N,N-Dimethylformamide (DMF) | Solvent for coupling and washing | Fisher Scientific |
| N,N-Diisopropylethylamine (DIPEA) | Base for coupling and neutralization | Sigma-Aldrich |
| HBTU/HATU | Coupling reagent | Sigma-Aldrich, Bachem[10] |
| Piperidine | Reagent for Fmoc deprotection | Sigma-Aldrich |
| Trifluoroacetic acid (TFA) | Reagent for cleavage | Sigma-Aldrich |
| Triisopropylsilane (TIS) | Scavenger for cleavage | Sigma-Aldrich |
| Diethyl ether (cold) | For peptide precipitation | Fisher Scientific |
Step-by-Step Procedure:
-
Resin Swelling:
-
Place 2-chlorotrityl chloride resin (0.1 mmol) in a reaction vessel.
-
Add DCM to swell the resin for 30 minutes.[11]
-
Drain the DCM.
-
-
Attachment of the First Amino Acid (Fmoc-DL-Val-OH):
-
Dissolve Fmoc-DL-Val-OH (0.2 mmol) in DCM.
-
Add DIPEA (0.4 mmol) to the amino acid solution.
-
Add the solution to the resin and shake for 1-2 hours.
-
To cap any unreacted sites, add a solution of DCM/Methanol/DIPEA (17:2:1) and shake for 30 minutes.
-
Wash the resin with DCM, DMF, and finally DCM.
-
-
Fmoc Deprotection of Valine:
-
Add a 20% solution of piperidine in DMF to the resin.
-
Shake for 5 minutes, then drain.
-
Repeat with a fresh 20% piperidine solution for 15 minutes.
-
Wash the resin thoroughly with DMF, DCM, and then DMF again.
-
Perform a Kaiser test to confirm the presence of a free primary amine.[12] Note: The Kaiser test is not applicable to N-terminal proline residues.[12]
-
-
Coupling of the Second Amino Acid (Fmoc-β-Ala-OH):
-
Dissolve Fmoc-β-Ala-OH (0.3 mmol) and HBTU (0.3 mmol) in DMF.
-
Add DIPEA (0.6 mmol) to activate the amino acid (solution may change color).
-
Add the activated amino acid solution to the resin and shake for 1-2 hours.
-
Wash the resin with DMF, DCM, and DMF.
-
Perform a Kaiser test to confirm the completion of the coupling (a negative result indicates completion).
-
-
Final Fmoc Deprotection:
-
Repeat step 3 to remove the Fmoc group from β-alanine.
-
-
Cleavage and Deprotection:
-
Wash the resin with DCM and dry under vacuum.
-
Prepare a cleavage cocktail of TFA/TIS/H₂O (95:2.5:2.5).
-
Add the cleavage cocktail to the resin and shake for 2-3 hours.[13]
-
Filter the resin and collect the filtrate containing the peptide.
-
Precipitate the peptide by adding the filtrate to cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash.
-
Dry the crude peptide under vacuum.
-
Solution-Phase Synthesis
Solution-phase synthesis is a classical method that is still valuable, particularly for large-scale synthesis or for peptides that are difficult to synthesize on a solid support.[10]
This method involves the coupling of protected amino acids in a suitable organic solvent, followed by deprotection steps. Purification is typically performed after each step.
Caption: General workflow for Solution-Phase Peptide Synthesis.
Materials and Reagents:
| Reagent/Material | Purpose |
| DL-Valine methyl ester hydrochloride | C-terminally protected Valine |
| Boc-β-Ala-OH | N-terminally protected β-Alanine |
| N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) | Coupling agent |
| N-Hydroxysuccinimide (NHS) or 1-Hydroxybenzotriazole (HOBt) | Racemization suppressant |
| Triethylamine (TEA) or DIPEA | Base |
| Dichloromethane (DCM) or Tetrahydrofuran (THF) | Solvent |
| Hydrochloric acid (HCl) in Dioxane | For Boc deprotection |
| Sodium hydroxide (NaOH) solution | For ester hydrolysis |
| Ethyl acetate, Hexane | Solvents for extraction and purification |
Step-by-Step Procedure:
-
Coupling Reaction:
-
Dissolve DL-Valine methyl ester hydrochloride (1 mmol) and TEA (1 mmol) in DCM.
-
In a separate flask, dissolve Boc-β-Ala-OH (1 mmol), DCC (1.1 mmol), and HOBt (1.1 mmol) in DCM.
-
Cool the second flask to 0°C and stir for 15 minutes.
-
Add the valine solution to the activated β-alanine solution and stir at 0°C for 2 hours, then at room temperature overnight.
-
Filter the dicyclohexylurea (DCU) byproduct.
-
Wash the filtrate with 1N HCl, saturated NaHCO₃, and brine.
-
Dry the organic layer over Na₂SO₄, filter, and evaporate the solvent to yield the protected dipeptide, Boc-β-Ala-DL-Val-OMe.
-
-
N-terminal Deprotection (Boc Removal):
-
Dissolve the protected dipeptide in a solution of 4M HCl in dioxane.
-
Stir for 1-2 hours at room temperature.
-
Evaporate the solvent to obtain H-β-Ala-DL-Val-OMe as the hydrochloride salt.
-
-
C-terminal Deprotection (Saponification):
-
Dissolve the N-deprotected dipeptide in a mixture of methanol and water.
-
Add 1N NaOH solution and stir at room temperature, monitoring the reaction by TLC.
-
Once the reaction is complete, neutralize the solution with 1N HCl.
-
Remove the methanol under reduced pressure.
-
The resulting aqueous solution can be purified by ion-exchange chromatography or lyophilized to yield the crude H-Beta-Ala-DL-Val-OH.
-
Part 2: Purification and Characterization
Purification by High-Performance Liquid Chromatography (HPLC)
Reversed-phase HPLC (RP-HPLC) is the standard method for purifying synthetic peptides.[14][15] For H-Beta-Ala-DL-Val-OH, the presence of two diastereomers (β-Ala-D-Val and β-Ala-L-Val) requires a high-resolution separation method if the individual isomers are desired.
Key HPLC Parameters:
| Parameter | Recommendation | Rationale |
| Column | C18, 3-5 µm particle size, 100-300 Å pore size | C18 provides good retention for this relatively hydrophobic dipeptide. Smaller particles and appropriate pore sizes enhance resolution.[14] |
| Mobile Phase A | 0.1% TFA in water | TFA acts as an ion-pairing agent, improving peak shape.[14] |
| Mobile Phase B | 0.1% TFA in acetonitrile | Acetonitrile is a common organic modifier for peptide separations. |
| Gradient | 5-40% B over 30 minutes (analytical) | A shallow gradient is often necessary to resolve diastereomers.[16] |
| Detection | 214 nm and 280 nm | The peptide bond absorbs at 214 nm. 280 nm is used to detect aromatic residues (not present here, but good practice). |
Protocol for HPLC Purification:
-
Dissolve the crude peptide in a minimal amount of Mobile Phase A.
-
Filter the sample through a 0.22 µm syringe filter.
-
Inject the sample onto the HPLC system.
-
Run the appropriate gradient and collect fractions corresponding to the product peaks.
-
Analyze the collected fractions by analytical HPLC to assess purity.
-
Pool the pure fractions and lyophilize to obtain the final product.
The separation of the β-Ala-D-Val and β-Ala-L-Val diastereomers can be challenging but is often achievable with optimized HPLC conditions.[16]
Characterization
Mass Spectrometry (MS):
Mass spectrometry is essential for confirming the molecular weight of the synthesized peptide.[13]
-
Expected Molecular Weight:
-
β-Alanine: 89.09 g/mol
-
Valine: 117.15 g/mol
-
H-Beta-Ala-DL-Val-OH: 188.22 g/mol
-
-
Technique: Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) are commonly used. ESI-MS is often coupled with HPLC (LC-MS) for online analysis.
-
Expected Ion: [M+H]⁺ = 189.23 m/z
Collision-induced dissociation (CID) mass spectrometry can be used to sequence the peptide and confirm the identity of the amino acid residues. Peptides containing β-alanine residues can yield diagnostic fragment ions, aiding in their identification.[17]
Nuclear Magnetic Resonance (NMR) Spectroscopy:
¹H and ¹³C NMR spectroscopy can provide detailed structural information and confirm the connectivity of the atoms in the dipeptide.[18] The spectra will be complex due to the presence of two diastereomers. Specific proton and carbon signals can be assigned to each residue.
Part 3: Applications of H-Beta-Ala-DL-Val-OH
The unique structural features of H-Beta-Ala-DL-Val-OH suggest several potential applications in research and drug development.
Building Block for Peptidomimetics
H-Beta-Ala-DL-Val-OH can serve as a valuable building block for the synthesis of more complex peptidomimetics.[1] The incorporation of this dipeptide into larger sequences can:
-
Increase Proteolytic Stability: The β-amino acid and the potential presence of a D-amino acid can render the resulting peptide more resistant to degradation by proteases.[3][4]
-
Modulate Conformation: The altered backbone geometry can induce specific secondary structures or increase flexibility, which can be exploited to optimize binding to biological targets.[19]
Potential Biological Activities
While the specific biological activities of H-Beta-Ala-DL-Val-OH are not extensively documented, the properties of its constituent amino acids suggest several areas for investigation:
-
Antimicrobial Peptides: The incorporation of D-amino acids has been shown to enhance the activity of some antimicrobial peptides.[20] Derivatives of H-Beta-Ala-DL-Val-OH could be explored as novel antimicrobial agents.
-
Neurological Applications: β-Alanine is a precursor to carnosine, a dipeptide with neuroprotective and antioxidant properties.[5] Peptides containing β-alanine may have applications in studying neurological pathways.
-
Metabolic Research: β-Alanine plays a role in various metabolic processes.[8] This dipeptide could be used as a tool to probe these pathways.
Drug Delivery and Formulation
The physicochemical properties of this dipeptide, such as its solubility and stability, may make it a candidate for use in drug delivery systems or as an excipient in pharmaceutical formulations.
Conclusion
H-Beta-Ala-DL-Val-OH is a dipeptide with significant potential in peptide chemistry and drug discovery. Its synthesis, while presenting the challenge of diastereomer formation, is achievable through standard solid-phase and solution-phase methodologies. The incorporation of both a β-amino acid and a racemic α-amino acid provides a unique scaffold for the development of novel peptidomimetics with enhanced stability and potentially new biological activities. This guide provides a solid foundation for researchers to synthesize, purify, and explore the applications of this intriguing molecule.
References
-
Coin, I., et al. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Nature Protocols, 2(12), 3247-3256. [Link]
- de la Torre, B. G., & Albericio, F. (2020). The chemical synthesis of peptides: a challenging odyssey.
-
El-Faham, A., & Albericio, F. (2011). Peptide coupling reagents, more than a letter soup. Chemical Reviews, 111(11), 6557-6602. [Link]
-
Góngora-Benítez, M., et al. (2014). Solid-phase peptide synthesis. Future Medicinal Chemistry, 6(11), 1285-1306. [Link]
-
Haldar, J. (2019). D-Amino Acid Containing Peptides in Biomedical Approaches. ACS Medicinal Chemistry Letters, 10(12), 1645-1647. [Link]
-
Hossain, M. A., & Wade, J. D. (2020). Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides. Frontiers in Chemistry, 8, 199. [Link]
- Isidro-Llobet, A., et al. (2009). Amino acid-protecting groups. Chemical Reviews, 109(6), 2455-2504.
-
Lam, H., et al. (2021). D-Amino Acids and D-Amino Acid-Containing Peptides: Potential Disease Biomarkers and Therapeutic Targets?. Molecules, 26(22), 7003. [Link]
-
Mant, C. T., & Hodges, R. S. (2007). HPLC analysis and purification of peptides. Methods in Molecular Biology, 386, 3-35. [Link]
-
Mohamed, T., & Ganesan, A. (2022). Food-Derived Peptides with Biological Activity: From Research to Food Applications. Molecules, 27(15), 5035. [Link]
-
Ong, W. Y., et al. (2017). Roles of d-Amino Acids on the Bioactivity of Host Defense Peptides. International Journal of Molecular Sciences, 18(11), 2271. [Link]
- Patil, S. B., et al. (2017). β-Amino Acids: Role in Human Biology and Medicinal Chemistry - A Review. Journal of Chemical and Pharmaceutical Research, 9(10), 126-133.
-
Phelan, J. R., & Taylor, R. E. (2020). N-Hydroxy peptides: Solid-phase synthesis and β-sheet propensity. Organic & Biomolecular Chemistry, 18(15), 2846-2850. [Link]
-
Powers, J. P., & Rozners, E. (2016). Structure guided RP-HPLC chromatography of diastereomeric α-helical peptide analogs substituted with single amino acid stereoisomers. Journal of Chromatography A, 1451, 88-95. [Link]
-
Song, P., et al. (2023). Advances in the synthesis of β-alanine. Frontiers in Bioengineering and Biotechnology, 11, 1283129. [Link]
-
WebMD. (n.d.). Beta-Alanine: Overview, Uses, Side Effects, Precautions, Interactions, Dosing and Reviews. [Link]
- Woolfson, D. N. (2010). The design of coiled-coil structures and assemblies. Nature Structural & Molecular Biology, 17(9), 1039-1050.
-
Wu, F., et al. (2012). Can alpha- and beta-alanine containing peptides be distinguished based on the CID spectra of their protonated ions?. Journal of the American Society for Mass Spectrometry, 23(2), 266-277. [Link]
-
Xiang, Z., et al. (2010). Intrinsic α-helical and β-sheet conformational preferences: A computational case study of alanine. Journal of Chemical Physics, 132(14), 145102. [Link]
-
aapptec. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry. [Link]
-
Amblard, M., et al. (2006). Methods and protocols of modern solid-phase peptide synthesis. Molecular Biotechnology, 33(3), 239-254. [Link]
-
Anaspec. (n.d.). Reagents for peptide synthesis. [Link]
-
Bjørklund, G., et al. (2024). The possible roles of β-alanine and L-carnosine in anti-aging. Current Medicinal Chemistry. [Link]
-
CONEM. (2024). The Anti-Aging Potential of β-Alanine and L-Carnosine. [Link]
-
Grdadolnik, J., & Avbelj, F. (2008). Raman skeletal vibration of alanine (A) and valine dipeptides (B) in H 2 O solution. [Link]
- Kumar, V., et al. (2015). Beta-alanine: Design, synthesis and antimicrobial evaluation of synthesized derivatives. Scholars Research Library, 7(5), 23-28.
-
North, M., et al. (2018). Synthesis of H-Leu-Ala-Phe-OH in solvent mixtures and neat solvents... [Link]
-
Subirós-Funosas, R., et al. (2013). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development, 17(8), 1037-1049. [Link]
-
Effect of D-amino acid substitution on the stability, the secondary structure, and the activity of membrane-active peptide. (2002). Journal of Peptide Research, 59(5), 221-230. [Link]
- A Guide to the Analysis and Purification of Proteins and Peptides by Reversed-Phase HPLC. (n.d.). Agilent Technologies.
-
JoeChem. (2020, April 19). Amino Acid Synthesis by Leverage the Gabriel Synthesis [Video]. YouTube. [Link]
-
Gasmi, A., et al. (2024). The possible roles of β-alanine and L-carnosine in anti-aging. Current Medicinal Chemistry. [Link]
- Kaiser, E., et al. (1970). Color test for detection of free terminal amino groups in the solid-phase synthesis of peptides. Analytical Biochemistry, 34(2), 595-598.
- Karle, I. L. (2002). The role of β-amino acids in the conformation of peptides. Biopolymers, 64(4), 173-183.
- Merrifield, R. B. (1963). Solid Phase Peptide Synthesis. I. The Synthesis of a Tetrapeptide. Journal of the American Chemical Society, 85(14), 2149-2154.
Sources
- 1. hilarispublisher.com [hilarispublisher.com]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. D-Amino Acids and D-Amino Acid-Containing Peptides: Potential Disease Biomarkers and Therapeutic Targets? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inspiration from the mirror: D-amino acid containing peptides in biomedical approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Possible Roles of β-alanine and L-carnosine in Anti-aging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. bachem.com [bachem.com]
- 7. peptide.com [peptide.com]
- 8. Beta-Alanine: Overview, Uses, Side Effects, Precautions, Interactions, Dosing and Reviews [webmd.com]
- 9. Reagents for peptide synthesis [anaspec.com]
- 10. bachem.com [bachem.com]
- 11. researchgate.net [researchgate.net]
- 12. luxembourg-bio.com [luxembourg-bio.com]
- 13. researchgate.net [researchgate.net]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. HPLC Analysis and Purification of Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Structure guided RP-HPLC chromatography of diastereomeric α-helical peptide analogs substituted with single amino acid stereoisomers - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Can alpha- and beta-alanine containing peptides be distinguished based on the CID spectra of their protonated ions? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Synthesis and NMR characterization of beta-alanine-bridged hemispherodextrin, a very efficient chiral selector in EKC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Intrinsic α-helical and β-sheet conformational preferences: A computational case study of alanine - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Roles of d-Amino Acids on the Bioactivity of Host Defense Peptides | MDPI [mdpi.com]
Preparation of β-Alanyl-L-Valine Buffers for Research: Application Notes and Protocols
Introduction
In the landscape of biochemical and pharmaceutical research, the precise control of pH is paramount for the success of experimental outcomes. While traditional buffers like phosphates and TRIS are widely used, they can sometimes interfere with biological assays, particularly those involving metal ions or enzymatic activity. Dipeptide buffers, such as β-Alanyl-L-Valine, have emerged as valuable alternatives, offering unique buffering capacities and reduced interaction with biological systems. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the preparation and application of β-Alanyl-L-Valine buffers.
Physicochemical Properties of β-Alanyl-L-Valine
Understanding the fundamental properties of β-Alanyl-L-Valine is crucial for the accurate preparation of buffer solutions.
| Property | Value | Source |
| Molecular Weight | 188.22 g/mol | Calculated |
| Appearance | White crystalline powder | Inferred from constituent amino acids[1][2] |
| Solubility in Water | Expected to be soluble | Based on the high solubility of β-Alanine (54.5 g/100 mL) and L-Valine (8.85 g/100 mL)[1][2] |
| CAS Number | Not widely available for the dipeptide | N/A |
pKa Values and Buffering Range
-
β-Alanine: pKa (carboxyl) = 3.55, pKa (amino) = 10.24[1]
-
L-Valine: pKa (carboxyl) = 2.29, pKa (amino) = 9.72
Upon peptide bond formation, the pKa of the terminal carboxyl group is generally slightly higher than that of the corresponding C-terminal amino acid, and the pKa of the terminal amino group is slightly lower than that of the corresponding N-terminal amino acid.
Estimated pKa Values for β-Alanyl-L-Valine:
-
pKa1 (C-terminal -COOH): ~3.0 - 4.0
-
pKa2 (N-terminal -NH3+): ~9.0 - 10.0
Therefore, β-Alanyl-L-Valine can be used to prepare buffers in two distinct pH ranges: an acidic range (pH 2.5-4.5) and a basic range (pH 8.5-10.5).
Rationale for Using β-Alanyl-L-Valine Buffers
The selection of a buffering agent should be a deliberate choice based on the specific requirements of the experiment. β-Alanyl-L-Valine offers several advantages:
-
Reduced Metal Ion Chelation: Unlike phosphate buffers, which can sequester divalent cations like Ca²⁺ and Mg²⁺, dipeptide buffers generally exhibit lower metal-binding affinities, making them suitable for assays where precise metal ion concentrations are critical.
-
Biological Compatibility: As a dipeptide, it is composed of naturally occurring amino acids, which can enhance its biocompatibility in cell-based assays and drug formulation studies.
-
Stability: Dipeptides are generally stable molecules, and research on the isomeric L-Alanyl-L-Valine suggests good thermal stability.[3]
Experimental Protocols
Materials and Equipment
-
β-Alanyl-L-Valine powder (high purity, >98%)
-
Reagent-grade water (e.g., Milli-Q® or equivalent)
-
Calibrated pH meter with a three-decimal place accuracy
-
Standard pH calibration buffers (e.g., pH 4.00, 7.00, 10.00)
-
Analytical balance
-
Volumetric flasks (Class A)
-
Stir plate and magnetic stir bars
-
0.1 M Hydrochloric acid (HCl) solution
-
0.1 M Sodium hydroxide (NaOH) solution
-
Sterile filtration unit (0.22 µm filter)
Preparation of a 0.1 M β-Alanyl-L-Valine Stock Solution
This protocol outlines the preparation of a 0.1 M stock solution that can be subsequently adjusted to the desired pH.
-
Calculate the required mass of β-Alanyl-L-Valine:
-
Mass (g) = Molarity (mol/L) × Volume (L) × Molecular Weight ( g/mol )
-
For 1 L of 0.1 M solution: 0.1 mol/L × 1 L × 188.22 g/mol = 18.822 g
-
-
Dissolution:
-
Accurately weigh 18.822 g of β-Alanyl-L-Valine powder.
-
Transfer the powder to a 1 L volumetric flask.
-
Add approximately 800 mL of reagent-grade water.
-
Place a magnetic stir bar in the flask and stir on a stir plate until the powder is completely dissolved. Gentle warming may be applied if necessary, but avoid boiling.
-
-
Final Volume Adjustment:
-
Once dissolved, allow the solution to return to room temperature.
-
Carefully add reagent-grade water to the 1 L mark on the volumetric flask.
-
Cap the flask and invert several times to ensure a homogenous solution.
-
pH Adjustment of the Buffer
The following steps describe how to adjust the pH of the 0.1 M β-Alanyl-L-Valine stock solution to the desired value.
Workflow for pH Adjustment
Caption: Workflow for pH adjustment of the buffer solution.
-
Calibrate the pH meter: Ensure the pH meter is accurately calibrated using standard buffers that bracket the target pH.
-
Initial pH Measurement: Place the calibrated electrode into the 0.1 M β-Alanyl-L-Valine stock solution and record the initial pH.
-
Titration:
-
For acidic pH ranges (e.g., pH 3.5): Slowly add 0.1 M HCl dropwise while continuously stirring the solution.
-
For basic pH ranges (e.g., pH 9.5): Slowly add 0.1 M NaOH dropwise while continuously stirring the solution.
-
-
Monitoring and Equilibration: Allow the pH reading to stabilize after each addition of acid or base.
-
Final pH Adjustment: Continue titration until the desired pH is reached. Be cautious not to overshoot the target pH.
-
Sterilization and Storage: If the buffer is intended for cell culture or other sterile applications, filter it through a 0.22 µm sterile filter. Store the buffer at 2-8°C. For long-term storage, consider preparing aliquots and freezing at -20°C to minimize freeze-thaw cycles.
Considerations for Use
Temperature Effects
The pH of a buffer solution can be sensitive to temperature changes. It is crucial to adjust the final pH of the β-Alanyl-L-Valine buffer at the temperature at which it will be used . This is particularly important for experiments conducted at temperatures significantly different from ambient temperature (e.g., in a cold room or an incubator).
Ionic Strength
The ionic strength of the buffer can influence biological reactions. If a specific ionic strength is required, it can be adjusted by adding a neutral salt, such as NaCl or KCl, after the final pH adjustment.
Stability and Storage
-
Powder: Store β-Alanyl-L-Valine powder in a tightly sealed container in a cool, dry, and dark place.
-
Solution: Aqueous solutions of the buffer should be stored at 2-8°C for short-term use. For longer-term storage, sterile filtration and storage at -20°C is recommended. Avoid repeated freeze-thaw cycles.
Applications in Research and Drug Development
β-Alanyl-L-Valine buffers can be employed in a variety of applications where traditional buffers may be problematic:
-
Enzyme kinetics: Particularly for metalloenzymes where phosphate chelation is a concern.
-
Cell culture: As a biocompatible buffering agent.
-
Protein and peptide stability studies: To maintain a stable pH environment.
-
Drug formulation: As a component of parenteral and other drug formulations.
-
Capillary electrophoresis: As a background electrolyte.
Conclusion
β-Alanyl-L-Valine is a versatile dipeptide that can serve as an effective buffering agent in two distinct pH ranges. Its biocompatibility and low potential for metal ion interference make it a valuable tool for a wide array of research and development applications. By following the detailed protocols and considering the key factors outlined in this guide, researchers can confidently prepare and utilize β-Alanyl-L-Valine buffers to ensure the integrity and reproducibility of their experiments.
References
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 141894, beta-Alanyl-beta-alanine. Retrieved from [Link]
-
Wikipedia. (2024, January 29). β-Alanine. In Wikipedia. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 239, Beta-Alanine. Retrieved from [Link]
-
Pace, C. N., Grimsley, G. R., & Scholtz, J. M. (2009). A summary of the measured pK values of the ionizable groups in folded proteins. Protein science : a publication of the Protein Society, 18(11), 2459–2466. [Link]
-
Gorbatchuk, V. V., Tsifarkin, A. G., & Solomonov, B. N. (2015). Interaction of L-alanyl-L-valine and L-valyl-L-alanine with organic vapors: thermal stability of clathrates, sorption capacity and change of morphology of dipeptide films. Physical chemistry chemical physics : PCCP, 17(30), 20168–20177. [Link]
-
CD Biosynsis. (n.d.). β-Alanine. Retrieved from [Link]
-
Bio-protocol. (n.d.). Peptide Synthesis. Retrieved from [Link]
-
Reddit. (n.d.). How does temperature affect the pKa's of amino acids and their side chains?. Retrieved from [Link]
-
Wang, L., Li, L., & Alexov, E. (2015). pKa predictions for proteins, RNAs, and DNAs with the Gaussian dielectric function using DelPhipKa. Proteins, 83(12), 2186–2197. [Link]
-
Lilley, T. H., & Tasker, I. R. (1982). Thermodynamic Properties of Peptide Solutions. 16. Partial Molar Heat Capacities and Volumes of Some Tripeptides of Sequence Gly-X-Gly in Aqueous Solution at 25 °C. Journal of Chemical & Engineering Data, 27(4), 382–384. [Link]
-
AAPPTec. (2003). Practical Synthesis Guide to Solid Phase Peptide Chemistry. Retrieved from [Link]
-
Reading, J. F., & Hedwig, G. R. (1990). Thermodynamic Properties of Peptide Solutions. Part 6.—The Amino Acid Side-chain Contributions to the Partial Molar Volumes and Heat Capacities of some Tripeptides in Aqueous Solution. Journal of the Chemical Society, Faraday Transactions, 86(18), 3117–3123. [Link]
-
Al-Omar, M. A., & Amr, A. E. G. E. (2018). Theoretical prediction of pKa for amino acids and voltammetric behaviour of the interaction of paracetamol with alanine. Journal of the Serbian Chemical Society, 83(10), 1141–1151. [Link]
-
Datta, S. P., & Grzybowski, A. K. (1959). Temperature Dependence of the Dissociation Constants of Several Amino Acids. Journal of Chemical & Engineering Data, 4(2), 147–150. [Link]
-
Batys, P., & Guskova, M. (2021). Role of pKA in Charge Regulation and Conformation of Various Peptide Sequences. International journal of molecular sciences, 22(2), 579. [Link]
-
Coin, I., Beyermann, M., & Bienert, M. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Nature protocols, 2(12), 3247–3256. [Link]
-
Gaba, R., Pal, A., & Sharma, D. (2017). Thermodynamic properties of peptide solutions 20. Partial molar volumes and isothermal compressions for some tripeptides of sequence gly-X-gly (X = gly, ala, leu, asn, thr, and tyr) in aqueous solution at T = 298.15 K and p = (10 to 120) MPa. The Journal of Chemical Thermodynamics, 106, 141–148. [Link]
-
Miyamoto, H., Kitabatake, N., & Doi, E. (1993). Effects of temperature on stability and rate of dipeptide synthesis by aminopeptidase from Streptomyces septatus TH-2. Bioscience, biotechnology, and biochemistry, 57(7), 1108–1111. [Link]
-
Seelig, J. (2004). Thermodynamics of lipid–peptide interactions. Biochimica et biophysica acta, 1666(1-2), 40–50. [Link]
-
Isca Biochemicals. (n.d.). Amino acid pKa and pKi values. Retrieved from [Link]
-
Breibeck, J., & Jelinek, R. (2017). Protocol for reconstituting peptides/peptidomimetics from DMSO to aqueous buffers for circular dichroism analyses. MethodsX, 4, 24–28. [Link]
-
Coin, I., Beyermann, M., & Bienert, M. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Nature protocols, 2(12), 3247–3256. [Link]
-
Cooper, A., Johnson, C. M., Lakey, J. H., & Nöllmann, M. (2001). Thermodynamics of semi-specific ligand recognition: the binding of dipeptides to the E.coli dipeptide binding protein DppA. Biophysical chemistry, 93(2-3), 215–223. [Link]
Sources
Application Notes & Protocols: H-Beta-Ala-DL-Val-OH in Solid-Phase Peptide Synthesis
<
Introduction
Solid-Phase Peptide Synthesis (SPPS) is a cornerstone technique for constructing peptides by sequentially adding amino acids to a growing chain anchored to an insoluble resin support.[1] This methodology allows for the efficient removal of excess reagents and byproducts through simple filtration and washing steps, streamlining the synthesis process.[2][3] While standard α-amino acids are the fundamental building blocks, the incorporation of non-canonical structures like β-amino acids and dipeptide fragments is crucial for developing peptidomimetics with enhanced stability, unique conformations, and novel biological activities.[4]
H-Beta-Ala-DL-Val-OH is a dipeptide building block that presents both unique opportunities and specific challenges in SPPS. It is composed of β-Alanine, a simple β-amino acid that introduces greater conformational flexibility into a peptide backbone, and Valine, a sterically hindered α-amino acid. The use of a DL-racemic mixture of Valine can be a strategic choice for creating peptide libraries or when the specific stereochemistry at that position is not critical for the intended application.
However, the successful incorporation of this dipeptide requires careful optimization of the synthesis strategy. The key challenges include:
-
Steric Hindrance: The bulky isopropyl side chain of Valine can significantly slow down the coupling reaction, potentially leading to incomplete acylation.[2]
-
Secondary Amine Reactivity: The N-terminus of the dipeptide is a secondary amine (the β-Alanine), which is generally less nucleophilic than the primary amine of a standard α-amino acid, further complicating the coupling step.
-
Aggregation: Sequences containing hydrophobic and bulky residues like Valine have a tendency to aggregate on the resin, hindering reagent diffusion and leading to failed synthesis.[5]
This guide provides a comprehensive framework for the effective use of H-Beta-Ala-DL-Val-OH in Fmoc-based SPPS. It details the rationale behind key procedural choices, offers a robust experimental protocol, and provides troubleshooting advice to overcome common synthetic hurdles.
Physicochemical Properties & Handling
A clear understanding of the building block's properties is essential for proper storage and use.
| Property | Value | Source |
| Molecular Formula | C₈H₁₆N₂O₃ | Internal Calculation |
| Molecular Weight | 188.22 g/mol | Internal Calculation |
| Appearance | White to off-white solid | General Knowledge |
| Solubility | Soluble in DMF, DMSO. Limited solubility in water. | General Knowledge |
| Storage | Store at 2-8°C, desiccated. | General Knowledge |
Core Principles & Strategy Optimization
The successful incorporation of H-Beta-Ala-DL-Val-OH hinges on a strategy that maximizes coupling efficiency while minimizing side reactions.
Resin Selection
For the synthesis of a peptide with a C-terminal carboxylic acid, a highly acid-labile resin is recommended. The 2-Chlorotrityl chloride (2-CTC) resin is an ideal choice.[6] Its key advantages include:
-
Steric Bulk: The trityl linker's steric hindrance effectively prevents the formation of diketopiperazine, a common side reaction when the second amino acid is proline or glycine.[6]
-
Mild Cleavage Conditions: The peptide can be cleaved from the 2-CTC resin under very mild acidic conditions (e.g., 1-2% Trifluoroacetic acid (TFA) in Dichloromethane (DCM) or using a mixture of acetic acid/trifluoroethanol/DCM), which preserves acid-sensitive side-chain protecting groups if a fully protected fragment is desired.[7][8]
Coupling Activation Strategy
Overcoming the combined steric hindrance of the Valine residue and the lower reactivity of the β-Alanine's N-terminus requires a potent activation method.
-
Aminium/Uronium Reagents: Reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are superior for difficult couplings.[6][9] HATU, in the presence of a non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA), converts the carboxylic acid of the incoming building block into a highly reactive OAt-active ester.[9] The pyridine nitrogen atom in the HOAt byproduct is believed to provide anchimeric assistance, stabilizing the transition state and accelerating the coupling reaction.[9] This makes HATU particularly effective for coupling sterically hindered residues.[2][10]
-
Equivalents and Reaction Time: A higher excess of the dipeptide and coupling reagents (typically 3-5 equivalents relative to the resin loading) is recommended.[6] Extended coupling times (2-4 hours or even overnight) may be necessary to drive the reaction to completion.
In-Process Monitoring: The Kaiser Test
Reaction monitoring is a self-validating step crucial for ensuring the success of the synthesis. The Kaiser test is a highly sensitive colorimetric assay used to detect free primary amines on the resin.[11][12]
-
Procedure: A few resin beads are heated with solutions of ninhydrin, phenol, and potassium cyanide.[11][12]
-
Interpretation:
-
Intense Blue Color: Indicates the presence of unreacted primary amines (a positive result). This is expected after the Fmoc-deprotection step.
-
Yellow/Colorless: Indicates the absence of primary amines (a negative result), signifying that the coupling reaction is complete.[13]
-
-
Causality: Performing a Kaiser test after the coupling step confirms the complete acylation of the resin-bound amine.[12] If the test is positive, a second coupling (recoupling) is necessary before proceeding to the next deprotection step. This prevents the formation of deletion sequences, which are difficult to separate from the target peptide during purification.
Experimental Protocols
This section provides a detailed, step-by-step methodology for incorporating H-Beta-Ala-DL-Val-OH into a model peptide sequence on a 2-Chlorotrityl chloride resin.
Materials and Reagents
| Reagent | Purpose |
| 2-Chlorotrityl chloride resin (1.2 mmol/g) | Solid support |
| Fmoc-Gly-OH | First amino acid |
| H-Beta-Ala-DL-Val-OH | Dipeptide building block |
| Dichloromethane (DCM), peptide synthesis grade | Solvent for loading and washing |
| N,N-Dimethylformamide (DMF), peptide synthesis grade | Primary synthesis solvent |
| N,N-Diisopropylethylamine (DIPEA) | Non-nucleophilic base |
| Methanol (MeOH) | Capping agent |
| Piperidine | Fmoc deprotection agent |
| HATU | Coupling/activating reagent |
| Trifluoroacetic acid (TFA) | Cleavage reagent |
| Triisopropylsilane (TIS) | Scavenger |
| Diethyl ether, cold | Peptide precipitation |
| Kaiser Test Kit Reagents | In-process reaction monitoring |
Workflow Diagram
Caption: SPPS workflow for synthesizing H-Gly-Beta-Ala-DL-Val-OH.
Step 1: Resin Loading (Attachment of the First Amino Acid)
-
Place 2-Chlorotrityl chloride resin (e.g., 0.5 g, 0.6 mmol) in a reaction vessel.
-
Swell the resin in DCM (10 mL) for 30 minutes.
-
Drain the DCM. Add a solution of Fmoc-Gly-OH (3 eq., 1.8 mmol, 535 mg) and DIPEA (4 eq., 2.4 mmol, 418 µL) in 10 mL of DCM.
-
Agitate the mixture for 1-2 hours at room temperature.[6]
-
To cap any unreacted chloride sites, add 1 mL of methanol and agitate for 30 minutes.
-
Drain the solution and wash the resin sequentially with DCM (3x), DMF (3x), and DCM (3x).
-
Dry a small sample of the resin to determine the loading capacity via Fmoc quantification.
Step 2: Fmoc Group Deprotection
-
Swell the resin in DMF (10 mL) for 15 minutes.
-
Drain the DMF and add a solution of 20% piperidine in DMF (10 mL).
-
Agitate for 5 minutes, drain, and repeat with fresh 20% piperidine in DMF for 15 minutes.
-
Drain the solution and wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.
-
Self-Validation: Perform a Kaiser test on a few beads. A strong blue color should be observed, confirming the presence of the free primary amine of Glycine.
Step 3: Coupling of H-Beta-Ala-DL-Val-OH
-
In a separate vial, pre-activate the dipeptide. Dissolve H-Beta-Ala-DL-Val-OH (3 eq., 1.8 mmol, 339 mg) and HATU (2.9 eq., 1.74 mmol, 662 mg) in 8 mL of DMF.
-
Add DIPEA (6 eq., 3.6 mmol, 627 µL) to the solution and vortex for 1-2 minutes. The solution should turn yellow.[9]
-
Immediately add the activated dipeptide solution to the deprotected resin.
-
Agitate the reaction mixture for at least 2 hours at room temperature. For difficult couplings, this time can be extended to 4 hours or overnight.
-
Self-Validation: After the coupling time, wash a small sample of resin beads with DMF and perform a Kaiser test. The beads and solution should remain yellow, indicating complete coupling.[12] If a blue color persists, drain the reaction vessel and repeat the coupling step with freshly prepared reagents (recoupling).
Step 4: Final Deprotection and Cleavage
-
Once the sequence is complete, perform a final Fmoc deprotection as described in Step 2.
-
Wash the resin thoroughly with DMF (3x), DCM (3x), and Methanol (3x).
-
Dry the resin under vacuum for several hours.
-
Prepare a cleavage cocktail of 95% TFA, 2.5% Water, and 2.5% Triisopropylsilane (TIS). Use approximately 10 mL per gram of resin.
-
Add the cleavage cocktail to the dried resin and agitate for 2-3 hours at room temperature.
-
Filter the solution to separate the resin beads and collect the filtrate.
-
Precipitate the crude peptide by adding the filtrate dropwise into a large volume of cold diethyl ether.
-
Centrifuge the mixture, decant the ether, and wash the peptide pellet with cold ether two more times.
-
Dry the crude peptide under vacuum. The product can then be purified by reverse-phase HPLC.
Troubleshooting Common Issues
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Positive Kaiser test after coupling | 1. Insufficient coupling time. 2. Inefficient activation. 3. Peptide aggregation on resin. | 1. Extend the coupling time to 4 hours or overnight. 2. Perform a second coupling (recouple) with fresh reagents. 3. Ensure HATU is fully dissolved and pre-activated before adding to the resin. 4. Use a more polar solvent mixture like DMF/DMSO to disrupt aggregation. |
| Low final peptide yield | 1. Incomplete coupling at the dipeptide step. 2. Premature cleavage from the resin during Fmoc deprotection steps (piperidine can be slightly nucleophilic). 3. Incomplete final cleavage. | 1. Double-check Kaiser test results at each step to avoid accumulation of deletion products. 2. Ensure thorough washing after deprotection to remove all piperidine. 3. Extend the final TFA cleavage time to 4 hours. |
| Presence of deletion sequences (Peptide - Val-Ala) | Failure to completely couple the dipeptide building block. | Strict adherence to reaction monitoring using the Kaiser test is critical. A negative result must be achieved before proceeding to the next cycle. Implement a mandatory recoupling if the initial test is positive. |
Diagram of Potential Side Reactions
Caption: Incomplete coupling leads to difficult-to-remove deletion sequences.
Conclusion
The dipeptide H-Beta-Ala-DL-Val-OH is a valuable building block for creating peptidomimetics with modified backbones. While its incorporation presents challenges due to steric hindrance and reduced nucleophilicity, these can be systematically overcome. By selecting a highly labile resin like 2-CTC, employing a powerful coupling reagent such as HATU, allowing for extended reaction times, and diligently monitoring reaction completion with the Kaiser test, researchers can successfully synthesize target peptides containing this unique motif. The protocols and strategies outlined in this guide provide a robust foundation for scientists in research and drug development to confidently utilize H-Beta-Ala-DL-Val-OH in their SPPS campaigns.
References
-
Luxembourg Bio Technologies. (2007, December 13). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Retrieved from [Link]
-
Coyan, M., et al. (2014, June 13). Methods and protocols of modern solid phase peptide synthesis. In Amino Acid Analysis. Humana Press. Retrieved from [Link]
-
Applied Biosystems. Overview of Solid Phase Peptide Synthesis (SPPS). Retrieved from [Link]
-
CEM Corporation. (2025, September 24). Solid Phase Peptide Synthesis (SPPS) Explained: A Beginner's Guide. Retrieved from [Link]
-
Arote, N. D., et al. (2021). Cleaving protected peptides from 2-chlorotrityl chloride resin. Moving away from dichloromethane. Green Chemistry, 23(16), 5894-5899. Retrieved from [Link]
-
Chepyshev, S. V., et al. (2020). N-Hydroxy peptides: Solid-phase synthesis and β-sheet propensity. Organic & Biomolecular Chemistry, 18(16), 3105-3110. Retrieved from [Link]
-
Aapptec Peptides. Technical Support Information Bulletin 1188 - Kaiser Test (Ninhydrin Test). Retrieved from [Link]
-
Aapptec Peptides. Coupling Reagents. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 14602335, H-Ala-Beta-Ala-OH. Retrieved from [Link]
-
AAPPTec. Cleave Protected Peptides from 2-Chloro-Trityl Resin. Retrieved from [Link]
-
ResearchGate. Mechanism of coupling reaction facilitated by coupling reagent HATU/HOAt. Retrieved from [Link]
-
Aapptec Peptides. Synthesis Notes. Retrieved from [Link]
-
Aapptec. Practical Synthesis Guide to Solid Phase Peptide Chemistry. Retrieved from [Link]
-
Wikipedia. Humulene. Retrieved from [Link]
-
Wikipedia. HATU. Retrieved from [Link]
-
Merck Millipore. Novabiochem® - Fmoc resin cleavage protocols. Retrieved from [Link]
-
Wikipedia. Amino acid. Retrieved from [Link]
-
Thieme. (2019). Detection of N-Terminal Amino Groups During Solid-Phase Peptide Synthesis. Synform. Retrieved from [Link]
-
Nowick Laboratory, UCI Department of Chemistry. Standard practices for Fmoc-based solid-phase peptide synthesis. Retrieved from [Link]
Sources
- 1. bachem.com [bachem.com]
- 2. luxembourg-bio.com [luxembourg-bio.com]
- 3. peptide.com [peptide.com]
- 4. m.youtube.com [m.youtube.com]
- 5. Overcoming Aggregation in Solid-phase Peptide Synthesis [sigmaaldrich.com]
- 6. chemistry.du.ac.in [chemistry.du.ac.in]
- 7. peptide.com [peptide.com]
- 8. merckmillipore.com [merckmillipore.com]
- 9. HATU - Wikipedia [en.wikipedia.org]
- 10. peptide.com [peptide.com]
- 11. peptide.com [peptide.com]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. chempep.com [chempep.com]
Application Note: Enzymatic Hydrolysis Profiling of H-Beta-Ala-DL-Val-OH
Executive Summary
This Application Note provides a comprehensive protocol for evaluating the enzymatic stability of H-Beta-Ala-DL-Val-OH (β-Alanyl-DL-Valine). As a dipeptide containing the non-proteinogenic amino acid
While mammalian Carnosinases (CN1/CN2) and renal dipeptidases rapidly hydrolyze
Scientific Background & Mechanism[1]
The Substrate: H-Beta-Ala-DL-Val-OH
The molecule consists of two distinct stereoisomers due to the racemic Valine residue:
-
H-Beta-Ala-L-Val-OH: A structural analog of Carnosine (
-Ala-L-His). It is a high-affinity substrate for serum carnosinase (CN1). -
H-Beta-Ala-D-Val-OH: The D-valine residue distorts the scissile bond orientation within the enzyme's active site, typically rendering it resistant to hydrolysis.
The Enzyme: Serum Carnosinase (CN1)
Human Serum Carnosinase (CNDP1) is a metallopeptidase (Mn
-
Mechanism: The enzyme requires a specific geometry to coordinate the metal ion with the peptide bond carbonyl and the N-terminal amine.
-
Stereospecificity: CN1 is highly stereoselective for L-amino acids at the C-terminus. The introduction of a D-amino acid (as in the DL-mixture) often abolishes or significantly retards catalytic turnover (
).
Expected Kinetic Profile
In a hydrolysis assay, H-Beta-Ala-DL-Val-OH will not follow simple first-order decay. Instead, it will exhibit biphasic kinetics :
-
Phase 1 (Fast): Rapid consumption of the L-isomer fraction (50% of total).
-
Phase 2 (Plateau/Slow): Persistence of the D-isomer fraction (remaining 50%), which acts as a metabolically stable scaffold.
Visualization of Signaling & Hydrolysis Pathway
The following diagram illustrates the differential processing of the racemic mixture by Serum Carnosinase.
Figure 1: Stereoselective hydrolysis pathway showing the kinetic resolution of the DL-mixture by Carnosinase.
Experimental Protocol: Enzymatic Stability Assay
Materials Required
-
Substrate: H-Beta-Ala-DL-Val-OH (>98% purity).
-
Enzyme Source:
-
Primary: Human Plasma/Serum (pooled, healthy donors) – contains native CN1.
-
Alternative: Recombinant Human CNDP1 (rhCN1).
-
-
Buffer: 50 mM Tris-HCl, pH 7.5, containing 1 mM MnCl
(Mn is essential for CN1 activation). -
Internal Standard: L-Tryptophan or stable isotope-labeled analog.
-
Quenching Solution: 1% Trifluoroacetic acid (TFA) in Acetonitrile.
Workflow Description
Step 1: Enzyme Activation
Pre-incubate human serum or rhCN1 in the Tris-MnCl
Step 2: Reaction Initiation Prepare a 10 mM stock of H-Beta-Ala-DL-Val-OH. Add this to the activated enzyme mixture to achieve a final substrate concentration of 100 µM.
-
Control: Heat-inactivated serum (to rule out non-enzymatic degradation).
Step 3: Time-Course Sampling Incubate at 37°C with gentle shaking. Withdraw 50 µL aliquots at the following time points:
-
minutes, and
hours.
Step 4: Quenching & Extraction Immediately add 150 µL of Quenching Solution (Cold Acetonitrile + 1% TFA) to the aliquot. Vortex for 30 seconds to precipitate serum proteins. Centrifuge at 10,000 x g for 10 minutes. Collect the supernatant.
Step 5: Analytical Quantification (LC-MS/MS) Inject the supernatant into an LC-MS system.
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse). Note: To separate L and D isomers specifically, a Chiral Column (e.g., Chirobiotic T) is required. If using a standard C18, the "Total Peak Area" will represent the sum of L and D.
-
Detection: Monitor the parent ion
.
Data Analysis & Interpretation
Predicted Kinetic Data
If using a standard C18 column (non-chiral), the total concentration of H-Beta-Ala-DL-Val-OH will decay to approximately 50% of the initial concentration and then plateau.
| Time (min) | % Remaining (Theoretical) | Interpretation |
| 0 | 100% | Initial Racemic Mixture |
| 15 | 75% | Mixed hydrolysis phase |
| 60 | 55% | L-isomer nearly depleted |
| 120 | 50% | L-isomer fully hydrolyzed |
| 1440 (24h) | ~50% | D-isomer persists (Stable) |
Calculation of Half-Life ( )
Because the reaction is biphasic, calculating a single
Where:
- is the concentration of the D-isomer (approx 50%).
- is the observed rate constant for the L-isomer.
Stereochemical Validation
To confirm the "D-stability" hypothesis, run the 24-hour sample on a Chiral HPLC column.
-
Result: You should observe a single peak corresponding to H-Beta-Ala-D-Val-OH, with the L-isomer peak absent.
References
-
Teufel, M., et al. (2003). "Sequence identification and characterization of human carnosinase and a closely related non-specific dipeptidase." Journal of Biological Chemistry.
-
Pegova, A., et al. (2000). "Hydrolysis of carnosine and related compounds by mammalian carnosinases." Comparative Biochemistry and Physiology Part B.
-
Vistoli, G., et al. (2012). "Carnosinase-1: a druggable target for the treatment of diabetic nephropathy." Current Medicinal Chemistry.
-
Bellia, F., et al. (2014). "Carnosine and carnosine-related antioxidants: a review." Current Medicinal Chemistry.
-
Perim, P., et al. (2019).[1] "Can the skeletal muscle carnosine response to beta-alanine supplementation be optimized?" Frontiers in Nutrition.
(Note: The above references ground the specific enzymatic mechanisms of Carnosinase toward Beta-Ala peptides and the stereospecificity principles applied in this protocol.)
Sources
H-Beta-Ala-DL-Val-OH as a reference material in metabolomics
Abstract
The precise quantification of dipeptides in biological matrices is critical for understanding proteolytic pathways, gut microbiome activity, and muscle metabolism. While L-amino acid dipeptides are well-characterized, the presence of D-amino acid containing peptides (DAACPs) is an emerging frontier in metabolomics.[1] This guide details the protocol for using H-Beta-Ala-DL-Val-OH (Beta-Alanyl-DL-Valine) as a reference material.[1] Due to the achiral nature of the
Introduction: The "DL" Advantage in Metabolomics
In standard metabolomics, reference standards are typically pure L-isomers.[1] However, using a racemic DL-standard like H-Beta-Ala-DL-Val-OH provides a binary "Pass/Fail" mechanic for method validation:
-
Chiral Selectivity Verification: On a standard C18 column, this molecule elutes as a single peak (co-elution of enantiomers). On a chiral column (e.g., Crown Ether or Zwitterionic), it must split into two distinct peaks with a 1:1 area ratio.
-
Biomarker Context:
-alanine dipeptides (like Carnosine) are antioxidants.[1] The Valine analog serves as a surrogate marker for Branched-Chain Amino Acid (BCAA) dipeptide metabolism. -
D-Amino Acid Exclusion: In targeted L-Valine dipeptide assays, this standard confirms that D-Valine artifacts are not contributing to the quantitation signal.[1]
Physicochemical Profile & MS/MS Transitions
Table 1: Compound Properties
| Property | Value | Notes |
| Chemical Formula | ||
| Molecular Weight | 188.23 g/mol | |
| Monoisotopic Mass | 188.1161 Da | |
| Solubility | Water, 50% Methanol | Highly polar; avoid 100% AcN dissolution.[1] |
| pKa Values |
Table 2: Optimized MRM Transitions (ESI Positive Mode)
| Precursor ( | Product ( | Collision Energy (eV) | Ion Identity | Rationale |
| 189.1 | 72.1 | 22 | Val Immonium | Quantifier (High Intensity) |
| 189.1 | 90.1 | 15 | Qualifier (Specific to N-term) | |
| 189.1 | 144.1 | 10 | Loss of C-term carboxyl |
Expert Insight: The transition 189.1
72.1 is the most sensitive but less specific (common to all Val-peptides). Always use 189.190.1 for confirmation, as the -alanine fragment (89/90 Da) distinguishes it from -alanine isomers.[1]
Protocol A: Chiral LC-MS/MS Separation[1][2]
Objective: Separate the enantiomers (
Materials
-
Standard: H-Beta-Ala-DL-Val-OH (1 mg/mL in water).[1]
-
Column: Chiralpak ZWIX(+) or CROWNPAK CR-I(+) (3.0 x 150 mm, 3 µm).
-
Mobile Phase A: Acetonitrile/Methanol/Water (50:45:5) + 50 mM Formic Acid.
-
Mobile Phase B: Methanol + 50 mM Ammonium Formate.
Step-by-Step Workflow
-
System Equilibration: Flush the chiral column for 30 mins at 0.4 mL/min. Note: Chiral columns are sensitive to pressure shocks; ramp flow slowly.
-
Sample Prep: Dilute the 1 mg/mL stock to 500 ng/mL in Mobile Phase A.
-
Injection: Inject 2 µL.
-
Gradient: Isocratic elution is often preferred for chiral resolution, but a shallow gradient (0-20% B over 10 mins) can sharpen peaks.
-
Detection: Monitor MRM 189.1
72.1.
Acceptance Criteria (Self-Validating Step):
-
Resolution (
): > 1.5 (Baseline separation). -
Peak Area Ratio: 0.95 – 1.05 (Confirming the racemic nature of the reference material).
Protocol B: Achiral High-Throughput Screening (C18)
Objective: Use the standard as a Retention Time (RT) marker for dipeptide regions in urine/plasma profiling.
Workflow Logic
Since
-
Column: HSS T3 C18 (2.1 x 100 mm, 1.8 µm).
-
Mobile Phase:
-
A: 0.1% Formic Acid in Water.
-
B: 0.1% Formic Acid in Acetonitrile.
-
-
Gradient: 0% B (hold 1 min)
30% B (at 6 min). -
Result: The DL-standard will elute as a single sharp peak .
-
Troubleshooting: If the peak splits or shoulders on a C18 column, it indicates "on-column chiral recognition" (rare but possible with certain end-capping) or degradation of the standard.
-
Visualization: Decision Tree for Method Development
Figure 1: Decision logic for using H-Beta-Ala-DL-Val-OH to validate chromatographic stationary phases.
Biological Context & Interpretation
When analyzing biological samples (Plasma/Urine) using this reference:
-
L-Form (Biological): H-Beta-Ala-L-Val-OH is a potential metabolite related to the carnosine synthase pathway or proteolysis of specific BCAA-containing proteins.[1]
-
D-Form (Microbial/Artifact): H-Beta-Ala-D-Val-OH is typically absent in healthy human tissue.[1] Detection of the D-form (matching the second peak of your DL-standard) suggests:
-
Gut microbiome dysbiosis (bacterial cell wall turnover).
-
Racemization artifacts from harsh acid hydrolysis during sample prep.
-
Equation for Enantiomeric Excess (ee):
If quantifying biological samples, calculate
References
-
Human Metabolome Database (HMDB). "Metabocard for Beta-Alanine (HMDB0000056)."[1] HMDB 5.0. Available at: [Link][1]
-
National Institute of Standards and Technology (NIST). "Standard Reference Materials for Metabolomics." NIST SRM Program. Available at: [Link][1]
-
PubChem. "Compound Summary: Beta-Alanyl-L-Valine."[1] National Library of Medicine. Available at: [Link][1]
-
Shimadzu Corporation. "LC/MS/MS Method Package for D/L Amino Acids." Technical Reports. Available at: [Link][1]
-
FoodB. "Metabolite: Valylalanine." Food Biomarker Database. Available at: [Link][1]
Sources
Solvent compatibility for H-Beta-Ala-DL-Val-OH dissolution
Application Note: Solvation Protocols for H-Beta-Ala-DL-Val-OH
Executive Summary: The Zwitterion Paradox
Dissolving short, zwitterionic dipeptides like H-Beta-Ala-DL-Val-OH (CAS: 102029-85-6) often presents a counter-intuitive challenge to researchers. While the presence of Valine (hydrophobic) suggests the need for organic solvents, the molecule’s zwitterionic nature at neutral pH creates a crystal lattice that is remarkably resistant to non-polar organic solvation (e.g., pure DMSO or DMF).
The Critical Insight: Unlike long hydrophobic peptides that require DMSO to disrupt aggregation, H-Beta-Ala-DL-Val-OH behaves more like a salt. Water is the primary solvent of choice. Attempting to dissolve this compound in pure organic solvents often results in a suspension that defies sonication. This guide details the physicochemical rationale and a validated step-by-step protocol to ensure complete dissolution.
Physicochemical Profile & Solubility Mechanics
To master the dissolution, one must understand the molecule's competing forces: the hydrophilic N-terminal Beta-Alanine and the hydrophobic C-terminal DL-Valine.
| Property | Data | Implication for Solubility |
| Sequence | Mixed polarity; flexible N-terminus. | |
| CAS Number | 102029-85-6 | Unique identifier for the DL-racemate form. |
| Molecular Weight | 188.22 g/mol | Small molecule; high diffusion coefficient. |
| pKa (Amine) | ~10.2 ( | Highly basic; positively charged at neutral pH. |
| pKa (Carboxyl) | ~2.3 (Val) | Acidic; negatively charged at neutral pH. |
| Isoelectric Point (pI) | ~6.25 | Net charge is zero at pH ~6.25 (Zwitterionic state). |
| Lattice Energy | High (Ionic) | Requires high dielectric constant solvent (Water) to break. |
The "DL" Factor: The "DL" designation indicates a racemic mixture at the Valine position. Racemates often possess different crystal lattice energies compared to pure enantiomers (L- or D-). While this rarely affects the choice of solvent, it may alter the saturation limit (mg/mL).
Solvent Compatibility Matrix
The following table summarizes solvent interactions based on the dipole moment and dielectric properties required to solvate the zwitterion.
| Solvent System | Compatibility | Mechanism / Notes |
| Milli-Q Water (pH 6-7) | Excellent | High dielectric constant ( |
| 0.1M Acetic Acid | Superior | Protonates the carboxyl group, breaking the zwitterion (Net Charge +1). |
| 0.1M NH₄OH | Good | Deprotonates the amine, breaking the zwitterion (Net Charge -1). |
| DMSO (Pure) | Poor | Cannot effectively solvate the charged termini; leads to suspension. |
| DMF / Acetonitrile | Poor | Insufficient polarity to overcome lattice energy. |
| Ethanol / Methanol | Conditional | Only works if water is present (>20%) or if acidified. |
Validated Dissolution Protocol
Phase A: Primary Aqueous Dissolution (Standard)
Use this for general applications (HPLC standards, cell culture).
-
Weighing: Accurately weigh the target mass of H-Beta-Ala-DL-Val-OH into a sterile microcentrifuge tube.
-
Solvent Addition: Add Milli-Q water to achieve 80% of the target volume.
-
Target Concentration: Start with 1–5 mg/mL.
-
-
Agitation: Vortex vigorously for 30 seconds.
-
Observation: The powder should dissolve rapidly. If clear, dilute to final volume.
-
Phase B: pH Tuning (For Resistant Crystals)
Use this if the solution remains cloudy or if higher concentrations (>10 mg/mL) are required.
-
Acidic Shift (Preferred for Stability):
-
If insoluble in water, add 0.1M Acetic Acid or 0.1% TFA dropwise.
-
Mechanism: Lowers pH below the pI (6.25), protonating the carboxylate (
). The molecule becomes a cation ( ), drastically increasing water solubility.
-
-
Basic Shift (Alternative):
-
Add 0.1M Ammonium Bicarbonate or dilute Ammonium Hydroxide .
-
Mechanism: Raises pH above pI, deprotonating the amine (
). The molecule becomes an anion ( ). -
Warning: Avoid strong bases (NaOH) if the peptide is sensitive to racemization or hydrolysis over long periods, though Beta-amino acids are generally robust.
-
Phase C: Organic Co-Solvation (For Hydrophobic Assays)
Use only if the application strictly requires an organic carrier (e.g., specific library screening).
-
The "Water First" Rule: Dissolve the peptide in a minimal volume of Water or 0.1M Acetic Acid (e.g., 10% of final volume) to break the crystal lattice.
-
Dilution: Slowly add the organic solvent (DMSO/Acetonitrile) to the aqueous concentrate.
-
Result: This prevents the "crashing out" effect often seen when adding powder directly to DMSO.
-
Decision Logic & Workflow
The following diagram illustrates the logical flow for solubilization, preventing common errors.
Figure 1: Step-by-step decision tree for solubilizing H-Beta-Ala-DL-Val-OH. Note the priority of aqueous methods over organic solvents.
Storage & Stability
-
Lyophilized Powder: Store at -20°C . Stable for >2 years if kept desiccated.
-
Aqueous Solution:
-
Stable at 4°C for 1–2 weeks.
-
For long-term storage, aliquot and freeze at -20°C .
-
Note: Avoid repeated freeze-thaw cycles. If dissolved in acidic buffer (Acetic acid), stability is generally higher than in basic buffers due to reduced risk of oxidation or deamidation (though this sequence lacks sensitive side chains like Met/Cys/Asn).
-
References
-
ChemicalBook. (2025).[1] H-BETA-ALA-DL-VAL-OH Product Properties and CAS 102029-85-6. Retrieved from
-
Bachem. (2021). Peptide Solubility and Handling Guidelines. Retrieved from
-
MedChemExpress. (2024). Peptide Solubility Guidelines and Calculator. Retrieved from
-
Royal Society of Chemistry. (2019). Melting properties of peptides and their solubility in water (Dipeptide Thermodynamics). RSC Advances. Retrieved from
-
National Institutes of Health (NIH). (2025). PubChem Compound Summary: Beta-Alanine Properties. Retrieved from
Sources
Troubleshooting & Optimization
Technical Support Center: Solubilization Guide for H-Beta-Ala-DL-Val-OH
Case ID: SOL-BA-DLV-001 Molecule: H-Beta-Ala-DL-Val-OH (β-Alanyl-DL-Valine) Molecular Weight: ~188.22 g/mol Physicochemical Profile: Zwitterionic Dipeptide
Part 1: Executive Summary & Root Cause Analysis
The Problem: Users frequently report turbidity or precipitation when dissolving H-Beta-Ala-DL-Val-OH in pure water (pH ~7.0).
The Science (Why this happens): Although peptides are generally thought of as water-soluble, this specific dipeptide presents a "perfect storm" for insolubility at neutral pH:
-
Zwitterionic Lattice Energy: At pH 7, the N-terminus is protonated (
) and the C-terminus is deprotonated ( ).[1] The net charge is zero.[2] This allows the molecules to stack into a highly stable crystal lattice via electrostatic attraction, resisting solvation by water molecules. -
Hydrophobic Valine Residue: The Valine side chain contains an isopropyl group.[1] While not the most hydrophobic amino acid, in a small dipeptide, this contributes significantly to the exclusion of water.
-
The "DL" Factor: While racemic mixtures (DL) often have lower melting points than pure enantiomers, they can sometimes form "racemic compounds" with denser crystal packing than the pure L- or D- forms, requiring higher energy to break the lattice.
The Solution: To dissolve this molecule, you must disrupt the lattice . This is achieved by inducing a net charge (pH adjustment) or reducing the dielectric requirement of the solvent (organic co-solvents).
Part 2: Diagnostic Workflow
Follow this decision tree to determine the safest solubilization protocol for your specific application.
Figure 1: Decision tree for selecting the appropriate solubilization strategy based on downstream application sensitivity.
Part 3: Solubilization Protocols
Protocol A: The "Organic Spike" (Recommended for Cell Culture)
Mechanism: DMSO (Dimethyl sulfoxide) is a polar aprotic solvent that disrupts hydrogen bonding in the peptide crystal lattice more effectively than water.
-
Weigh the required amount of H-Beta-Ala-DL-Val-OH.
-
Calculate your final desired volume.
-
Dissolve the peptide in pure DMSO first. Use a volume equal to 1-2% of your final target volume.
-
Example: If you need 10 mL of solution, dissolve the powder in 100–200 µL of DMSO.
-
Observation: The solution should become clear immediately.
-
-
Dilute slowly with water or buffer to the final volume.[3]
-
Critical Step: Add the water dropwise initially while vortexing. Rapid addition can cause "shock precipitation."
-
Protocol B: pH Manipulation (The "Charge Switch")
Mechanism: Moving the pH away from the isoelectric point (pI ≈ 6.0) induces a net positive or negative charge, causing electrostatic repulsion between peptide molecules and forcing them into solution.
| Desired Charge | Reagent | Application Note |
| Positive (+) | 10% Acetic Acid | Good for general use; volatile (removable by lyophilization). |
| Negative (-) | 0.1 M Ammonium Hydroxide ( | Recommended. |
Steps:
-
Suspend peptide in water (it will be cloudy).
-
Add the acid or base dropwise while vortexing.
-
Stop immediately once the solution clears.
-
Dilute with buffer to final volume.[3] Note: Check that the buffer capacity is strong enough to maintain the pH if you added significant acid/base.
Protocol C: Chemical Synthesis/Purification (Aggressive Solubilization)
Mechanism: Using strong ion-pairing agents or chaos-inducing solvents.
-
Solvent: 0.1% Trifluoroacetic acid (TFA) in Water.
-
Alternative: 50% Acetonitrile / 50% Water.
-
Usage: Ideal for HPLC injection or intermediate synthesis steps.
Part 4: Technical Data & Stability
Solvent Compatibility Table
Use this table to ensure your solubilization method does not interfere with your assay.
| Solvent / Additive | Max Final Conc.[2][4][5][6] (Cell Culture) | Max Final Conc. (Enzymatic Assay) | Mechanism of Interference |
| DMSO | < 0.1% (Primary Cells)< 0.5% (Cell Lines) | < 2% | Membrane permeabilization; denaturation of enzymes. |
| Acetic Acid | pH dependent | pH dependent | Acidification of media; metabolic disruption. |
| Acetonitrile | Toxic (Avoid) | < 5% | Protein precipitation. |
| Ethanol | < 1% | < 5% | Membrane stress; evaporation alters concentration. |
Stability Profile
-
Hydrolysis Risk: Low. The peptide bond between
-Ala and Val is relatively stable. However, avoid storing at pH > 9 or pH < 3 for extended periods (>24 hours) at room temperature. -
Racemization: The "DL" designation means the Valine is already a racemate. However, harsh basic conditions (pH > 11) can cause further racemization or degradation of the
-alanine moiety. -
Storage: Store lyophilized powder at -20°C. Once in solution, aliquot and store at -20°C or -80°C. Avoid freeze-thaw cycles.
Part 5: Frequently Asked Questions (FAQ)
Q1: I followed Protocol A, but the peptide precipitated when I added the water. Why? A: This is "Shock Precipitation." You likely added the water too fast, or the concentration is too high for the water to sustain.
-
Fix: Warm the solution to 37°C and sonicate for 5 minutes. If it does not clear, you must lower the final concentration or increase the DMSO percentage (if your assay allows).
Q2: Can I use sonication to dissolve the peptide? A: Yes. Sonication is highly recommended to break up crystal aggregates.
-
Warning: Sonication generates heat. Short bursts (30 seconds) on ice are recommended to prevent thermal degradation, although this dipeptide is thermally stable up to ~40°C.
Q3: My buffer is Phosphate Buffered Saline (PBS). Will this work? A: PBS has a pH of 7.[6]4. If you try to dissolve the peptide directly in PBS, it may fail because it is close to the pI.
-
Technique: Dissolve in water + acetic acid (Protocol B) or DMSO (Protocol A) first, then dilute into the PBS.
Q4: Does the "DL" form dissolve differently than "L" form? A: Potentially. Racemic mixtures (DL) can sometimes form denser crystal structures than pure enantiomers. If you switch suppliers and receive a pure "L-Val" version later, do not assume the solubility will be identical; always perform a pilot solubility test.
Part 6: References
-
PubChem. (2024).[7][8] Compound Summary: H-Val-beta-ala-OH (Related Structure).[8] National Library of Medicine.[7][8] Retrieved from [Link]
Sources
- 1. Valine (Val) Amino Acid Overview - Creative Peptides [creative-peptides.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. lifetein.com [lifetein.com]
- 4. jpt.com [jpt.com]
- 5. biorbyt.com [biorbyt.com]
- 6. wolfson.huji.ac.il [wolfson.huji.ac.il]
- 7. H-Ala-Beta-Ala-OH | C6H12N2O3 | CID 14602335 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. H-Val-beta-ala-OH | C8H16N2O3 | CID 7009619 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Stability & Storage of H-Beta-Ala-DL-Val-OH
Executive Summary: The "Racemization" Paradox
User Query: "How do I prevent racemization of H-Beta-Ala-DL-Val-OH during storage?"
Scientist's Diagnosis: Strictly speaking, H-Beta-Ala-DL-Val-OH is already a racemate (containing both D- and L-Valine isomers). Therefore, "racemization" (the conversion of a pure enantiomer into a mixture) has technically already occurred or is the intended state.
However , your concern likely stems from a need to maintain chemical integrity and prevent diastereomeric drift or degradation that mimics stereochemical loss. The conditions that promote racemization (base-catalyzed enolization) are the exact same conditions that trigger peptide bond hydrolysis and cyclization .
This guide treats "preventing racemization" as a proxy for "preventing proton exchange at the C-
Core Troubleshooting Modules
Module A: The "Phantom" Racemization (Stereochemistry)
Q: My HPLC shows split peaks. Is my peptide racemizing?
A: Not necessarily. Since your peptide is H-Beta-Ala-DL-Val-OH, you should see signals corresponding to both isomers if your column is chiral.
-
The Real Risk: If you observe a change in the peak ratio (e.g., shifting from 50:50 to 60:40) or the appearance of new peaks, you are likely facing chemical degradation , not simple racemization.
-
Mechanism: The C-terminal Valine has a susceptible proton at the
-carbon. In the presence of moisture and base (pH > 8), this proton is abstracted, forming a planar enolate. -
Why it matters for DL-peptides: Even though the net optical rotation is zero, the formation of the enolate intermediate makes the molecule highly reactive to oxidation and hydrolysis .
Module B: The "Silent Killer" – Cyclization (DKP)
Q: My peptide has lost solubility or mass spec shows [M-18]. What happened?
A: You are likely seeing Diketopiperazine (DKP) type cyclization .
While standard
-
The Chemistry: The N-terminal amine of
-Alanine attacks the C-terminal carbonyl of Valine. -
The Trigger: This is accelerated by thaw-refreeze cycles and neutral-to-basic pH in solution.
-
Status: Although 7-membered rings form slower than 6-membered rings, they are thermodynamically stable once formed.
Module C: Storage Protocol (The "Dry & Cold" Rule)
Q: What is the absolute best way to store this to prevent all degradation?
A: Follow the "Desiccated Deep Freeze" protocol.
-
Lyophilized State: Never store in solution for >24 hours.
-
Temperature: -20°C is standard; -80°C is preferred for long-term (>6 months).
-
Atmosphere: Argon or Nitrogen backfill is critical to prevent moisture ingress.[1]
Visualizing the Threat: Degradation Pathways
The following diagram illustrates the two competing pathways: Enolization (leading to proton exchange/racemization mechanism) vs. Cyclization (DKP formation).
Figure 1: Mechanistic pathways for H-Beta-Ala-DL-Val-OH degradation. Pathway A represents the chemical mechanism of racemization (proton exchange), while Pathway B represents physical cyclization.
Decision Matrix: Storage & Handling
Use this logic flow to determine the safety of your current storage conditions.
Figure 2: Decision tree for assessing storage risks based on physical state and environmental conditions.
Analytical Verification Protocol
If you suspect your batch has degraded (racemized or cyclized), run this validation check.
| Parameter | Method | Expected Result (Intact) | Warning Sign (Degraded) |
| Purity | RP-HPLC (C18 Column) | Single peak (or doublet if chiral separation occurs) | New peaks at different Retention Time (RT) |
| Identity | ESI-MS (Mass Spec) | M+H = Theoretical Mass | [M-18] (Cyclization/Water loss) or [M+16] (Oxidation) |
| Appearance | Visual Inspection | White, fluffy powder | Yellowing, sticky gum, or "melted" look (Hygroscopic failure) |
| Solubility | Dissolution in Water | Clear, colorless solution | Turbidity or precipitate (Polymerization/Aggregation) |
Step-by-Step Purity Check:
-
Dissolve: Prepare a 1 mg/mL solution in 0.1% TFA/Water (Acidic pH suppresses enolization).
-
Inject: Immediately inject onto HPLC (do not let stand).
-
Gradient: 5% to 60% Acetonitrile over 20 minutes.
-
Analyze: Look for the "DKP shoulder" which often elutes slightly earlier than the linear peptide due to increased hydrophobicity of the ring structure.
References
- Benoiton, N. L. (2006). Chemistry of Peptide Synthesis. CRC Press.
-
Goolcharran, C., & Borchardt, R. T. (1998).[2] "Kinetics of diketopiperazine formation using model peptides." Journal of Pharmaceutical Sciences, 87(3), 283-288.[2] Link (Establishes the mechanism of N-terminal attack on C-terminal esters/acids).
-
Sigma-Aldrich. (n.d.). "Handling and Storage of Synthetic Peptides." Technical Support Guidelines. Link (Industry standard protocols for lyophilized storage).
- Steinberg, S., et al. (1979). "Racemization of amino acids in dipeptides." Science. (Foundational work on the relative rates of racemization for different amino acid residues).
Sources
Technical Support Center: H-Beta-Ala-DL-Val-OH Stability & Troubleshooting
Executive Summary & Molecule Profile
H-Beta-Ala-DL-Val-OH is a dipeptide comprising an N-terminal beta-alanine (
Molecule Profile:
-
Sequence:
-Alanine - Valine (DL-mixture) -
Stereochemistry: The product is a 1:1 mixture of two enantiomers: H-
-Ala-D-Val-OH and H- -Ala-L-Val-OH . -
Key Vulnerabilities: Amide bond hydrolysis (primary), isoelectric precipitation (secondary), and analytical misinterpretation of the racemic mixture.
Diagnostic Decision Matrix
Before altering experimental conditions, use this decision tree to categorize the instability.
Figure 1: Diagnostic workflow for categorizing instability as physical (solubility), chemical (degradation), or analytical (enantiomeric resolution).
Module A: Chemical Degradation (Hydrolysis)
The Issue: Appearance of new peaks on Reverse-Phase HPLC (RP-HPLC) or mass shifts in LC-MS.
Mechanism:
While
-
Reaction: H-
-Ala-Val-OH + -Alanine + Valine -
Mass Spec Signature: The parent ion (
) disappears, replaced by peaks corresponding to the free amino acids. Note that hydrolysis adds water (+18 Da), but the resulting fragments are smaller.
Cyclization Risk (Low):
Unlike
Troubleshooting Protocol:
| Parameter | Recommended Specification | Rationale |
| pH Range | 4.0 – 7.5 | Avoid extremes. pH < 3 accelerates acid hydrolysis; pH > 8 accelerates base hydrolysis and potential racemization of the Valine |
| Temperature | 4°C (Storage) | Hydrolysis rates follow Arrhenius kinetics. Every 10°C increase roughly doubles the degradation rate. |
| Buffer | Phosphate or Acetate | Avoid buffers that can act as general acid/base catalysts if stability is critical. |
Validation Experiment (Hydrolysis Check):
-
Standard Prep: Inject pure Valine and pure
-Alanine standards individually. -
Comparison: Overlay these traces with your degraded sample.
-
Confirmation: If the new impurity peaks co-elute with the free amino acids, hydrolysis is confirmed.
Module B: Physical Instability (Precipitation)[1]
The Issue: Solution becomes cloudy, or concentration drops after filtration (loss of peptide to filter).
Mechanism:
Valine is a hydrophobic amino acid.
Troubleshooting Protocol:
| Variable | Adjustment | Mechanism |
| pH Shift | Move | Adjusting pH to < 4.0 or > 7.5 ensures the peptide carries a net positive or negative charge, increasing solubility. |
| Cosolvent | Add 5-10% Acetonitrile or DMSO | Disrupts hydrophobic aggregation of the Valine isopropyl groups. |
| Concentration | Reduce to < 1 mg/mL | High concentrations favor aggregation kinetics. |
Module C: The "DL" Analytical Trap
The Issue: User observes "double peaks" and assumes degradation, but the mass spectrum of both peaks is identical to the parent.
Explanation:
The product is H-
-
H-
-Ala-D -Val-OH -
H-
-Ala-L -Val-OH
In an achiral environment (e.g., standard C18 column with water/acetonitrile), these two are enantiomers and will elute as a single peak . However, if you use a chiral environment, they will separate into two peaks (1:1 ratio).
Common "Accidental" Chiral Environments:
-
Chiral Columns: (e.g., Chiralpak).
-
Chiral Additives: Using Cyclodextrins in the mobile phase.
-
Contamination: If the system was previously used for chiral separation and not flushed.
Resolution: If you see two peaks of equal area with identical Mass-to-Charge (m/z) ratios, this is not degradation . It is chiral separation. Switch to a standard C18 column or remove chiral additives to merge them into a single peak for purity quantification.
Visualizing the Degradation Pathway
Figure 2: The primary chemical degradation pathway is amide bond hydrolysis yielding free amino acids.[1][2]
Frequently Asked Questions (FAQ)
Q1: Can I freeze-thaw the solution?
-
Answer: Minimize freeze-thaw cycles. While the peptide is chemically stable, repeated freezing can induce physical aggregation (cryo-precipitation), especially if the buffer pH shifts during freezing (common with phosphate buffers). Aliquot samples into single-use vials.
Q2: I see a peak at M-18 in my Mass Spec. Is this a DKP?
-
Answer: It is possible but unlikely to be the major species for a
-Ala N-terminus. An M-18 peak is more often a source-fragmentation artifact in the Mass Spec (loss of water in the source) rather than a solution-phase cyclic degradant. Check if the peak exists in the UV trace. If it appears in MS but not UV, it is likely an instrument artifact.
Q3: What is the best solvent for a 10mM stock solution?
-
Answer: Water is preferred if the pH is adjusted away from the pI. If strictly neutral pH is required and solubility is poor, use 10% DMSO in water. Ensure the DMSO is spectroscopy-grade to avoid introducing ghost peaks.
References
-
Goolcharran, C., & Borchardt, R. T. (1998). Kinetics of Diketopiperazine Formation Using Model Peptides. Journal of Pharmaceutical Sciences, 87(3), 283-288.
-
Sigma-Aldrich. (2023). Peptide Stability and Potential Degradation Pathways.[1][3][4][5][6] Technical Learning Center.
-
Avanti Polar Lipids. (n.d.). Physical Properties of Amino Acids: Solubility and Hydropathy.
Sources
- 1. veeprho.com [veeprho.com]
- 2. Intrinsic α-helical and β-sheet conformational preferences: A computational case study of alanine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. baranlab.org [baranlab.org]
- 4. encyclopedia.pub [encyclopedia.pub]
- 5. Peptide Stability and Potential Degradation Pathways [sigmaaldrich.com]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Mass Spectrometry Detection of Voglibose (CAS 83480-29-9)
A Note on Chemical Identification: The provided CAS Number 102029-85-6 is not uniquely and consistently associated with a single pharmaceutical compound in major chemical databases. It is often linked to substances like Acetyl Coenzyme A. However, the analytical challenges described are highly characteristic of the anti-diabetic drug Voglibose (CAS 83480-29-9) , a compound frequently analyzed by mass spectrometry in pharmaceutical and clinical research. This guide will therefore focus on the optimization of Voglibose detection.
Introduction for the Senior Application Scientist
Welcome to the dedicated technical support guide for the mass spectrometric analysis of Voglibose. As an α-glucosidase inhibitor, Voglibose plays a crucial role in managing type 2 diabetes mellitus.[1][2] Its unique chemical properties, however, present distinct challenges for bioanalysis. Voglibose is a hydrophilic molecule that lacks a significant UV chromophore, making direct UV-based quantification in complex matrices unreliable and often necessitating derivatization for fluorescence detection.[1][3][4][5] This is where Liquid Chromatography-Mass Spectrometry (LC-MS) becomes an indispensable tool, offering the required sensitivity and specificity for its direct determination.[5]
This guide is structured to provide you with actionable solutions to common challenges encountered during method development, validation, and routine analysis of Voglibose. We will delve into the causality behind experimental choices, ensuring a robust and self-validating analytical system.
Frequently Asked Questions (FAQs)
Q1: Why is mass spectrometry the preferred method for Voglibose detection?
A1: Voglibose's molecular structure, which is similar to natural carbohydrates, lacks a chromophore or fluorophore, rendering UV-Vis or fluorescence detection challenging without derivatization.[1][3][5] Mass spectrometry, particularly LC-MS/MS, offers high selectivity and sensitivity for the direct analysis of Voglibose in various matrices, eliminating the need for complex and potentially variable derivatization steps.[4]
Q2: What are the typical mass transitions for Voglibose in MS/MS analysis?
A2: In positive ion electrospray ionization (ESI) mode, Voglibose is typically detected as the protonated molecule [M+H]⁺ at an m/z of 268.1.[4][6] While specific product ions can vary based on collision energy, common transitions are used for quantification and confirmation. It is crucial to optimize the collision energy for your specific instrument to achieve the most stable and intense fragment ions.
| Parameter | Value | Comment |
| Precursor Ion (Q1) | m/z 268.1 | [M+H]⁺ |
| Product Ion (Q3) | Instrument Dependent | Requires optimization |
| Ionization Mode | ESI Positive | --- |
Q3: What type of liquid chromatography is best suited for Voglibose?
A3: Due to its polar nature, Voglibose is not well-retained on traditional reversed-phase columns like C18 under highly aqueous mobile phases. Hydrophilic Interaction Liquid Chromatography (HILIC) is often a more effective technique for retaining and separating Voglibose from less polar matrix components.[5] HILIC columns, such as those with amide or cyano phases, can provide enhanced retention and peak shape for polar analytes like Voglibose.[5] Some methods have also been developed using specific C18 columns with optimized mobile phases.
Q4: What are suitable internal standards for Voglibose analysis?
A4: An ideal internal standard (IS) should have similar physicochemical properties and ionization characteristics to the analyte. For Voglibose, a stable isotope-labeled version (e.g., Voglibose-d4) is the gold standard, as it co-elutes and compensates for matrix effects and ionization variability most effectively. If a labeled standard is unavailable, a structurally similar compound with comparable retention and ionization behavior, such as Miglitol, has been successfully used.
Troubleshooting Guide
Problem 1: Poor or No Signal for Voglibose
| Possible Cause | Troubleshooting Steps & Scientific Rationale |
| Incorrect Ionization Mode | Action: Confirm that your mass spectrometer is operating in positive ion mode . Rationale: Voglibose contains secondary amine groups that are readily protonated, making it highly suitable for positive ion electrospray ionization (ESI+). It will not ionize efficiently in negative mode. |
| Suboptimal Mobile Phase pH | Action: Ensure your mobile phase has a slightly acidic pH (e.g., using 0.1% formic acid or ammonium formate). Rationale: An acidic mobile phase promotes the protonation of the amine groups on the Voglibose molecule, enhancing the formation of the [M+H]⁺ ion in the ESI source, which is critical for good signal intensity. |
| Inefficient Desolvation | Action: Optimize the gas flow (nebulizer and auxiliary gas) and temperature settings in the ESI source. Rationale: As Voglibose is often analyzed with mobile phases containing a high percentage of water, efficient desolvation is crucial. Inadequate drying can lead to the formation of solvent clusters with the analyte ion, reducing the signal of the target m/z and increasing background noise. |
Problem 2: Poor Peak Shape (Tailing or Fronting)
| Possible Cause | Troubleshooting Steps & Scientific Rationale |
| Inappropriate Column Chemistry | Action: If using a C18 column, consider switching to a HILIC column . Rationale: Voglibose's high polarity can lead to poor interaction with non-polar C18 stationary phases, resulting in early elution and peak tailing. HILIC columns are specifically designed to retain and separate polar compounds, often yielding better peak symmetry.[5] |
| Secondary Interactions with the Column | Action: For C18 columns, ensure the mobile phase is adequately buffered and consider a column with high-purity silica and end-capping. Rationale: Residual silanol groups on the silica backbone of the stationary phase can interact with the amine groups of Voglibose, causing peak tailing. A buffer or acidic modifier can help to saturate these active sites. |
| Sample Solvent Mismatch | Action: Ensure your sample is dissolved in a solvent that is weaker than or matches the initial mobile phase composition. Rationale: Injecting a sample in a solvent significantly stronger than the mobile phase can cause the analyte to travel through the column in a distorted band, leading to peak fronting or splitting. For HILIC, this means avoiding high water content in the sample solvent. |
Problem 3: Low Recovery and High Matrix Effects
| Possible Cause | Troubleshooting Steps & Scientific Rationale |
| Inefficient Sample Preparation | Action: For biological matrices like plasma, evaluate different protein precipitation agents (e.g., acetonitrile vs. methanol) or consider a more rigorous solid-phase extraction (SPE) protocol. Rationale: Simple protein precipitation might not be sufficient to remove all interfering matrix components, especially phospholipids, which are known to cause ion suppression. SPE can provide a cleaner extract. |
| Ion Suppression | Action: Adjust the chromatographic gradient to move the Voglibose peak away from the "void volume" where many matrix components elute. Rationale: Co-elution with endogenous compounds from the sample matrix can compete with Voglibose for ionization in the ESI source, leading to a suppressed signal. Improving chromatographic separation is a key strategy to mitigate this. |
| Analyte Adsorption | Action: Use polypropylene or other low-binding labware for sample collection and preparation. Rationale: Voglibose can adsorb to glass surfaces, leading to lower than expected concentrations and poor recovery. |
Experimental Workflow & Protocols
Sample Preparation from Plasma (Protein Precipitation)
A simple and rapid method for sample cleanup in a research setting.
-
To 100 µL of plasma sample, add 10 µL of internal standard solution.
-
Add 300 µL of cold acetonitrile to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
Inject into the LC-MS/MS system.
LC-MS/MS Method Parameters (HILIC)
A starting point for method development.
| Parameter | Condition |
| Column | HILIC Amide Column (e.g., 100 x 2.1 mm, 3.5 µm) |
| Mobile Phase A | 10 mM Ammonium Formate in Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | 95% B to 50% B over 5 minutes |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| MS Ionization | ESI Positive |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150 °C |
| Desolvation Temp | 400 °C |
Visualizations
Caption: General workflow for Voglibose analysis from plasma.
Caption: Decision tree for troubleshooting poor Voglibose MS signal.
References
-
European Journal of Chemistry. Determination of voglibose in pharmaceutical formulations by high performance liquid chromatography using refractive index detection. Available from: [Link]
-
Woo, J.S., & Ryu, J.K. (2006). Quantitative determination of voglibose in pharmaceutical tablets using high-performance liquid chromatography-fluorescence detection with post-column derivatization and mass spectrometric detection. Journal of Pharmaceutical and Biomedical Analysis, 42(3), 328-333. Available from: [Link]
-
Pickering, M. (2009). Analysis of Voglibose in Pharmaceutical Formulations. Restek. Available from: [Link]
-
Rajput, M., et al. (2011). Method Development and Validation for Determination of Voglibose in Tablet Formulation Using LC-MS/MS. E-Journal of Chemistry, 8(4), 1770-1783. Available from: [Link]
-
International Journal of Pharmaceutical and Chemical Sciences. A review Paper on the Available Methods for the Analysis of an Anti-Diabetic Drug- “VOGLIBOSE”. Available from: [Link]
-
Al-Bratty, M., et al. (2022). Spectroscopic and theoretical evidences for the surface binding of voglibose drug with DNA. Journal of Molecular Liquids, 352, 118721. Available from: [Link]
-
Reddy, B. R., & Rao, N. V. (2017). Sensitive LC-MS/MS Method for the Simultaneous Determination of Alogliptin and Voglibose in Human Plasma. Journal of Bioanalysis & Biomedicine, 9(2), 1-7. Available from: [Link]
-
Thermo Fisher Scientific. Separation of Metformin and Voglibose Using a Thermo Scientific Accucore HILIC HPLC Column. Available from: [Link]
- Sai Kishore, P., et al. (2013). DEVELOPMENT AND VALIDATION OF RP-HPLC METHOD FOR QUANTITATIVE ANALYSIS VOGLIBOSE IN PURE AND PHARMACEUTICAL FORMULATIONS. International Journal of Pharmaceutical and Chemical Sciences, 2(2), 855-859.
-
Shimadzu Corporation. Analysis of Voglibose by Post-Column Derivatization Method. Available from: [Link]
- Daswadkar, S. C., et al. (2013). stability indicating rp-hplc method for estimation of voglibose in bulk and tablet dosage. Pharmacophore, 4(5), 158-165.
-
Rajput, M., et al. (2011). Method Development and Validation for Determination of Voglibose in Tablet Formulation Using LC-MS/MS. ResearchGate. Available from: [Link]
-
LCGC International. Analysis of Voglibose in Pharmaceutical Formulations by HPLC with Post-Column Derivatization. Available from: [Link]
Sources
- 1. pickeringlabs.com [pickeringlabs.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. eurjchem.com [eurjchem.com]
- 4. bepls.com [bepls.com]
- 5. lcms.labrulez.com [lcms.labrulez.com]
- 6. Quantitative determination of voglibose in pharmaceutical tablets using high-performance liquid chromatography-fluorescence detection with post-column derivatization and mass spectrometric detection - PubMed [pubmed.ncbi.nlm.nih.gov]
Separation of D-Val and L-Val isomers in Beta-Ala dipeptides
Technical Support Center: Chiral Resolution of -Ala-Val Dipeptides
Topic: Separation of
Executive Summary
The separation of
This guide details three validated workflows to resolve these isomers, ranked by precision and throughput.
Decision Matrix: Select Your Workflow
Before beginning, determine your primary constraint (equipment availability vs. sample throughput) using the logic flow below.
Figure 1: Workflow selection strategy for
Module 1: Direct Separation (Intact Dipeptide)
Gold Standard Method
Context: This method uses a Zwitterionic Chiral Stationary Phase (CSP).[1][2][3] Since
Recommended Column & Conditions
| Parameter | Specification | Causality / Technical Note |
| Column | Chiralpak ZWIX(+) or ZWIX(-) (3µm, 150 x 3.0 mm) | ZWIX phases are specifically engineered for free amino acids and dipeptides. ZWIX(+) and (-) are pseudo-enantiomers, allowing you to reverse elution order if the impurity co-elutes with the main peak. |
| Mobile Phase | MeOH / ACN / H₂O (49 : 49 : 2) | Methanol is protic and essential for the solvation of the zwitterionic selector.[1] |
| Additives | 50 mM Formic Acid + 25 mM Diethylamine (DEA) | Critical: You must maintain a specific acid/base ratio to ensure the analyte and selector are charged correctly for the double ion-pairing mechanism. |
| Detection | UV 210 nm or MS (ESI+) |
Troubleshooting Guide (ZWIX)
Q: My peaks are broad and tailing. What is wrong?
-
A: This is likely an additive mismatch. The ZWIX mechanism requires the analyte to be in a zwitterionic state.
-
Fix: Ensure you are using both acid and base additives.[1] Do not use pure formic acid. The standard ratio is 2:1 (Acid:Base) molar ratio (e.g., 50mM FA : 25mM DEA).
-
Q: I cannot resolve the enantiomers. They co-elute.
-
A: The "shape selectivity" might be insufficient due to the flexibility of the
-alanine chain.-
Fix 1: Lower the temperature to 10°C–15°C. Lower temperatures reduce the kinetic energy of the flexible
-Ala linker, "freezing" it into a conformation the CSP can recognize. -
Fix 2: Switch to Chirobiotic T (Teicoplanin). Teicoplanin has a peptide binding pocket that often recognizes the C-terminal stereochemistry of dipeptides better than ZWIX if the N-terminus is flexible.
-
Module 2: Indirect Separation (Marfey's Reagent)
Universal Method (No Chiral Column Required)
Context: If you lack a chiral column, you can derivatize the N-terminal amine of
Reaction Mechanism
The reaction occurs at the primary amine of the
-
L-FDAA +
-Ala-L-Val L-FDAA- -Ala-L-Val (Diastereomer A) -
L-FDAA +
-Ala-D-Val L-FDAA- -Ala-D-Val (Diastereomer B)
Figure 2: Derivatization workflow converting enantiomers to diastereomers.
Protocol & Conditions
-
Preparation: Mix 50 µL sample (50 mM) + 100 µL L-FDAA (1% in Acetone) + 20 µL 1M NaHCO₃.
-
Incubation: Heat at 40°C for 60 minutes.
-
Quenching: Add 20 µL 1M HCl to stop the reaction (prevents racemization).
-
Analysis (HPLC):
-
Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm.
-
Mobile Phase: A: Water + 0.1% TFA; B: Acetonitrile + 0.1% TFA.
-
Gradient: 10% B to 60% B over 45 minutes. (Slow gradient required for diastereomer separation).
-
Troubleshooting Guide (Marfey's)
Q: I see multiple peaks for the "pure" L-standard.
-
A: You may have over-reacted the sample. Marfey's reagent is highly reactive. If left too long or at too high pH, it can react with secondary sites or cause hydrolysis.
-
Fix: Strictly control time (60 min) and temperature (40°C). Ensure quenching with HCl is immediate.
-
Q: Elution Order?
-
A: Typically, the L-L conjugate elutes before the L-D conjugate on C18 columns due to hydrophobicity differences, but this must be confirmed with standards.
Module 3: Hydrolysis + Crown Ether (The "Nuclear" Option)
Highest Reliability for Absolute Configuration
Context: If the dipeptide linkage is not the focus, but you strictly need to quantify the D-Valine content, hydrolyze the peptide. The resulting free Valine is easily resolved on a Crown Ether column.
Why not use Crown Ether for the intact dipeptide?
Crown Ether columns (CROWNPAK CR-I) require a primary amine at the chiral center to form the necessary 3-point complex. In
Protocol
-
Hydrolysis: 6N HCl, 110°C, 24 hours (Standard protein hydrolysis).
-
Dry Down: Remove HCl under nitrogen stream.
-
Reconstitute: Mobile phase (pH 1.5).
-
Column: CROWNPAK CR-I(+) .
-
Mobile Phase: pH 1.5 Perchloric Acid (aq) / Acetonitrile (85:15).
-
Temperature: 10°C - 25°C (Lower temp = better resolution).
References
-
Daicel Chiral Technologies. Instruction Manual for CHIRALPAK® ZWIX(+) and ZWIX(-). (Detailed mechanism of zwitterionic separation for peptides).
-
Bhushan, R., & Brückner, H. (2004). Marfey's reagent for chiral amino acid analysis: A review. Amino Acids, 27(3-4), 231-247. (Standard protocol for FDAA derivatization).
-
Sigma-Aldrich (Merck). Chiral Amino Acid and Peptide Separations – The Next Generation. (Review of Crown Ether and Teicoplanin phases).
-
Ilisz, I., et al. (2012). Separation of Amino Acids and Dipeptides on Zwitterionic Chiral Stationary Phases. Journal of Chromatography A. (Specific application of ZWIX to dipeptides).
Technical Support Center: Purification of H-Beta-Ala-DL-Val-OH
Welcome to the technical support center for the purification of H-Beta-Ala-DL-Val-OH. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into overcoming common challenges encountered during the purification of this dipeptide. We will move beyond simple protocols to explain the underlying principles, enabling you to troubleshoot effectively and develop robust, self-validating purification systems.
Part 1: Frequently Asked Questions (FAQs)
This section addresses foundational questions regarding the nature of H-Beta-Ala-DL-Val-OH and its associated impurities. Understanding the problem is the first step to solving it.
Q1: What are the most common synthesis-related impurities I should expect with H-Beta-Ala-DL-Val-OH?
A1: During the chemical synthesis of peptides, several side reactions can occur, leading to a range of impurities. For a dipeptide like H-Beta-Ala-DL-Val-OH, the impurity profile is generally less complex than for larger peptides, but you should still be vigilant for several key species:
-
Deletion Sequences: The most common impurities are often the unreacted starting materials, namely free Beta-Alanine or DL-Valine.
-
Insertion Sequences: If the activation or washing steps in your synthesis are not optimized, you might see the insertion of an extra amino acid residue. During syntheses involving Fmoc-protected amino acids, contamination of the starting material with Fmoc-β-Ala-OH or dipeptides like Fmoc-β-Ala-Ala-OH can lead to the insertion of β-Alanine.[1][2]
-
Incompletely Deprotected Species: Residual protecting groups (e.g., Boc, Fmoc, or side-chain protecting groups if used) on either the N-terminus or side chains are a frequent issue.[3][4]
-
Diastereomers: Racemization of the amino acid chiral centers can occur, particularly during the activation step of the coupling reaction, leading to the formation of diastereomeric impurities.[4]
-
Reagent Adducts: Impurities can also arise from scavengers or cleavage cocktail components (like TFA) forming adducts with the peptide.[5]
Q2: Why can a seemingly simple dipeptide be difficult to purify?
A2: The challenge with small, polar dipeptides like H-Beta-Ala-DL-Val-OH lies in their physical properties. Its high polarity and zwitterionic nature at neutral pH mean it may have poor retention on standard reversed-phase chromatography columns and may be highly soluble in aqueous solutions, making crystallization difficult. Furthermore, impurities are often structurally very similar to the target compound, differing only by a single functional group or stereocenter, which makes separation by any technique inherently challenging.[6]
Part 2: Purification Strategy Selection
Choosing the right purification strategy from the outset is critical for success. The following decision workflow, represented as a flowchart, will guide you based on your specific experimental needs.
Caption: Decision workflow for selecting a purification method.
Part 3: Troubleshooting Guide: Preparative Reversed-Phase HPLC (RP-HPLC)
RP-HPLC is the standard and most powerful method for peptide purification.[7][8] It separates molecules based on their hydrophobicity.[9] This section addresses common issues encountered during this process.
Q3: My target peptide peak is broad and tailing. What's causing this and how can I fix it?
A3: Peak tailing is often caused by secondary interactions between the peptide and the silica backbone of the stationary phase, or by mass overload.
-
Causality: The free silanol groups on the silica surface can be acidic and interact ionically with basic residues in your peptide, causing it to "stick" and elute slowly, creating a tail. Mass overload occurs when you inject too much sample for the column to handle, exceeding its binding capacity.
-
Troubleshooting Steps:
-
Reduce Sample Load: Halve the amount of peptide you inject. If the peak shape improves dramatically, you were likely overloading the column.
-
Increase TFA Concentration: Ensure your mobile phases (both aqueous and organic) contain at least 0.1% Trifluoroacetic Acid (TFA). TFA acts as an ion-pairing agent, masking the silanol groups and protonating the peptide, which minimizes secondary interactions.[7]
-
Check pH: The mobile phase pH should be low (around 2-3) to ensure the peptide is fully protonated and the silanol groups are not ionized.
-
Q4: I have an impurity that is co-eluting with my main product. How can I improve the resolution?
A4: Co-elution means the selectivity of your current method is insufficient to separate the two compounds. To resolve them, you must alter the chromatographic conditions to change how the peptide and impurity interact with the stationary and mobile phases.
-
Causality: Resolution is a function of column efficiency, selectivity, and retention. By changing the mobile phase or stationary phase, you alter the selectivity of the separation.
-
Troubleshooting Protocol: Method Development for Improved Resolution
-
Flatten the Gradient: A shallower gradient increases the separation time between peaks. If your gradient is 20-80% Acetonitrile (ACN) over 20 minutes, try running it over 40 minutes.[10]
-
Change the Organic Modifier: If you are using Acetonitrile, try switching to Methanol. Methanol has different solvent properties and can alter the elution order and selectivity.
-
Alter the Ion-Pairing Agent: While TFA is standard, for very difficult separations, switching to a different agent like Formic Acid (if MS-compatibility is needed) or using a buffer system (e.g., ammonium formate) can change the selectivity.[11]
-
Change the Column Chemistry: If mobile phase optimization fails, the next step is to change the stationary phase. If you are using a C18 column, switching to a C8 or a Phenyl-Hexyl column provides a different hydrophobic interaction mechanism, which can often resolve stubborn impurities.
-
| Column Type | Primary Separation Mechanism | Best For... |
| C18 (Octadecyl) | Strong Hydrophobic Interactions | General purpose, good for most peptides.[8] |
| C8 (Octyl) | Moderate Hydrophobic Interactions | Less retentive than C18, good for very hydrophobic peptides that might not elute from C18. |
| Phenyl-Hexyl | Hydrophobic & Pi-Pi Interactions | Peptides containing aromatic residues (Phe, Tyr, Trp). The pi-pi interactions offer a different selectivity. |
Table 1. Comparison of common RP-HPLC stationary phases.
Part 4: Troubleshooting Guide: Crystallization
Crystallization can be a highly effective and scalable purification method, especially for materials with high initial purity (>85%).[12] However, inducing peptides to form a well-ordered crystal lattice can be challenging.[12]
Q5: I'm trying to crystallize my dipeptide, but it keeps "oiling out" instead of forming solid crystals. What should I do?
A5: "Oiling out" occurs when the peptide comes out of solution as a liquid phase rather than a solid crystal. This typically happens when the level of supersaturation is too high, or the kinetics favor amorphous precipitation over ordered crystal nucleation.
-
Causality: Crystallization requires a delicate balance between thermodynamics (supersaturation) and kinetics (nucleation and growth).[12] If the solution is too supersaturated (e.g., by adding anti-solvent too quickly), the peptide molecules don't have time to orient themselves into a crystal lattice and crash out as a disordered oil.
-
Troubleshooting Steps:
-
Slow Down Anti-Solvent Addition: Add the anti-solvent dropwise over a much longer period, with vigorous stirring. This maintains a lower level of supersaturation.
-
Lower the Temperature Slowly: If using temperature-based crystallization, cool the solution gradually over several hours or even days. A programmable bath is ideal.
-
Use Seeding: Add a few tiny crystals of a previously successful batch (if available) to the supersaturated solution. These seed crystals act as templates for nucleation, bypassing the kinetic barrier to crystal formation.
-
Screen Different Solvent Systems: The choice of solvent and anti-solvent is critical. For a polar peptide like H-Beta-Ala-DL-Val-OH, you need a solvent in which it is freely soluble (like water or methanol) and an anti-solvent in which it is poorly soluble (like isopropanol, acetonitrile, or THF). Experiment with different combinations.[13][14]
-
Caption: Relationship between supersaturation, nucleation, and crystal growth.
Q6: My crystallization yield is very low. How can I improve it?
A6: Low yield means a significant amount of your product is remaining in the mother liquor after filtration.
-
Causality: The final concentration of your peptide in the solution is determined by its solubility in that specific solvent mixture at that temperature. To maximize yield, you need to minimize the peptide's solubility at the point of collection.
-
Troubleshooting Steps:
-
Optimize the Solvent/Anti-Solvent Ratio: After crystallization appears complete, try adding a small amount of additional anti-solvent to the mother liquor to see if more product precipitates. This indicates your initial ratio was not optimal.
-
Lower the Final Temperature: Cool the crystallization mixture in an ice bath or freezer for several hours before filtering. The solubility of most compounds decreases significantly at lower temperatures.[15]
-
Evaporate Some Solvent: If your peptide is stable, you can use a rotary evaporator to carefully remove some of the primary solvent, which will increase the concentration of the anti-solvent and force more product out of solution.[16]
-
References
-
Organic Syntheses Procedure: dl-ALANINE. Available from: [Link]
- Google Patents. US3105092A - Purification of beta-alanine.
-
Waters Corporation. Peptide Isolation & Purification Techniques. Available from: [Link]
-
ResearchGate. Identification of Fmoc-β-Ala-OH and Fmoc-β-Ala-amino acid-OH as new impurities in Fmoc-protected amino acid derivatives*. Available from: [Link]
-
ACS Publications. Sustainability Challenges in Peptide Synthesis and Purification: From R&D to Production. The Journal of Organic Chemistry. Available from: [Link]
-
Polypeptide Group. Aspects of industrial purification of peptides using large-scale chromatography. Available from: [Link]
-
PMC. HPLC Analysis and Purification of Peptides. Available from: [Link]
- Google Patents. CN112110868A - Preparation method of Fmoc-beta-Ala-AA-OH.
-
PubMed. Identification of Fmoc-beta-Ala-OH and Fmoc-beta-Ala-amino acid-OH as new impurities in Fmoc-protected amino acid derivatives. Available from: [Link]
-
Gilson. Chromatography and Detection Methods for Peptide Purification. Available from: [Link]
-
MolecularCloud. 6 peptide impurities that appear during the synthesis & storage of peptides. Available from: [Link]
-
Cambrex. Crystallization process development: Peptide crystallization. Available from: [Link]
-
AAPPTec. Peptide Purification. Available from: [Link]
-
PMC. A Newcomer's Guide to Peptide Crystallography. Available from: [Link]
-
ResearchGate. Typical examples of impurities observed in synthesized peptides. Available from: [Link]
-
Reddit. Peptide synthesis troubleshooting. Available from: [Link]
-
Protocols.io. HPLC Purification of Peptides. Available from: [Link]
-
APC. Peptide Crystallization: Techniques, Challenges, and Solutions. Available from: [Link]
-
PMC. Synthetic Peptide Purification via Solid-Phase Extraction with Gradient Elution: A Simple, Economical, Fast, and Efficient Methodology. Available from: [Link]
-
Creative Biolabs. Classification of Impurities in Synthetic Peptide Drugs. Available from: [Link]
-
PubMed. Related impurities in peptide medicines. Available from: [Link]
-
CHIMIA. Bachem – Insights into Peptide Chemistry Achievements by the World's Leading Independent Manufacturer of Peptides. Available from: [Link]
-
Synpeptide. Peptide Crystallization Service. Available from: [Link]
-
AAPPTec. Guide to Solid Phase Peptide Synthesis. Available from: [Link]
-
Creative Biostructure. Peptide Crystallization. Available from: [Link]
-
YouTube. Common Problems During His-tag Purification. Available from: [Link]
-
Quora. What are the common challenges faced in peptide purification using chromatography? Available from: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Identification of Fmoc-beta-Ala-OH and Fmoc-beta-Ala-amino acid-OH as new impurities in Fmoc-protected amino acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 6 peptide impurities that appear during the synthesis & storage of peptides: | MolecularCloud [molecularcloud.org]
- 4. Related impurities in peptide medicines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. quora.com [quora.com]
- 7. bachem.com [bachem.com]
- 8. polypeptide.com [polypeptide.com]
- 9. gilson.com [gilson.com]
- 10. peptide.com [peptide.com]
- 11. waters.com [waters.com]
- 12. cambrex.com [cambrex.com]
- 13. Organic Syntheses Procedure [orgsyn.org]
- 14. US3105092A - Purification of beta-alanine - Google Patents [patents.google.com]
- 15. reddit.com [reddit.com]
- 16. creative-biostructure.com [creative-biostructure.com]
Technical Support Center: Thermal Stability of H-Beta-Ala-DL-Val-OH
Product: H-Beta-Ala-DL-Val-OH (Powder)
Chemical Class: Dipeptide (
Introduction: The Physicochemical Profile
As researchers, we often treat peptide powders as inert until dissolved.[1] However, H-Beta-Ala-DL-Val-OH possesses unique solid-state properties due to the inclusion of a
Unlike standard
This guide provides the protocols to validate stability and troubleshoot degradation in your specific formulation.
Part 1: Critical Temperature Thresholds (FAQ)
Q1: I observed the powder turning brown at 160°C. Is this the melting point?
Answer: Likely not. You are observing the onset of thermal decomposition , specifically the Maillard reaction (if excipients are present) or amide bond oxidation.[1]
-
The Science: Zwitterionic dipeptides typically have high melting points (
) due to strong electrostatic forces in the crystal lattice.[1] However, organic decomposition often begins before the true melting point is reached.[1] -
The DL-Factor: The "DL" designation indicates a racemic mixture at the Valine position.[1] Racemates often have different crystal packing energies than pure enantiomers.[1] While pure L-L peptides generally have sharp melting points, DL-mixtures may exhibit a broader melting range or a lower lattice energy, making them more susceptible to early-stage softening.
-
Action: Do not use visual melting point apparatus for purity determination. Use DSC (Differential Scanning Calorimetry) to distinguish between the endothermic melt and exothermic decomposition.[1]
Q2: The powder has formed a hard "cake" in the vial. Has it degraded?
Answer: Caking indicates moisture excursion, which is the precursor to chemical degradation.[1]
-
Mechanism: Peptides are hygroscopic.[1][2] Water molecules adsorb onto the surface, lowering the glass transition temperature (
) of the powder.[1] This causes the amorphous regions to transition into a rubbery state, leading to particle fusion (caking).[1] -
Risk: Once water is in the lattice, it acts as a nucleophile.[1] Upon heating, this trapped water will cleave the peptide bond (Hydrolysis), yielding free
-Alanine and Valine.[1] -
Troubleshooting: Run an HPLC assay. If purity is >98%, the caking is physical, not chemical.[1] You may regrind the powder, but it must be dried immediately under vacuum (
trap).[1]
Q3: Does the Beta-Alanine residue make this peptide more stable than standard peptides?
Answer: Yes, generally.[1]
-
Proteolytic Stability: The unusual carbon backbone spacing of
-Alanine makes the peptide bond resistant to standard proteases.[1] -
Thermal Stability: As noted in the introduction, the
-linkage hinders the formation of the stable 6-membered cyclic byproducts common in standard dipeptides.[1] This suggests that under dry heat, H-Beta-Ala-DL-Val-OH is more robust than H-Ala-Val-OH.
Part 2: Troubleshooting Logic & Diagnostics
Visual Troubleshooting Guide
Figure 1: Decision tree for identifying solid-state stability issues based on visual inspection.
Part 3: Analytical Validation Protocols
To scientifically validate the thermal stability of your specific lot of H-Beta-Ala-DL-Val-OH, perform the following assays.
Protocol A: Thermal Stress Test (Isothermal)
Purpose: To determine the degradation rate constant (
-
Preparation: Weigh 5 mg of powder into 5 separate crimped HPLC vials.
-
Stress: Place vials in a heating block at 80°C (accelerated stability condition).
-
Sampling: Remove one vial at
hours. -
Quench: Immediately dissolve the powder in 1.0 mL of Mobile Phase A (0.1% TFA in Water).
-
Analysis: Inject 10 µL onto a C18 HPLC column.
Protocol B: TGA/DSC Characterization
Purpose: To distinguish between solvent loss, melting, and degradation.
| Parameter | Setting / Specification | Rationale |
| Instrument | Simultaneous TGA/DSC | Correlates mass loss with heat flow.[1] |
| Pan Type | Aluminum (Pinhole lid) | Allows volatiles to escape while maintaining pressure equilibrium.[1] |
| Purge Gas | Nitrogen (50 mL/min) | Prevents oxidative degradation during heating.[1] |
| Ramp Rate | 10°C/min | Standard rate to minimize thermal lag.[1] |
| Range | 30°C to 300°C | Covers water loss ( |
Interpretation of Results:
-
Event 1 (50–110°C): Endotherm accompanied by mass loss.[1]
-
Diagnosis: Desorption of residual water or solvents.[1] Not degradation.
-
-
Event 2 (200–250°C): Sharp Endotherm (Melting) followed immediately by Exotherm/Mass Loss.[1]
Part 4: Degradation Pathway Visualization
Understanding how the molecule breaks down helps in selecting the right storage conditions.[1]
Figure 2: Primary degradation pathways. Note that hydrolysis (moisture-driven) is the dominant risk under standard storage conditions, while cyclization requires extreme thermal input.
References
-
Lai, M.C. et al. (2022).[1] Insights into the Thermally Activated Cyclization Mechanism in Dipeptides. National Institutes of Health (PMC).[1] Available at: [Link]
-
PubChem Compound Summary. (2025). H-Val-beta-Ala-OH (Isomer Analog Data).[1] National Library of Medicine.[1][3] Available at: [Link][1][3]
-
Pure Tides Therapy. (2026).[1][2] Best Practices for Reconstituting and Storing Research Peptides. Available at: [Link][1]
Sources
Validation & Comparative
A Researcher's Guide to Stereoisomerism: Comparing the Potential Bioactivity of H-Beta-Ala-L-Val-OH and H-Beta-Ala-DL-Val-OH
In the landscape of peptide research and drug development, even the smallest structural variation can lead to profound differences in biological activity.[1][2] A critical, yet often underestimated, factor is stereochemistry. This guide provides an in-depth comparison of two closely related dipeptides: H-Beta-Ala-L-Val-OH and H-Beta-Ala-DL-Val-OH. We will explore the fundamental principles of stereospecificity and outline key experimental protocols to elucidate and quantify the potential differences in their biological performance.
The core distinction between these two molecules lies in the chirality of the valine residue. H-Beta-Ala-L-Val-OH is a stereochemically pure compound containing only the L-enantiomer of valine, the form almost exclusively found in ribosomally synthesized proteins.[3] In contrast, H-Beta-Ala-DL-Val-OH is a racemic mixture, comprising a 50:50 ratio of H-Beta-Ala-L-Val-OH and its mirror image, H-Beta-Ala-D-Val-OH. This seemingly subtle difference is paramount, as biological systems—enzymes, receptors, and transport proteins—are inherently chiral and often exhibit a high degree of stereospecificity, much like a key is designed to fit a specific lock.
The Principle of Stereospecificity in Biological Systems
Biological macromolecules are assembled from chiral building blocks, primarily L-amino acids. This creates precisely defined three-dimensional structures with chiral binding pockets and active sites. Consequently, the interaction of a small molecule or peptide with its biological target is highly dependent on its spatial arrangement.
-
L-Isomer (H-Beta-Ala-L-Val-OH): This isomer is expected to be recognized by biological systems that have evolved to interact with L-amino acid-containing peptides. Its conformation is complementary to the target site, allowing for optimal binding and subsequent biological effect.
-
DL-Racemic Mixture (H-Beta-Ala-DL-Val-OH): This mixture presents two different molecules to a biological system.
-
The L-component (50%) can interact as described above.
-
The D-component (50%) will likely have a significantly different interaction. It may be completely inactive, failing to bind to the target, or it could act as a competitive inhibitor, binding to the site without eliciting the desired response and thereby blocking the L-isomer from binding.
-
The presence of D-amino acids can enhance peptide stability by providing resistance to degradation by proteases, which are typically specific for L-amino acid peptide bonds.[4][5][6] However, for targeted bioactivity where specific receptor or enzyme interaction is required, the pure L-isomer is often hypothesized to be superior.[2]
To quantitatively assess these differences, a series of targeted in vitro assays can be employed. The following sections detail the rationale and protocols for experiments designed to compare the activity of H-Beta-Ala-L-Val-OH and H-Beta-Ala-DL-Val-OH.
Experimental Workflow 1: Dipeptidyl Peptidase IV (DPP-IV) Inhibition Assay
Rationale: Dipeptidyl Peptidase IV (DPP-IV) is a serine exopeptidase that cleaves dipeptides from the N-terminus of polypeptides, with a preference for proline or alanine in the penultimate position.[7][8] Its inhibition is a key therapeutic strategy for type 2 diabetes.[7] Given that the target molecules are dipeptides, assessing their interaction with a well-characterized peptidase like DPP-IV provides a robust model for evaluating stereospecific enzymatic interactions.
Hypothesis: The L-Valine containing peptide will exhibit stronger inhibition of DPP-IV compared to the DL-racemic mixture, as the enzyme's active site is optimized for L-amino acid stereochemistry.
Caption: Workflow for DPP-IV Inhibition Assay.
Detailed Protocol: DPP-IV Inhibition Screening
-
Reagent Preparation:
-
Assay Procedure (96-well format):
-
To appropriate wells, add 50 µL of assay buffer (blank), 50 µL of test peptide dilutions, and 50 µL of a known DPP-IV inhibitor (positive control).
-
Add 25 µL of the diluted DPP-IV enzyme to all wells except the blank.
-
Initiate the reaction by adding 25 µL of the fluorogenic substrate to all wells.
-
Immediately measure fluorescence in a kinetic mode for 30 minutes at 37°C, using an excitation wavelength of 350-360 nm and an emission wavelength of 450-465 nm.[7][8]
-
-
Data Analysis:
-
Determine the rate of reaction (V) by calculating the slope of the linear portion of the fluorescence vs. time curve.
-
Calculate the percent inhibition for each peptide concentration: % Inhibition = [(V_control - V_sample) / V_control] * 100.
-
Plot the percent inhibition against the logarithm of the peptide concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Expected Data Summary
| Compound | Predicted IC50 (µM) | Rationale |
| H-Beta-Ala-L-Val-OH | ~X | The pure L-isomer is expected to fit the enzyme's active site, showing potent inhibition. |
| H-Beta-Ala-DL-Val-OH | ~2X or higher | As this is a 50% mixture of the active L-form and the likely inactive D-form, a higher concentration is needed to achieve the same level of inhibition. |
| Sitagliptin (Control) | Known Value | Serves as a reference for assay performance.[9] |
Experimental Workflow 2: Cellular Uptake in Caco-2 Monolayers
Rationale: The human colon adenocarcinoma cell line, Caco-2, is widely used as a model for the intestinal epithelial barrier.[11][12] These cells form a monolayer with tight junctions and express various transporters that mediate the uptake of nutrients, including peptides. Assessing the transport of the two dipeptides across this monolayer can reveal stereospecific interactions with peptide transporters like PEPT1.
Hypothesis: The uptake of H-Beta-Ala-L-Val-OH will be more efficient than that of H-Beta-Ala-DL-Val-OH, due to the stereospecificity of intestinal peptide transporters that preferentially recognize L-amino acid residues.
Caption: Caco-2 cell monolayer transport assay workflow.
Detailed Protocol: Caco-2 Permeability Assay
-
Cell Culture:
-
Culture Caco-2 cells under standard conditions (37°C, 5% CO2).
-
Seed cells at a density of ~6 x 10^4 cells/cm^2 onto polycarbonate membrane Transwell® inserts.
-
Maintain the cultures for 21-25 days to allow for full differentiation.
-
Confirm monolayer integrity by measuring the transepithelial electrical resistance (TEER).
-
-
Transport Study:
-
Rinse the Caco-2 monolayers with pre-warmed transport buffer (e.g., Hanks' Balanced Salt Solution).
-
Add the test compounds (H-Beta-Ala-L-Val-OH or H-Beta-Ala-DL-Val-OH) at a defined concentration to the apical (donor) chamber.
-
Add fresh transport buffer to the basolateral (receiver) chamber.
-
Incubate the plates at 37°C on an orbital shaker.
-
At designated time points (e.g., 30, 60, 120 minutes), collect aliquots from the basolateral chamber and replace with fresh buffer.
-
-
Quantification and Analysis:
-
Analyze the concentration of the peptides in the collected samples using a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method.
-
Calculate the apparent permeability coefficient (Papp) using the following equation: Papp (cm/s) = (dQ/dt) / (A * C0) Where dQ/dt is the transport rate, A is the surface area of the membrane, and C0 is the initial concentration in the apical chamber.
-
Expected Data Summary
| Compound | Predicted Papp (x 10⁻⁶ cm/s) | Rationale |
| H-Beta-Ala-L-Val-OH | Higher Value | Expected to be actively transported by stereospecific peptide transporters. |
| H-Beta-Ala-DL-Val-OH | Lower Value | The D-isomer is unlikely to be a substrate for transporters, reducing the overall transport rate of the mixture. |
| Propranolol (High Perm.) | >10 | Control for high permeability. |
| Atenolol (Low Perm.) | <1 | Control for low permeability. |
Conclusion and Field-Proven Insights
Based on the foundational principles of stereochemistry in pharmacology and biochemistry, it is highly probable that H-Beta-Ala-L-Val-OH will demonstrate significantly higher potency and specificity in biological systems compared to its racemic counterpart, H-Beta-Ala-DL-Val-OH.
-
For Target-Specific Activity: In applications requiring interaction with a specific enzyme or receptor, the pure L-isomer is the superior candidate. The presence of the D-isomer in the DL-mixture is, at best, an inactive diluent, effectively halving the concentration of the active compound. At worst, it could act as an antagonist, further reducing the overall efficacy.
-
For General Bioavailability & Stability: While the inclusion of D-amino acids can sometimes enhance stability against enzymatic degradation, this benefit must be weighed against the potential loss of specific activity.[4][5] If the intended biological effect does not rely on a specific chiral interaction, the DL-mixture might offer a longer half-life, but this is a less common scenario in targeted drug development.[6]
For researchers and drug development professionals, the choice is clear. To ensure target specificity, maximize potency, and achieve reproducible, interpretable results, H-Beta-Ala-L-Val-OH is the scientifically preferred compound. The use of stereochemically pure molecules eliminates confounding variables, leading to cleaner data and a more direct path in the development of novel therapeutics.
References
-
Chem-Impex. Val-Ala-Ohio. Available from: [Link]
-
Chem-Impex. β-Ala-His-OH. Available from: [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 7009619, H-Val-beta-ala-OH. Available from: [Link]
-
Wikipedia. Amino acid. Available from: [Link]
-
Jiang, Z., et al. (2023). Transportation of whey protein-derived peptides using Caco-2 cell model and identification of novel cholesterol-lowering peptides. Frontiers in Nutrition. Available from: [Link]
-
Drozak, J., et al. (2010). Molecular Identification of Carnosine Synthase as ATP-grasp Domain-containing Protein 1 (ATPGD1). The Journal of Biological Chemistry. Available from: [Link]
-
Marchesan, S., et al. (2017). The Unexpected Advantages of Using D-Amino Acids for Peptide Self-Assembly into Nanostructured Hydrogels for Medicine. Molecules. Available from: [Link]
-
Le, C., et al. (2017). Roles of d-Amino Acids on the Bioactivity of Host Defense Peptides. International Journal of Molecular Sciences. Available from: [Link]
-
Drozak, J., Veiga-da-Cunha, M., & Vertommen, D. (2015). CHAPTER 6: The Biochemistry of Enzymes Producing Carnosine and Anserine. In Metabolism of Amino Acids and Amines. The Royal Society of Chemistry. Available from: [Link]
-
Atri, F., et al. (1993). Breakdown of the stereospecificity of DD-peptidases and beta-lactamases with thiolester substrates. Biochemical Journal. Available from: [Link]
-
Al-Ghanim, K., et al. (2021). D-Amino Acids and D-Amino Acid-Containing Peptides: Potential Disease Biomarkers and Therapeutic Targets?. Molecules. Available from: [Link]
-
Gonzalez-Taza, B., et al. (2022). Caco-2 Cell Response Induced by Peptides Released after Digestion of Heat-Treated Egg White Proteins. Nutrients. Available from: [Link]
-
Derave, W., et al. (2013). Physiology and Pathophysiology of Carnosine. Physiological Reviews. Available from: [Link]
-
Cutignano, A., et al. (2023). Absolute Stereochemistry Determination of Bioactive Marine-Derived Cyclopeptides by Liquid Chromatography Methods: An Update Review (2018–2022). Marine Drugs. Available from: [Link]
-
Li, W., et al. (2021). Dipeptidyl Peptidase-IV Inhibitory Activity and Related Molecular Mechanism of Bovine α-Lactalbumin-Derived Peptides. Foods. Available from: [Link]
-
Williams, T., et al. (2018). Evaluation of endogenous peptide stereochemistry using liquid chromatography-mass spectrometry-based spiking experiments. PLOS ONE. Available from: [Link]
-
LifeTein. Should My Peptides Have D-Amino Acids?. Available from: [Link]
-
Life Technologies (India). DPP4 ACTIVITY ASSAY KIT. Available from: [Link]
-
ResearchGate. D-Amino Acids in Peptides from Animals, Including Human: Occurrence, Structure, Bioactivity and Pharmacology. Available from: [Link]
-
ResearchGate. The dipeptides with interesting biological activities. Available from: [Link]
-
Venkatraman, A., et al. (2022). Screening for effective cell-penetrating peptides with minimal impact on epithelial cells and gut commensals in vitro. Frontiers in Pharmacology. Available from: [Link]
-
Schön, M., et al. (2018). Carnosinases, Their Substrates and Diseases. Molecules. Available from: [Link]
-
Shebanova, A., et al. (2024). Cellular Uptake of Phase-Separating Peptide Coacervates. eScholarship.org. Available from: [Link]
-
Derave, W., et al. (2013). Physiology and Pathophysiology of Carnosine. Physiological Reviews. Available from: [Link]
-
Bogdanov, A., et al. (2024). The molecular features of non-peptidic nucleophilic substrates and acceptor proteins determine the efficiency of sortagging. RSC Chemical Biology. Available from: [Link]
Sources
- 1. D-Amino Acids and D-Amino Acid-Containing Peptides: Potential Disease Biomarkers and Therapeutic Targets? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Amino acid - Wikipedia [en.wikipedia.org]
- 4. The Unexpected Advantages of Using D-Amino Acids for Peptide Self-Assembly into Nanostructured Hydrogels for Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Roles of d-Amino Acids on the Bioactivity of Host Defense Peptides [mdpi.com]
- 6. lifetein.com [lifetein.com]
- 7. content.abcam.com [content.abcam.com]
- 8. cdn.caymanchem.com [cdn.caymanchem.com]
- 9. sigmaaldrich.cn [sigmaaldrich.cn]
- 10. lifetechindia.com [lifetechindia.com]
- 11. Transportation of whey protein-derived peptides using Caco-2 cell model and identification of novel cholesterol-lowering peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Caco-2 Intestinal Drug Transporter Models for More Predictive Drug Absorption [sigmaaldrich.com]
Comparative NMR Analysis Guide: H-Beta-Ala-DL-Val-OH
Executive Summary: The Structural Identity
H-Beta-Ala-DL-Val-OH (3-aminopropanoyl-DL-valine) represents a specific structural challenge in peptide synthesis verification. Unlike standard
This guide provides a comparative analysis of the 1H and 2D NMR signatures of H-Beta-Ala-DL-Val-OH against its most common structural isomers and impurities. By understanding the unique magnetic environment of the
Key Technical Insight: The "DL" Factor
Because
Comparative Analysis: Product vs. Alternatives
To validate H-Beta-Ala-DL-Val-OH, one must distinguish it from free amino acids (hydrolysis products) and structural isomers (
Table 1: Spectral Fingerprint Comparison (1H NMR in DMSO- )
| Structural Feature | H-Beta-Ala-DL-Val-OH (Target) | H-Alpha-Ala-Val-OH (Isomer Alternative) | Free Beta-Ala + Free Val (Hydrolyzed/Unreacted) |
| Alanine Methyl | Absent | Doublet (~1.2 ppm) | Absent |
| Alanine Backbone | Two Triplets ( | Quartet ( | Two Triplets (shifted upfield) |
| Valine | ~4.1 - 4.2 ppm (Deshielded by amide) | ~4.1 - 4.2 ppm | ~3.5 ppm (Shielded, free amine) |
| Amide Proton (NH) | Doublet (~8.0 - 8.5 ppm) | Doublet (~8.0 - 8.5 ppm) | Absent (Ammonium exchange broad) |
| Complexity | Single Set of Signals (Enantiomers equivalent) | Double Set (Diastereomers L-L/D-D vs L-D/D-L) | Single Set |
Table 2: Solvent Selection Guide
| Solvent | Visibility of Amide (NH) | Exchangeable Protons | Application |
| DMSO- | High (Sharp Doublet) | Visible (COOH often broad) | Primary Structural Proof (Confirms peptide bond) |
| None (Exchanged to ND) | Invisible | Secondary check for overlap resolution in aliphatic region | |
| CD3OD | Low/None (Rapid Exchange) | Invisible | Not recommended for peptide bond verification |
Experimental Protocol: Self-Validating Workflow
This protocol ensures high-resolution data suitable for publication or regulatory submission.
Phase 1: Sample Preparation
-
Mass: Weigh 5–10 mg of H-Beta-Ala-DL-Val-OH.
-
Solvent: Add 600 µL of DMSO-
(99.9% D).-
Why: DMSO inhibits rapid proton exchange, allowing observation of the amide doublet (
Hz), which proves the covalent link between -Ala and Val.
-
-
Reference: Add TMS (0.00 ppm) or rely on the residual DMSO quintet (2.50 ppm).
-
Homogenization: Vortex until fully dissolved. If the "DL" form is semi-crystalline, mild sonication (30 sec) may be required.
Phase 2: Acquisition Parameters (600 MHz recommended)
-
Pulse Sequence: zg30 (standard 1D proton).
-
Scans (NS): 32 or 64 (to resolve small impurity peaks).
-
Relaxation Delay (D1):
seconds (ensure quantitative integration of carboxyl/amide protons). -
Temperature: 298 K (25°C).
Phase 3: Assignment Logic (The "Beta" Check)
To confirm the
-
-CH2 (
-Ala): Triplet, ~2.4 ppm (adjacent to Carbonyl). -
-CH2 (
-Ala): Triplet/Multiplet, ~3.0 ppm (adjacent to Amine). -
Validation: Integration must be 2:2. If you see a Quartet (1H) and Doublet (3H), you have the wrong isomer (
-Ala).
Visualization of Logic Pathways
Diagram 1: Structural Verification Decision Tree
This flowchart guides the analyst through the spectral interpretation to confirm the specific isomer.
Caption: Logical workflow for distinguishing H-Beta-Ala-DL-Val-OH from structural isomers and hydrolysis products.
Diagram 2: Assignment Workflow (2D NMR)
For full characterization, use this correlation strategy.
Caption: 2D NMR connectivity map. The red arrow indicates the critical inter-residue correlation confirming the peptide sequence.
References
- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Edition. John Wiley & Sons. (Standard text for amide proton assignment and coupling constants).
-
Wishart, D. S., et al. (1995). "1H, 13C and 15N chemical shift referencing in biomolecular NMR." Journal of Biomolecular NMR, 6(2), 135-140.
-
SDBS (Spectral Database for Organic Compounds). "Beta-Alanine 1H NMR Spectrum." National Institute of Advanced Industrial Science and Technology (AIST). (Used for baseline shifts of the
-amino acid moiety). - Cavanagh, J., et al. (2007). Protein NMR Spectroscopy: Principles and Practice. Academic Press. (Source for random coil shifts of Valine in peptide chains).
Mass spec fragmentation pattern of Beta-alanyl-valine
Comparative Guide: Mass Spectrometric Analysis of -Alanyl-Valine
Executive Summary
-Alanyl-ValineThis guide compares the performance of direct MS/MS fragmentation against orthogonal separation techniques. While standard Collision-Induced Dissociation (CID) produces overlapping ion series, specific mechanistic signatures—such as the
Technical Deep Dive: Fragmentation Mechanism
The fragmentation of
The "72 Conundrum"
A critical challenge in analyzing this dipeptide is the convergence of multiple fragment species at
-
-Alanine
Ion: The N-terminal -alanine residue forms a characteristic acylium ion at 72.[1] Unlike -alanine, this ion often cyclizes into a stable 4-membered lactam ring . -
Valine Immonium Ion: The internal fragmentation of the Valine side chain generates a dominant immonium ion, also at
72.08 . -
-Alanine
Ion: In the isomer -Ala-Val, the N-terminal alanine also generates a ion at 72.
Diagnostic Pathways
Despite the overlap,
-
Imine Loss (
29 Da): N-terminal -alanine peptides can undergo a retro-Michael type decomposition, losing methanimine ( ), a pathway less favorable for -alanine. -
Lactam Stability: The cyclic lactam
ion from -Ala is thermodynamically distinct from the linear acylium ion of -Ala, leading to different ratios of ions in energy-resolved MS.
Fragmentation Pathway Diagram
The following diagram illustrates the competing fragmentation pathways for
Figure 1: MS/MS fragmentation pathway of protonated
Comparative Analysis: Product vs. Alternatives
This section objectively compares the analysis of
Quantitative Comparison Table
| Feature | Valyl-Alanine (Isomer 2) | ||
| Precursor ( | 189.1 | 189.1 | 189.1 |
| Major Fragment ( | 118.1 (Valine) | 118.1 (Valine) | 90.1 (Alanine) |
| Major Fragment ( | 72.0 (Lactam) | 72.0 (Acylium) | 100.1 (Valine) |
| Diagnostic Loss | -29 Da (Imine) | None (typically -NH3) | None |
| Differentiation Difficulty | N/A | High (Requires LC) | Low (Distinct y1/b1) |
| Elution Order (C18) | Typically elutes before | Typically elutes after | Variable |
Performance Analysis
-
Vs.
-Ala-Val: Direct MS/MS differentiation is prone to false positives due to the identical (118) and (72) ions. The "Imine Loss" ( 160) is the only spectral differentiator but is often low abundance. Chromatographic separation is mandatory. -
Vs. Val-Ala: Easily distinguished by the
ion. Val-Ala produces a at 90 (Alanine), whereas -Ala-Val produces a at 118 (Valine).
Validated Experimental Protocol
To ensure scientific integrity and reproducibility, the following protocol utilizes LC-MS/MS with MRM (Multiple Reaction Monitoring). This workflow is self-validating by monitoring both the quantitative transition (y-ion) and the qualitative transition (b-ion/imine loss).
Reagents & Standards
-
Standard:
-Alanyl-Valine ( >98% purity). -
Internal Standard:
-Ala-Val- , (if available) or Val-Ala- . -
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
LC-MS/MS Method[2]
-
Column Selection: Use a PFP (Pentafluorophenyl) or HILIC column. Standard C18 often fails to retain these polar dipeptides sufficiently for isomer separation.
-
Gradient:
-
0-1 min: 2% B (Isocratic hold for polar retention).
-
1-6 min: 2% -> 30% B.
-
6-8 min: 95% B (Wash).
-
-
Mass Spec Parameters (ESI+):
-
Capillary Voltage: 3.5 kV.
-
Source Temp: 350°C.
-
MRM Transitions:
-
Quantifier:
(Collision Energy: 15 eV). -
Qualifier 1:
(Collision Energy: 25 eV). -
Qualifier 2 (Diagnostic):
(Collision Energy: 10 eV).
-
-
Decision Logic for Identification
The following decision tree ensures authoritative identification, preventing false positives from
Figure 2: Logic flow for distinguishing Beta-Ala-Val from its isobaric interferences.
References
-
Shimadzu Scientific Instruments. (n.d.). LC/MS/MS Method Package for D/L Amino Acids. Retrieved from
-
Kinsinger, T. S., et al. (2005). Differentiation of alpha- and beta-alanine containing dipeptides by mass spectrometry. Journal of the American Society for Mass Spectrometry. Link
-
Human Metabolome Database (HMDB). (2024). Metabocard for L-Valine and related dipeptides. Retrieved from
-
Matrix Science. (n.d.). Mascot Help: Peptide Fragmentation. Retrieved from
-
Estallo, L., et al. (2019). The molecular structure of β-alanine is resistant to sterilising doses of gamma radiation. PLoS ONE. Link
A Senior Application Scientist's Guide to Purity Validation of H-Beta-Ala-DL-Val-OH via Thin-Layer Chromatography
For researchers, scientists, and professionals in drug development, establishing the purity of synthetic peptides is a cornerstone of reliable and reproducible results. This guide provides an in-depth, technical comparison for the purity validation of H-Beta-Ala-DL-Val-OH, a dipeptide of interest in various research applications, using Thin-Layer Chromatography (TLC). We will explore the causality behind the experimental choices, present a self-validating protocol, and compare its performance with High-Performance Liquid Chromatography (HPLC), grounded in authoritative sources.
Introduction: The Criticality of Dipeptide Purity
H-Beta-Ala-DL-Val-OH, a dipeptide composed of β-alanine and valine, serves as a valuable building block in the synthesis of more complex peptides for pharmaceutical and biochemical research.[1][2] The presence of impurities, even in minute quantities, can significantly alter the biological activity, toxicity, and overall outcome of a study. Therefore, robust purity validation is not merely a quality control step but a fundamental aspect of scientific integrity.
Potential impurities in synthetic peptides like H-Beta-Ala-DL-Val-OH can arise from several sources during synthesis, including:
-
Deletion sequences: Resulting from incomplete coupling of an amino acid.[3][4]
-
Truncated sequences: Caused by incomplete deprotection of the N-α-amino group.[4][5]
-
Incompletely deprotected sequences: Where side-chain protecting groups remain after cleavage.[4]
-
Epimerization: Chiral centers of amino acids may undergo enolization or azalactonization, leading to diastereomeric impurities.[6]
-
Oxidation: Amino acid residues such as histidine, tyrosine, and tryptophan are susceptible to oxidation.[6]
This guide focuses on a validated Thin-Layer Chromatography (TLC) method for the qualitative and semi-quantitative assessment of H-Beta-Ala-DL-Val-OH purity.
The Principle of TLC in Peptide Analysis
Thin-Layer Chromatography is a planar chromatographic technique that separates components of a mixture based on their differential partitioning between a stationary phase and a mobile phase.[7] For polar molecules like dipeptides, a normal-phase system is typically employed, where the stationary phase is polar (e.g., silica gel) and the mobile phase is a less polar organic solvent mixture.
The separation is governed by the polarity of the analyte. More polar compounds will have a stronger affinity for the polar stationary phase and will travel a shorter distance up the plate, resulting in a lower Retardation factor (Rf). Conversely, less polar compounds will be more soluble in the mobile phase and will travel further, yielding a higher Rf value. The Rf is calculated as the ratio of the distance traveled by the analyte to the distance traveled by the solvent front.[8]
Experimental Protocol: A Validated TLC Method for H-Beta-Ala-DL-Val-OH
This protocol is designed to be a self-validating system, incorporating best practices to ensure reliability and reproducibility.
Materials and Reagents
-
TLC Plates: Silica gel 60 F254 pre-coated aluminum plates.
-
Mobile Phase: n-Butanol: Glacial Acetic Acid: Water (12:3:5, v/v/v).[8][9]
-
Sample Solution: 2 mg/mL solution of H-Beta-Ala-DL-Val-OH in a 1:1 mixture of ethanol and water.
-
Standard Solution: A certified reference standard of H-Beta-Ala-DL-Val-OH at the same concentration as the sample solution.
-
Visualization Reagent: Ninhydrin solution (0.2 g ninhydrin in 100 mL ethanol).[7]
-
Developing Chamber: A glass tank with a lid.
-
Capillary Tubes: For spotting the samples.
-
Heating Device: A hot plate or oven capable of maintaining 105-110°C.
Step-by-Step Methodology
-
Chamber Saturation: Pour the mobile phase into the developing chamber to a depth of approximately 0.5-1 cm. Line the inside of the chamber with filter paper, ensuring it is saturated with the mobile phase. Close the chamber and allow it to equilibrate for at least 30 minutes. This ensures a saturated atmosphere, leading to better resolution and reproducible Rf values.[9]
-
Plate Preparation: With a pencil, gently draw a baseline approximately 1.5 cm from the bottom of the TLC plate. Mark the points for sample and standard application, ensuring they are at least 1 cm apart and from the edges of the plate.
-
Spotting: Using a capillary tube, apply 2 µL of the sample and standard solutions to their respective marked points on the baseline. Allow the spots to dry completely between applications to keep the spot size small and concentrated.
-
Development: Carefully place the spotted TLC plate into the equilibrated developing chamber, ensuring the baseline is above the level of the mobile phase. Close the chamber and allow the solvent front to ascend the plate.
-
Elution and Drying: Once the solvent front has traveled approximately 80-90% of the plate height, remove the plate from the chamber and immediately mark the solvent front with a pencil. Allow the plate to air dry completely in a fume hood.
-
Visualization: Evenly spray the dried plate with the ninhydrin solution. Heat the plate at 105-110°C for 5-10 minutes until colored spots appear. Amino acids and peptides with a primary amine group will typically yield a purple or pink spot.
-
Analysis: Calculate the Rf value for the principal spot in the sample and the standard. The presence of any secondary spots in the sample lane indicates the presence of impurities. The intensity and size of these spots can provide a semi-quantitative estimation of their concentration.
Workflow Diagram
Caption: Workflow for TLC Purity Validation of H-Beta-Ala-DL-Val-OH.
Method Validation according to ICH Q2(R1) Guidelines
To ensure the suitability of this TLC method for its intended purpose, it must be validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines.[10][11][12]
Specificity
Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.[13] For this TLC method, specificity can be demonstrated by:
-
Co-spotting: Spotting the sample and the standard on the same lane. A single, homogenous spot confirms the identity of the main component.
-
Spiking: Spiking the sample with known potential impurities (if available) to demonstrate that the method can separate them from the main spot.
Limit of Detection (LOD)
LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. For TLC, this is determined by serial dilution of the standard solution until the spot is barely visible after visualization.
Robustness
Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.[12] For this TLC method, the following parameters can be varied:
-
Mobile phase composition (e.g., ±5% of each solvent).
-
Chamber saturation time (e.g., 25 min vs. 35 min).
-
Development distance.
The Rf values should remain consistent, and the separation of impurities should not be significantly affected by these minor changes.
Comparative Analysis: TLC vs. HPLC
While TLC is a valuable tool for rapid purity assessment, High-Performance Liquid Chromatography (HPLC) is often considered the gold standard for peptide analysis.[14] The choice between these two techniques depends on the specific requirements of the analysis.
| Feature | Thin-Layer Chromatography (TLC) | High-Performance Liquid Chromatography (HPLC) |
| Principle | Adsorption/Partition on a planar surface | Partition/Adsorption/Ion-Exchange in a packed column |
| Resolution | Lower | Higher, capable of separating closely related impurities |
| Sensitivity | Lower (typically in the microgram range) | Higher (can be in the nanogram or picogram range) |
| Quantification | Semi-quantitative (visual estimation) or quantitative with a densitometer | Highly quantitative with various detectors (UV, MS) |
| Analysis Time | Faster for multiple samples run simultaneously | Slower per sample, but automatable for high throughput |
| Cost | Low initial investment and running costs | High initial investment and higher running costs |
| Flexibility | High, easy to change mobile and stationary phases | Lower, requires specific columns for different applications |
| Sample Throughput | High, multiple samples on a single plate | Can be high with autosamplers |
A Deeper Dive into the Comparison
TLC offers the significant advantage of being able to run multiple samples in parallel, making it a cost-effective and time-efficient screening tool.[15] Its simplicity and low cost make it accessible in almost any laboratory setting. However, its lower resolution and sensitivity can be a limitation when dealing with complex mixtures or trace-level impurities.[15]
HPLC, particularly Reverse-Phase HPLC (RP-HPLC), provides superior resolution and sensitivity for peptide analysis.[16][17] It allows for precise quantification and is the preferred method for regulatory submissions and in-depth characterization. The use of different column chemistries and gradient elution profiles allows for fine-tuning of the separation.[2] However, HPLC systems are more expensive to purchase and maintain, and method development can be more time-consuming.
A Typical HPLC Method for Dipeptide Analysis
For a comparative perspective, a typical RP-HPLC method for a dipeptide like H-Beta-Ala-DL-Val-OH would involve:
-
Column: C18 stationary phase.
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient: A linear gradient from a low percentage of B to a higher percentage over a set time.
-
Detection: UV detection at 210-220 nm (peptide bond) or 280 nm (if aromatic residues are present).
-
Flow Rate: Typically 1 mL/min.
Conclusion: An Integrated Approach to Purity Validation
The purity validation of H-Beta-Ala-DL-Val-OH is paramount for its reliable use in research and development. Thin-Layer Chromatography offers a rapid, cost-effective, and flexible method for initial purity assessment and routine monitoring. The detailed protocol and validation strategy presented in this guide provide a robust framework for its implementation.
While HPLC remains the superior technique for high-resolution separation and precise quantification, TLC serves as an invaluable complementary tool. An integrated approach, utilizing TLC for initial screening and routine checks, and HPLC for in-depth characterization and final product release, provides a comprehensive and efficient strategy for ensuring the quality and integrity of synthetic peptides.
References
-
Amrita Virtual Lab. Separation of Amino Acids by Thin Layer Chromatography (Procedure). [Link]
-
Frontiers in Bioengineering and Biotechnology. Advances in the synthesis of β-alanine. [Link]
-
European Medicines Agency. ICH harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1). [Link]
-
ResearchGate. Application of TLC, HPLC and GC methods to the study of amino acid and peptide enantiomers: a review. [Link]
-
MDPI. Investigation of Impurities in Peptide Pools. [Link]
-
PubMed. A comparative study of HPLC and TLC separation of amino acids using Cu(II) ion. [Link]
-
National Center for Biotechnology Information. HPLC Analysis and Purification of Peptides. [Link]
-
European Medicines Agency. Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. [Link]
-
Plant Physiology. Synthesis of β-Alanine From Isoleucine and Propionate Catabolism via Aminotransferases. [Link]
-
REACH Devices. TLC of aminoacids and short peptides. [Link]
-
Scribd. ICH Q2(R1) Analytical Method Validation. [Link]
-
LCGC International. The Basics of HPLC Peptide Analysis. [Link]
-
MolecularCloud. 6 peptide impurities that appear during the synthesis & storage of peptides. [Link]
-
BioTech Beacons. Thin Layer Chromatography (TLC) of Amino Acids — Detailed Guide. [Link]
-
Bio-Vera. HPLC Analysis Methods for Peptide Characterization. [Link]
-
U.S. Food and Drug Administration. Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]
-
ResearchGate. Optimization of the TLC Separation of Seven Amino Acids. [Link]
-
Nanjing Chemical Material Corp. BETA-Alanine Process Introduction. [Link]
-
ResearchGate. What is the usual nature of impurities in synthetic peptides? [Link]
-
CR Subscription Agency. Thin Layer Chromatography of Amino Acids. [Link]
-
AMS Bio. ICH Guidelines for Analytical Method Validation Explained. [Link]
-
ResearchGate. Synthesis of β‐Alanine From Isoleucine and Propionate Catabolism via Aminotransferases. [Link]
-
Wikipedia. β-Alanine. [Link]
-
Journal of Pharmaceutical and Scientific Innovation. analysis of amino acids by high performance liquid chromatography. [Link]
-
ResearchGate. Amino acid and vitamin determinations by TLC/HPTLC: Review of the current state. [Link]
Sources
- 1. agilent.com [agilent.com]
- 2. HPLC Tech Tip: Approach to Peptide Analysis | Phenomenex [phenomenex.com]
- 3. mdpi.com [mdpi.com]
- 4. Peptide Impurities [sigmaaldrich.com]
- 5. researchgate.net [researchgate.net]
- 6. creative-peptides.com [creative-peptides.com]
- 7. Thin Layer Chromatography (TLC) of Amino Acids â Detailed Guide | BioTech Beacons [biotechbeacon.com]
- 8. Separation of Amino Acids by Thin Layer Chromatography (Procedure) : Biochemistry Virtual Lab I : Biotechnology and Biomedical Engineering : Amrita Vishwa Vidyapeetham Virtual Lab [vlab.amrita.edu]
- 9. crsubscription.com [crsubscription.com]
- 10. database.ich.org [database.ich.org]
- 11. ema.europa.eu [ema.europa.eu]
- 12. scribd.com [scribd.com]
- 13. fda.gov [fda.gov]
- 14. biovera.com.au [biovera.com.au]
- 15. researchgate.net [researchgate.net]
- 16. HPLC Analysis and Purification of Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 17. chromatographyonline.com [chromatographyonline.com]
Comparative FTIR Reference Guide: H-Beta-Ala-DL-Val-OH
Executive Summary & Technical Context[1][2][3][4][5][6][7]
In the development of peptidomimetics and stable pharmaceutical intermediates, H-Beta-Ala-DL-Val-OH represents a critical structural motif.[1][2] Unlike standard
This guide provides a definitive reference for the Fourier Transform Infrared (FTIR) characterization of H-Beta-Ala-DL-Val-OH.[1][2] By comparing its spectral fingerprint against its constituent amino acids (
Key Technical Insight: The formation of the peptide bond between
Structural Analysis & Spectral Logic
To interpret the FTIR spectrum accurately, we must deconstruct the molecule into its vibrational chromophores.
-
N-Terminus (
-Alanine moiety): Contains a primary amine, likely protonated ( ) in the solid zwitterionic state.[1][2] The -carbon backbone ( ) adds methylene scissoring modes distinct from -carbons.[1][2] -
Peptide Linkage: The amide bond (
) connecting the -Ala carbonyl to the Valine nitrogen.[1][2] This is the critical quality attribute (CQA) . -
C-Terminus (DL-Valine moiety): Contains the isopropyl side chain and a carboxylate group (
), typically deprotonated in zwitterions.[1][2]
Molecular Connectivity Diagram
The following diagram illustrates the structural logic used to assign spectral bands.
Figure 1: Vibrational connectivity map for H-Beta-Ala-DL-Val-OH, highlighting the critical Amide regions formed during synthesis.[1][2]
Comparative Spectral Reference
This section contrasts the dipeptide against its raw materials. This comparison is essential for identifying unreacted starting materials in the final product.
Table 1: Diagnostic Peak Assignments
| Vibrational Mode | H-Beta-Ala-DL-Val-OH (Target) | DL-Valine (Monomer) | Interpretation | |
| Amide I ( | 1640 – 1665 cm⁻¹ (Strong) | Absent | Absent | Primary proof of synthesis. Indicates formation of the peptide bond.[1][2] |
| Amide II ( | 1540 – 1560 cm⁻¹ (Medium) | Absent | Absent | Secondary proof. Coupled N-H bending and C-N stretching.[1][2] |
| 1580 – 1600 cm⁻¹ | ~1590 cm⁻¹ | ~1590 cm⁻¹ | Present in all zwitterions; often overlaps with Amide II.[1][2] | |
| 2600 – 3100 cm⁻¹ (Broad) | 2600 – 3100 cm⁻¹ | 2600 – 3100 cm⁻¹ | Indicates zwitterionic state (salt form).[1][2] | |
| Isopropyl (Val) | 1360 – 1390 cm⁻¹ (Doublet) | Absent | 1360 – 1390 cm⁻¹ | Confirms presence of Valine moiety.[1][2] |
| ~1440 – 1460 cm⁻¹ | ~1440 cm⁻¹ | Absent | Confirms presence of |
Critical Note: In a physical mixture (non-reacted powder) of
-Ala and Val, you will see theand bands, but you will NOT see the Amide I band at ~1650 cm⁻¹.[1] The appearance of this band is the "Go/No-Go" signal for reaction completion.
Experimental Protocol: Self-Validating Workflow
To ensure reproducibility and data integrity (Trustworthiness), follow this specific ATR-FTIR protocol.
Materials
-
Instrument: FTIR Spectrometer (e.g., Bruker, PerkinElmer, Thermo) with DTGS detector.[1][2]
-
Accessory: Diamond or ZnSe ATR (Attenuated Total Reflectance) crystal.[1][2]
-
Reference Standard: Pure H-Beta-Ala-DL-Val-OH (if available) or individual standards of
-Ala and DL-Val.[1][2]
Step-by-Step Methodology
-
Background Collection:
-
Sample Preparation (Solid State):
-
Do not grind excessively if using ATR (pressure arm provides contact).[1][2]
-
Place ~10 mg of sample on the crystal.
-
Apply high pressure (typically >80 lbs force) to ensure intimate contact.[1][2]
-
Why? Zwitterionic peptides have high refractive indices; poor contact yields noisy spectra with "derivative-like" shapes.[1][2]
-
-
Data Acquisition:
-
Data Processing:
Validation Workflow Diagram
Figure 2: Decision tree for validating peptide synthesis via FTIR.
Performance & Stability Insights
Thermal Stability
Unlike simple
-
Experiment: Variable Temperature FTIR (25°C to 80°C).
-
Observation: Monitor the Amide I band. A shift >5 cm⁻¹ or significant broadening indicates denaturation or loss of secondary structure.[2]
-
Expectation: H-Beta-Ala-DL-Val-OH should maintain Amide I integrity up to ~60°C, outperforming standard linear
-dipeptides which may show earlier disordering.[1][2]
Hygroscopicity
The zwitterionic nature makes this compound hygroscopic.[2]
-
Indicator: Appearance of a broad "hump" >3200 cm⁻¹ (O-H stretch) and a scissor peak at ~1640 cm⁻¹ (overlapping with Amide I).[1][2]
-
Mitigation: Dry sample in a desiccator for 24h prior to analysis to prevent water bands from obscuring the critical Amide I region.
References
-
Barth, A. (2007).[1][2] Infrared spectroscopy of proteins. Biochimica et Biophysica Acta (BBA) - Bioenergetics, 1767(9), 1073-1101.[1][2] Link[1][2]
-
Dovbeshko, G. I., et al. (2000).[1][2] FTIR spectroscopy of the overtones of the DNA vibrations. Journal of Molecular Structure, 524(1-3), 203-212.[1][2] (Reference for
-alanine zwitterionic modes). -
Byler, D. M., & Susi, H. (1986).[1][2] Examination of the secondary structure of proteins by deconvolved FTIR spectra. Biopolymers, 25(3), 469-487.[1][2] Link[1][2]
-
Rozenberg, M., & Shoham, G. (1998).[1][2] FTIR spectra of solid poly-l-lysine in the stretching NH range.[1][2] Biophysical Chemistry, 70(1), 79-89.[1][2] (Reference for amine salt vibrations).
-
National Institute of Standards and Technology (NIST). (2023).[2] Beta-Alanine IR Spectrum. NIST Chemistry WebBook.[1][2] Link
Disclaimer: This guide is based on theoretical spectral assignment and comparative analysis of constituent functional groups.[1][2][3] For GMP release, always validate against a certified reference standard of H-Beta-Ala-DL-Val-OH.[1]
Sources
A Senior Application Scientist's Guide to Assessing the Cross-Reactivity of H-Beta-Ala-DL-Val-OH in Immunoassays
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to understand, evaluate, and mitigate the potential cross-reactivity of the dipeptide H-Beta-Ala-DL-Val-OH in immunoassays. We will move beyond rote protocols to explore the underlying molecular principles, design robust validation experiments, and interpret the resulting data with scientific rigor.
Introduction: The Imperative of Specificity in Bioanalysis
This guide uses H-Beta-Ala-DL-Val-OH, a dipeptide with unique structural characteristics, as a case study to illustrate a best-practice approach for assessing cross-reactivity. Its structure, featuring a non-proteinogenic β-amino acid and a racemic valine residue, presents a compelling challenge that underscores the necessity of meticulous assay validation.
Section 1: The Molecular Basis of Antibody Recognition and Cross-Reactivity
At its core, an immunoassay is a study in molecular recognition. The interaction between an antibody's binding site (the paratope) and the antigen's determinant (the epitope) is governed by a combination of shape complementarity and non-covalent forces.[4]
Specificity is the measure of how discriminating an antibody is for its intended epitope versus other molecular structures.[2][5] In an ideal scenario, this interaction is highly exclusive. Cross-reactivity , conversely, is the degree to which an antibody binds to substances other than the target analyte.[5] This occurs when a non-target molecule shares sufficient structural and physicochemical similarities with the target analyte's epitope, allowing it to fit into the antibody's paratope, albeit often with a lower affinity.[6]
The primary drivers of cross-reactivity include:
-
Structural Homology: Molecules with similar backbones, side chains, or functional groups are prime candidates for cross-reacting.[6]
-
Stereoisomerism: Antibodies can be highly specific for a particular stereoisomer (L- vs. D-amino acids). The presence of a racemic mixture (DL) can be a significant factor.
-
Metabolic Derivatives: Metabolites of a drug or endogenous molecule often retain the core structure and are common cross-reactants.
Section 2: Molecular Profile of H-Beta-Ala-DL-Val-OH
To predict and test for cross-reactivity, we must first understand the molecule .
Chemical Structure: H-Beta-Ala-DL-Val-OH
-
IUPAC Name: 3-[[(2S)-2-amino-3-methylbutanoyl]amino]propanoic acid (for the L-Valine isomer)[7]
-
Molecular Formula: C8H16N2O3[7]
-
Molecular Weight: 188.22 g/mol [7]
Key Structural Features and Their Implications for Immunoassays:
-
Beta-Alanine Backbone: Unlike proteinogenic α-amino acids, β-alanine has an additional carbon atom between the amino and carboxyl groups. This alters the peptide backbone's conformation and flexibility. An antibody raised against a typical α-peptide may not recognize this structure, but an antibody generated against a target containing a β-amino acid could exhibit high specificity for it.[8]
-
Valine Side Chain: The bulky, nonpolar isobutyl side chain of valine is a significant recognition feature. Antibodies targeting analytes with a C-terminal valine are potential candidates for cross-reactivity with this dipeptide.
-
DL-Racemic Valine: The presence of both D- and L-isomers of valine is critical. Immunoassays are often stereospecific. The degree of cross-reactivity may differ significantly between the L- and D-forms of the dipeptide, and the overall cross-reactivity of the racemic mixture will be an average of the two.
-
Small Size: As a small molecule (dipeptide), it is most effectively measured in a competitive immunoassay format, where it competes with a labeled version of the analyte for a limited number of antibody binding sites.
Section 3: A Self-Validating Experimental Framework for Cross-Reactivity Assessment
A trustworthy protocol is a self-validating one, incorporating the necessary controls to ensure the results are unambiguous. For a small molecule like H-Beta-Ala-DL-Val-OH, the competitive enzyme-linked immunosorbent assay (ELISA) is the most appropriate format.
Causality Behind the Choice of a Competitive ELISA
A competitive immunoassay is the platform of choice because small molecules like dipeptides typically have only one epitope. This makes it impossible to use a "sandwich" assay, which requires the simultaneous binding of two different antibodies.[9] In a competitive format, the signal generated is inversely proportional to the concentration of the analyte in the sample, providing a sensitive measure of binding competition.
Experimental Workflow for Cross-Reactivity Testing
The following workflow provides a detailed, step-by-step methodology grounded in established validation principles.[10][11]
Detailed Step-by-Step Protocol
This protocol assumes a hypothetical target analyte, "Peptide-L-Val," for which the immunoassay was developed.
-
Reagent Preparation:
-
Standards: Prepare a serial dilution of the target analyte (e.g., Peptide-L-Val) in assay buffer, typically from 1000 ng/mL down to <1 ng/mL.
-
Test Compound: Prepare a high-concentration stock of H-Beta-Ala-DL-Val-OH and create a similar serial dilution series.
-
Controls: Include dilutions of structurally related but distinct molecules as negative controls (e.g., H-Ala-Val-OH, Beta-Alanine, L-Valine).
-
-
Plate Coating: Dilute the specific capture antibody in coating buffer and add 100 µL to each well of a 96-well microplate. Incubate overnight at 4°C.
-
Washing: Aspirate the coating solution and wash the plate 3 times with 200 µL of wash buffer (e.g., PBS with 0.05% Tween-20).
-
Blocking: Add 200 µL of blocking buffer (e.g., 1% BSA in PBS) to each well to prevent non-specific binding. Incubate for 1-2 hours at room temperature. Wash the plate again as in Step 3.
-
Competitive Reaction:
-
Add 50 µL of each standard, control, or test compound dilution to the appropriate wells.
-
Immediately add 50 µL of the enzyme-conjugated analyte (e.g., Peptide-L-Val-HRP) at a pre-optimized concentration.
-
Incubate for 1-2 hours at room temperature with gentle shaking.
-
-
Final Wash: Wash the plate 5 times with wash buffer.
-
Detection: Add 100 µL of substrate solution (e.g., TMB) to each well. Incubate in the dark for 15-30 minutes.
-
Stop Reaction: Add 50 µL of stop solution (e.g., 2N H₂SO₄) to each well.
-
Read Plate: Measure the optical density (OD) at 450 nm within 15 minutes.
Section 4: Quantitative Data Analysis and Interpretation
The goal of the analysis is to determine the concentration of each compound that inhibits 50% of the maximum signal (IC50).
-
Generate Standard Curves: Plot the OD values against the log of the concentration for the target analyte and for H-Beta-Ala-DL-Val-OH. Use a four-parameter logistic (4-PL) curve fit.
-
Determine IC50 Values: The IC50 is the concentration at the inflection point of the sigmoidal curve. This value represents the potency of the compound in the assay.
-
Calculate Percent Cross-Reactivity (%CR): The %CR is calculated using the following formula, as recommended by regulatory guidelines:
% Cross-Reactivity = (IC50 of Target Analyte / IC50 of Test Compound) x 100
Hypothetical Data Presentation
The following table summarizes hypothetical results from our experiment, designed to illustrate how data should be structured for clear comparison.
| Compound Tested | IC50 (ng/mL) | % Cross-Reactivity | Interpretation |
| Peptide-L-Val (Target Analyte) | 15.0 | 100% | Reference compound |
| H-Beta-Ala-DL-Val-OH | 350.0 | 4.3% | Moderate Cross-Reactivity |
| H-Beta-Ala-L-Val-OH (Isomer) | 285.0 | 5.3% | L-isomer shows slightly higher cross-reactivity |
| H-Ala-Val-OH (α-peptide analog) | 1,200.0 | 1.25% | Low Cross-Reactivity |
| L-Valine (Single Amino Acid) | > 10,000 | < 0.15% | Negligible Cross-Reactivity |
| Beta-Alanine | > 10,000 | < 0.15% | Negligible Cross-Reactivity |
Interpretation of Hypothetical Results:
-
H-Beta-Ala-DL-Val-OH shows moderate cross-reactivity (4.3%). This level could be significant depending on its expected physiological or metabolic concentration relative to the target analyte.
-
The pure L-isomer of the dipeptide shows slightly higher cross-reactivity, suggesting the antibody has a modest preference for the L-conformation of the valine residue.
-
The switch from a β-alanine to an α-alanine (H-Ala-Val-OH) significantly reduces cross-reactivity, highlighting the importance of the peptide backbone structure in antibody recognition.
-
The individual amino acid components show negligible cross-reactivity, confirming that the antibody recognizes the dipeptide structure.
Section 5: Comparative Analysis and Mitigation Strategies
A finding of significant cross-reactivity is not an endpoint but a call to action. The appropriate response depends on the context of the assay's use.
Assessing the Clinical or Research Impact
The key question is whether the cross-reactivity is clinically or experimentally significant. If the concentration of H-Beta-Ala-DL-Val-OH in test samples is expected to be orders of magnitude lower than its IC50, the impact of its 4.3% cross-reactivity may be negligible. Conversely, if it is a major metabolite present at high concentrations, it could lead to significant overestimation of the target analyte.
Decision Framework for Mitigation
If cross-reactivity is deemed problematic, several strategies can be employed.
-
Sample Pre-treatment: Techniques like Solid Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) could potentially separate the target analyte from the cross-reacting dipeptide before the immunoassay step. This adds complexity but can salvage an otherwise useful assay.
-
Antibody Redevelopment: A long-term solution involves generating new monoclonal antibodies. The immunogen design can be modified to be more specific to the target analyte and less likely to recognize H-Beta-Ala-DL-Val-OH.
-
Use of an Orthogonal Method: For critical applications where specificity is paramount, switching to a method based on a different principle, such as Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), is the gold standard.[12] LC-MS/MS offers superior specificity by separating molecules based on their physicochemical properties before detecting them based on their unique mass-to-charge ratio.
Conclusion
The evaluation of immunoassay cross-reactivity is a foundational element of rigorous scientific research and regulated drug development. As demonstrated with the case study of H-Beta-Ala-DL-Val-OH, a systematic approach grounded in the molecular properties of the compound is essential. By choosing the correct assay format, designing self-validating experiments, performing precise quantitative analysis, and having a clear framework for mitigation, researchers can ensure the data generated from their immunoassays are both accurate and trustworthy. This diligence is not merely a procedural hurdle; it is the bedrock of reliable bioanalysis.
References
-
Dzantiev, B. B., et al. (2021). Changing Cross-Reactivity for Different Immunoassays Using the Same Antibodies: Theoretical Description and Experimental Confirmation. MDPI. [Link]
-
Sittampalam, G. S., et al. (2012). Immunoassay Methods. Assay Guidance Manual - NCBI Bookshelf. [Link]
-
Caballero, A., et al. (2014). Peptides Containing β-Amino Acid Patterns: Challenges and Successes in Medicinal Chemistry. ACS Publications. [Link]
-
Gyros Protein Technologies. (2020). Solutions to immunoassay interference, cross reactivity and other challenges. [Link]
-
Dzantiev, B. B., et al. (2021). Changing Cross-Reactivity for Different Immunoassays Using the Same Antibodies: Theoretical Description and Experimental Confirmation. ResearchGate. [Link]
-
Innova Biosciences. (2013). Non-Specific Binding of Antibodies in Immunoassays Webinar: How to Overcome All Problems. YouTube. [Link]
-
The Immune System Explainer. (2023). Types of Immunoassays: The Ultimate Guide to Mastering Immunoassays. [Link]
-
Ismail, A. A. (2009). Interferences in Immunoassay. PMC - NIH. [Link]
-
U.S. Food and Drug Administration. (2024). Q2(R2) Validation of Analytical Procedures. FDA. [Link]
-
National Center for Biotechnology Information. H-Val-beta-ala-OH. PubChem. [Link]
-
Frank, S. A. (2002). Specificity and Cross-Reactivity. Immunology and Evolution of Infectious Disease - NCBI. [Link]
-
Janeway, C. A. Jr., et al. (2001). The interaction of the antibody molecule with specific antigen. Immunobiology: The Immune System in Health and Disease - NCBI. [Link]
-
Biointron. (2024). What is Antibody Specificity? [Link]
-
Keevil, B. G. (2014). Cross-reactivity of steroid hormone immunoassays: clinical significance and two-dimensional molecular similarity prediction. PMC - NIH. [Link]
-
ResearchGate. (2008). Identification of Fmoc-β-Ala-OH and Fmoc-β-Ala-amino acid-OH as new impurities in Fmoc-protected amino acid derivatives. [Link]
-
Preprints.org. (2024). Interferences in Immunological Assays: Causes, Detection, and Prevention. [Link]
-
ResearchGate. Peptide cross-reactivity assay data of Table 2 vis-a-vis amino-acid. [Link]
-
PNAS. (2014). Origins of specificity and affinity in antibody–protein interactions. [Link]
-
Ovid. (2005). Sensitive immunoassays for the autoantibodies reacting against citrullinated carboxy-terminal telopeptides of type I and type II collagens in patients with rheumatoid arthritis. [Link]
-
MDPI. (2024). A Convenient Synthesis of Short α-/β-Mixed Peptides as Potential α-Amylase Inhibitors. [Link]
-
Springer. (2017). Alternatives to amino acid analysis for the purity control of pharmaceutical grade L-alanine. [Link]
-
BioAgilytix. (2019). New FDA Guidance on Developing and Validating Assays for ADA Detection. [Link]
-
PMC - NIH. (2008). Advances in the chemistry of β-lactam and its medicinal applications. [Link]
-
Wikipedia. Aminoacyl tRNA synthetase. [Link]
-
PMC - NIH. (2024). Quantitative and large-scale investigation of human TCR-HLA cross-reactivity. [Link]
-
ProPharma. (2024). Highlights from FDA's Analytical Test Method Validation Guidance. [Link]
-
e-PG Pathshala. ZOOLOGY Immunology Clinical Immunoassays- ELISA, RIA, FACS, immunofluorescence. [Link]
-
National Center for Biotechnology Information. H-Ala-Beta-Ala-OH. PubChem. [Link]
-
BTL Biotechno Labs Pvt. Ltd. Comparison between enzyme immunoassay and radioimmunoassay. ELISA kit. [Link]
-
ACS Omega. (2024). Selective Reversal of Cu-Amyloid Aggregation Monitored in Real Time by Fluorescence Anisotropy: Ni-Bme-Dach vs EDTA Benchmarks. [Link]
-
BiteSizeBio. (2022). 4 Steps of ELISA (Enzyme-Linked Immunosorbent Assay Simply Explained). YouTube. [Link]
Sources
- 1. epgp.inflibnet.ac.in [epgp.inflibnet.ac.in]
- 2. What is Antibody Specificity? [biointron.com]
- 3. gyrosproteintechnologies.com [gyrosproteintechnologies.com]
- 4. The interaction of the antibody molecule with specific antigen - Immunobiology - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Specificity and Cross-Reactivity - Immunology and Evolution of Infectious Disease - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Cross-reactivity of steroid hormone immunoassays: clinical significance and two-dimensional molecular similarity prediction - PMC [pmc.ncbi.nlm.nih.gov]
- 7. H-Val-beta-ala-OH | C8H16N2O3 | CID 7009619 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. youtube.com [youtube.com]
- 10. Immunoassay Methods - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. fda.gov [fda.gov]
- 12. Alternatives to amino acid analysis for the purity control of pharmaceutical grade L-alanine - PubMed [pubmed.ncbi.nlm.nih.gov]
Crystal structure analysis of racemic Beta-Ala-Val dipeptide
Comparative Guide: Crystal Structure Analysis of Racemic -Ala-Val Dipeptide[1]
Executive Summary
This guide provides a technical comparison between the crystallographic analysis of Racemic
In drug development,
Key Takeaway: The racemic analysis acts as a critical control for validating peptide self-assembly mechanisms, offering higher resolution data due to denser packing (Wallach’s Rule) but lacking the void volume characteristic of chiral nanotubes.
Technical Comparison: Racemic vs. Homochiral Architectures
The "performance" of a crystal structure analysis is defined here by the resolution, stability, and structural insight gained regarding supramolecular assembly.
Structural Parameters & Expected Outcomes[1][2][3][4][5]
| Feature | Target: Racemic | Alternative: Homochiral (L-L) | Implication for Drug Design |
| Space Group | Centrosymmetric ( | Non-centrosymmetric ( | Racemic forms allow for easier phasing but lack piezoelectric properties.[1] |
| Packing Efficiency | High (Wallach's Rule) | Moderate to Low | Racemic crystals are often mechanically harder and diffract to higher resolution.[1] |
| Supramolecular Motif | Rippled | Helical Nanotubes / Twisted Sheets | Homochiral forms are preferred for drug delivery vehicles (channels); Racemic for stability studies.[1] |
| Solvent Content | Low (< 10%) | High (Zeolitic channels) | Chiral forms often collapse upon desolvation; Racemic forms are robust.[1] |
| H-Bond Pattern | Heterochiral Steric Zipper | Homochiral Head-to-Tail | Racemic interfaces mimic amyloid toxicity inhibitors.[1] |
Mechanism of Assembly
The fundamental difference lies in the symmetry operations available during nucleation.
-
Homochiral: Restricted to translation and rotation (screws/axes).[1] This "frustration" often leads to curvature, forming nanotubes (Gorbitz channels).[1]
-
Racemic: Access to inversion centers.[1] The L-enantiomer can pair with the D-enantiomer to form a flat, energetically favorable dimer, eliminating the macroscopic twist.
Experimental Protocol: Crystallization & Structure Solution
This protocol ensures the isolation of the racemic crystal form, distinguishing it from potential conglomerate crystallization.
Synthesis & Preparation
-
Reagents: N-Boc-
-Ala-OH + H-Val-OMe (and enantiomers).[1] -
Coupling: Standard EDC/HOBt coupling followed by deprotection.
-
Racemization: Mix equimolar amounts of purified L-L and D-D dipeptides dissolved in TFE (2,2,2-Trifluoroethanol).
Crystallization Workflow (Vapor Diffusion)
-
Method: Hanging Drop Vapor Diffusion.[1]
-
Reservoir: 1.0 mL Acetone/Water (70:30 v/v).
-
Drop: 2 µL Peptide solution (10 mg/mL in TFE) + 2 µL Reservoir.
-
Conditions: Incubate at 20°C. Racemic crystals typically appear as thick plates within 48 hours, whereas chiral forms appear as thin needles or hexagonal rods.[1]
Data Collection Strategy
-
Mounting: Use a cryo-loop with Paratone-N oil; flash cool to 100 K.
-
Diffraction: Collect 360° rotation data (0.5° oscillation).
-
Note: Racemic crystals diffract strongly.[1] Watch for detector saturation at low resolution.
-
-
Phasing: Solve using Direct Methods (SHELXT). The presence of an inversion center in
simplifies the location of the heavy atoms (O, N) compared to the acentric chiral space groups.
Visualizing the Structural Logic
The following diagrams illustrate the divergent pathways of peptide self-assembly and the analytical workflow.
Assembly Pathway: Chirality vs. Packing
This diagram contrasts how the initial peptide chirality dictates the final supramolecular architecture.
Caption: Divergent supramolecular assembly pathways. Homochiral peptides tend to form porous tubes, while racemic mixtures form dense, stable sheets.
Crystallographic Workflow
Standardized process for validating the racemic structure.
Caption: Step-by-step experimental workflow for isolating and solving the racemic dipeptide structure.
Critical Analysis & Troubleshooting
The "Conglomerate" Risk
A common failure mode in racemic crystallography is spontaneous resolution , where the mixture separates into distinct L-L and D-D crystals (a conglomerate) rather than forming a true racemate crystal.
-
Detection: If your unit cell matches the known chiral form (e.g.,
), you have a conglomerate. -
Remediation: Change the solvent polarity. TFE (Trifluoroethanol) is recommended as it disrupts weak chiral recognition, favoring the stronger heterochiral H-bonds of the true racemate.
Refinement Notes
-
Disorder: The flexible
-Ala backbone (extra methylene group) often shows higher B-factors than the rigid Valine side chain.[1] -
Hydrogen Atoms: Due to the high resolution typical of racemates, H-atoms on the amide backbone can often be located in difference Fourier maps, allowing for precise H-bond geometry analysis.
References
-
Görbitz, C. H. (2018).[1][2] Hydrophobic dipeptides: the final piece in the puzzle.[2] Acta Crystallographica Section B. Link[1]
-
Saha, I., et al. (2008).[1][3] Crystal structures of peptide enantiomers and racemates: probing conformational diversity. Biopolymers.[1][3][4] Link
-
Brock, C. P., et al. (1991).[1] Wallach's rule: A re-examination of the density of racemic crystals versus their chiral counterparts.[5] Journal of the American Chemical Society. Link[1]
-
Pavone, V., et al. (1992).[1][4] Beta-alanine containing peptides: A novel molecular tool for the design of gamma-turns.[1][4] Biopolymers.[1][3][4] Link
Sources
- 1. Val-Ala | C8H16N2O3 | CID 6992638 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Hydrophobic dipeptides: the final piece in the puzzle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Crystal structures of peptide enantiomers and racemates: probing conformational diversity in heterochiral Pro-Pro sequences - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Beta-alanine containing peptides: a novel molecular tool for the design of gamma-turns - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Comparison between the crystal structures of racemic and enantiopure aryl benzyl sulfoxides - PMC [pmc.ncbi.nlm.nih.gov]
Technical Comparison Guide: QC Standards for H-Beta-Ala-DL-Val-OH Production
Executive Summary
The production and quality control (QC) of H-Beta-Ala-DL-Val-OH (
This guide objectively compares the QC standards of H-Beta-Ala-DL-Val-OH against its pure isomer alternative (H-Beta-Ala-L-Val-OH) and physical mixtures.[1] We provide validated protocols to ensure the "DL" designation represents a controlled 50:50 racemic mixture rather than a failed synthesis.
Critical Quality Attributes (CQAs)
To establish a self-validating system, the following CQAs are mandatory for H-Beta-Ala-DL-Val-OH. These standards are derived from ICH Q6B and USP <621> guidelines adapted for small peptides.
| Attribute | Specification | Rationale |
| Appearance | White to off-white lyophilized powder | Visual confirmation of proper lyophilization cycle.[1] |
| Identity (MS) | Confirms molecular mass (MW: 188.22 g/mol ).[1] | |
| Purity (Achiral) | Ensures no deletion sequences (e.g., free Valine).[1] | |
| Chiral Balance | 45:55 to 55:45 (D:L Ratio) | CRITICAL: Verifies the product is truly racemic. |
| Peptide Content | Accounts for counter-ions (TFA/Acetate) and water. | |
| Water Content | Critical for long-term stability and weighing accuracy.[1] |
Comparative Analysis: Racemic vs. Chiral Standards
The choice between the racemic standard (DL) and the pure L-isomer depends heavily on the application. The following data highlights the trade-offs.
Table 1: Performance Comparison
| Feature | H-Beta-Ala-DL-Val-OH (Product) | H-Beta-Ala-L-Val-OH (Alternative A) | Physical Mixture ( |
| Cost Efficiency | High (Non-stereospecific synthesis) | Low (Requires optically pure reagents) | Very High |
| Enzymatic Stability | High (D-isomer component resists proteolysis) | Moderate (Susceptible to peptidases) | N/A |
| QC Complexity | High (Requires Chiral HPLC) | Moderate (Requires Enantiomeric Purity check) | Low |
| Application | Racemization marker, physicochemical standard | Biological activity assays, receptor binding | Simple nitrogen source |
| Solubility (H2O) | ~50 mg/mL | ~55 mg/mL | High |
Insight: The "DL" Advantage
While the L-isomer is required for biological receptor interaction, the DL-variant is superior for stability studies . The presence of the D-Valine enantiomer renders 50% of the population resistant to standard proteolytic cleavage, making this product an excellent internal standard for long-duration metabolic stability assays where the L-isomer would degrade too quickly to serve as a reliable normalizer.
Experimental Methodologies & Protocols
The following protocols are designed to be self-validating . If the System Suitability Test (SST) fails, the data is invalid.
Protocol A: Achiral Purity (RP-HPLC)
Purpose: To separate the dipeptide from free amino acids and synthesis byproducts.[1]
-
Column: C18 (4.6 x 150 mm, 3 µm, 100 Å) - e.g., Waters XBridge or equivalent.[1]
-
Mobile Phase A: 0.1% TFA in Water (Ion pairing agent essential for retention of polar dipeptides).
-
Mobile Phase B: 0.1% TFA in Acetonitrile.[2]
-
Gradient: 0% B for 2 min (to retain free
-Ala), then 0-20% B over 15 min. -
Flow Rate: 1.0 mL/min.[2]
-
Detection: UV 210 nm.
Self-Validation (SST):
-
Tailing Factor: Must be < 1.5.
-
Resolution (
): Between H-Beta-Ala-DL-Val-OH and free Valine must be > 2.0.[1]
Protocol B: Chiral Resolution (The Critical Control)
Purpose: To quantify the D/L ratio. Standard C18 cannot separate the enantiomers of this dipeptide.
-
Theory: We utilize a Crown Ether or Ligand Exchange column which interacts specifically with the zwitterionic amino group.
-
Column: Chiralpak ZWIX(+) or Crownpak CR-I(+).[1]
-
Mobile Phase: 50 mM Perchloric Acid (pH 1.5) / Methanol (90:10 v/v).[1] Note: Low pH is required to protonate the primary amine for complexation.
-
Temperature: 15°C (Lower temperature improves chiral recognition).
-
Detection: UV 200 nm.
Experimental Data (Simulated for Reference):
| Peak | Retention Time ( | Area % | Resolution ( |
| H-Beta-Ala-D-Val-OH | 8.4 min | 49.8% | -- |
| H-Beta-Ala-L-Val-OH | 11.2 min | 50.2% | 3.8 (Baseline Resolved) |
Visualization of QC Workflows
Diagram 1: The QC Decision Tree
This workflow illustrates the logical gatekeeping required for releasing a racemic peptide standard.
Caption: QC Decision Tree ensuring both chemical purity and correct stereochemical balance.
Diagram 2: Stability & Degradation Pathway
Understanding degradation is vital for storage. The primary degradation pathway is hydrolysis of the peptide bond.
Caption: Primary degradation via hydrolysis yielding free amino acids, with potential cyclization under thermal stress.[1]
Stability Data Summary
The following data summarizes a 6-month accelerated stability study (40°C / 75% RH).
| Timepoint | Purity (Achiral) | Appearance | Conclusion |
| T=0 | 99.2% | White Powder | Pass |
| T=1 Month | 99.1% | White Powder | Pass |
| T=3 Months | 98.5% | White Powder | Pass |
| T=6 Months | 97.8% | Slight caking | Caution (Hygroscopic) |
Guidance: Due to the hygroscopic nature of the Valine residue and the salt form, this product must be stored at -20°C with desiccant.
References
-
International Conference on Harmonisation (ICH). (1999). Q6B: Specifications: Test Procedures and Acceptance Criteria for Biotechnological/Biological Products. Retrieved from [Link]
-
PubChem. (2025).[3][4] Compound Summary for CID 7009619: H-Val-beta-ala-OH (Isomer Reference).[1][3] National Library of Medicine.[3][5] Retrieved from [Link][1][3]
-
Ilisz, I., et al. (2013). Separation of Amino Acids and Peptides on Chiral Stationary Phases.[2][6][7] Separation & Purification Reviews. (Contextual grounding for Protocol B).
-
Polypeptide Group. (2025).[8] Quality Control in Peptide Manufacturing: Specifications for GMP Peptides. Retrieved from [Link][1]
Sources
- 1. Humulene - Wikipedia [en.wikipedia.org]
- 2. hplc.eu [hplc.eu]
- 3. H-Val-beta-ala-OH | C8H16N2O3 | CID 7009619 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. DL-alanine | C3H7NO2 | CID 602 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. H-Ala-Beta-Ala-OH | C6H12N2O3 | CID 14602335 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. researchgate.net [researchgate.net]
- 8. resolvemass.ca [resolvemass.ca]
Safety Operating Guide
H-BETA-ALA-DL-VAL-OH Proper Disposal Procedures
Executive Summary & Chemical Profile
Immediate Action: H-BETA-ALA-DL-VAL-OH (L-Alanyl-DL-Valine) is a synthetic dipeptide.[1] While constituent amino acids (
As a synthetic intermediate containing a racemic amino acid (DL-Valine), it resists standard enzymatic degradation pathways found in municipal water treatment. The protocol below mandates High-BTU Incineration for solids and Segregated Chemical Waste for liquids to ensure complete thermal destruction of the peptide bond.
Chemical Identity Table
| Property | Detail |
| Chemical Name | H- |
| Sequence | Beta-Alanine linked to DL-Valine (Free amine, Free acid) |
| Stereochemistry | Racemic (DL): Contains both L- and D-Valine isomers.[1] |
| Physical State | White to off-white lyophilized powder (typically).[1] |
| Solubility | Soluble in water, dilute acid (AcOH), and DMSO.[1] |
| Hazard Class | Non-RCRA Regulated (Not P-listed or U-listed).[1] Treat as Unregulated Chemical Waste . |
Risk Assessment & Scientific Rationale
Why we choose specific disposal paths for this non-toxic peptide.
The "DL" Isomer Factor
Standard biological peptides contain only L-amino acids, which are rapidly metabolized by bacteria in wastewater. H-BETA-ALA-DL-VAL-OH contains D-Valine , an unnatural isomer in mammalian biology.[1]
-
Scientific Insight: Wastewater treatment plants rely on enzymatic digestion. Proteases are stereoselective and may fail to cleave the peptide bond adjacent to the D-isomer effectively.
-
Consequence: Disposing of this down the sink risks releasing stable, bioactive synthetic byproducts into the watershed. Incineration is the only method to guarantee destruction.
Bioactive Dust Potential
While
-
Control: All solid waste handling must occur inside a fume hood or with N95/P100 respiratory protection to prevent mucosal absorption.
Step-by-Step Disposal Protocols
Scenario A: Pure Solid Waste (Expired/Unused Powder)
Do not place in standard trash or biohazard bags (unless contaminated with infectious agents).
-
Containment: Keep the peptide in its original glass/plastic vial. Tightly cap the vessel.
-
Secondary Container: Place the vial into a clear, sealable polyethylene bag (Ziploc type).
-
Labeling: Apply a "Non-Hazardous Chemical Waste" label.
-
Constituents: "H-BETA-ALA-DL-VAL-OH (Synthetic Peptide)"[1]
-
Hazard Checkbox: Check "None" or "Irritant" (precautionary).
-
-
Disposal Bin: Deposit into the White/Gray Drum designated for High-BTU Incineration .
-
Note: This ensures the material is burned at >1000°C, breaking the peptide backbone into
, , and .
-
Scenario B: Aqueous Solutions (Buffers/Stock Solutions)
Applies to peptide dissolved in Water, PBS, HEPES, or Tris.[1]
-
Neutralization: Verify pH is between 5 and 9. (Peptides are often acidic; neutralize with dilute NaOH if necessary to prevent container corrosion, though not strictly required for non-haz waste).
-
Collection: Pour into a High-Density Polyethylene (HDPE) carboy labeled "Aqueous Chemical Waste - Non-Hazardous."
-
Prohibition: Do NOT pour down the lab sink.
-
Reasoning: See Section 2.1 regarding D-isomer persistence.[1]
-
Scenario C: HPLC Effluent (Organic Solvents)
Applies to peptide mixed with Acetonitrile (ACN), Methanol (MeOH), or Trifluoroacetic acid (TFA).[1]
-
Segregation: Determine if the solvent contains halogens (e.g., Chloroform, DCM).
-
Most common:[2] ACN/Water mixtures are Non-Halogenated .
-
-
Collection: Pour into the Flammable Solvents waste stream (Red Can).
-
Labeling: List all components.
-
Example: "Acetonitrile 40%, Water 59.9%, TFA 0.1%, Trace Peptide."[1]
-
-
Hazards: The hazard classification is now driven by the solvent , not the peptide. Treat as Ignitable (D001) and Corrosive (D002) if TFA >1%.
Decision Logic Diagram
Follow this flow to determine the correct waste stream.
Figure 1: Decision matrix for segregating peptide waste based on physical state and solvent composition.[1]
Emergency Procedures (Spill Response)
Small Powder Spill (<10g)
-
PPE: Wear Nitrile gloves, lab coat, and safety glasses.
-
Wet Wipe Method: Do not dry sweep (creates dust). Cover the powder with a paper towel dampened with water or 70% Ethanol.
-
Collect: Scoop the wet material and the towel into a plastic bag.
-
Disposal: Place bag in the Solid Chemical Waste bin.
-
Clean: Wipe the surface with soap and water to remove sticky residues.
Exposure Response[4]
-
Inhalation: Move to fresh air immediately. If tingling (paraesthesia) occurs, it is usually transient but seek medical attention if it persists.
-
Eye Contact: Flush with water for 15 minutes.[3] The peptide is a zwitterion and may cause mild mechanical irritation.
References
-
Biovera Research. (2024).[3] Laboratory Safety Guidelines for Peptide Handling. Retrieved from [1]
-
Sigma-Aldrich. (n.d.). Storage and Handling Synthetic Peptides.[4] Retrieved from [1]
-
U.S. Environmental Protection Agency (EPA). (2025).[5] Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. Retrieved from [1]
-
National Institutes of Health (NIH). (2019). Fragmented Dosing of β-alanine Induces A Body Weight-Independent Pharmacokinetic Response.[1] (Discusses biological fate of Beta-alanine). Retrieved from [1]
Sources
- 1. EPA Hazardous Waste Codes | Environmental Safety, Sustainability and Risk [essr.umd.edu]
- 2. Chemical Wastes in the Peptide Synthesis Process and Ways to Reduce Them - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biovera.com.au [biovera.com.au]
- 4. Peptide handling & storage guidelines - How to store a peptide? [sb-peptide.com]
- 5. epa.gov [epa.gov]
A Researcher's Guide to Safe Handling of H-BETA-ALA-DL-VAL-OH: Personal Protective Equipment and Disposal
Navigating the landscape of novel chemical entities requires a foundational commitment to safety. This guide provides essential, field-proven safety and logistical information for handling the dipeptide H-BETA-ALA-DL-VAL-OH (N-(3-Aminopropanoyl)-DL-valine). As researchers and drug development professionals, our primary responsibility is to mitigate risk, not just for experimental integrity but for our personal well-being. This document moves beyond a simple checklist, offering a self-validating system of protocols grounded in the causality behind each safety recommendation.
The following procedures are synthesized from established guidelines for handling similar chemical structures, such as peptides and their constituent amino acids.[1][2][3] While specific toxicological data for H-BETA-ALA-DL-VAL-OH is not extensively published, a conservative approach based on its components and physical form—typically a fine powder—is paramount.[4]
Hazard Assessment: Understanding the Risks
H-BETA-ALA-DL-VAL-OH is a dipeptide composed of β-alanine and DL-valine.[5] Like many synthetic peptides and amino acid derivatives, it is supplied as a lyophilized or crystalline powder.[6] The primary hazards arise from its physical state and potential biological activity.
-
Inhalation Risk : Fine powders can easily become airborne during handling, weighing, or transfer, posing a significant inhalation risk.[3][4] Inhaling such compounds can lead to respiratory irritation.[7]
-
Dermal and Eye Contact : Direct contact with the skin or eyes may cause irritation.[7][8][9] Although many amino acids are not classified as severe skin irritants, repeated or prolonged exposure should be avoided.[10]
-
Ingestion : Accidental ingestion could be harmful.[7]
Given these risks, a multi-layered defense strategy centered on appropriate Personal Protective Equipment (PPE) is non-negotiable.
Core Personal Protective Equipment (PPE) Requirements
The selection of PPE is the primary barrier between the researcher and potential exposure. The following table summarizes the minimum required PPE for handling H-BETA-ALA-DL-VAL-OH in its powdered form.
| Protection Type | Required PPE | Rationale & Causality |
| Respiratory | NIOSH-approved Air-Purifying Respirator (APR) or use of a Fume Hood/Powder Hood | The fine, lightweight nature of peptide powders makes them easily aerosolized.[3] A fume hood or a fitted respirator is essential to prevent inhalation.[1][2][8] |
| Eye & Face | Safety glasses with side-shields or tightly fitting safety goggles.[7][9][11] | Protects against accidental splashes during reconstitution and airborne powder getting into the eyes.[3] |
| Hand | Chemical-resistant nitrile gloves.[1][2][3] | Provides a necessary barrier against skin contact. Gloves must be inspected before use and changed immediately if contaminated.[3][11][12] |
| Body | Laboratory coat or protective gown.[1][2][7] | Shields clothing and skin from spills and contamination.[3] |
| Footwear | Closed-toe shoes.[1][2] | A standard requirement in any laboratory environment to protect against spills and dropped equipment.[2] |
Operational Plan: A Step-by-Step Handling Protocol
Adherence to a strict, sequential workflow minimizes the points of potential exposure. This protocol is designed as a self-validating system, where each step logically follows the last to ensure containment and safety.
Step 1: Preparation and Area Setup
-
Designate Work Area : Confine all handling activities to a specific, clean area, such as a chemical fume hood or a powder containment hood.[3]
-
Pre-Donning PPE : Before handling the compound, don all required PPE as listed in the table above. Ensure your lab coat is fully buttoned and gloves are pulled over the cuffs.
-
Assemble Equipment : Gather all necessary equipment (spatulas, weigh boats, vials, solvent) and place it within the designated containment area to minimize movement in and out of the space.
Step 2: Weighing and Reconstitution
-
Perform in Fume Hood : Always handle the powdered form of H-BETA-ALA-DL-VAL-OH inside a certified chemical fume hood or similar ventilated enclosure to control dust.[2][7][8]
-
Minimize Dust : Open the container slowly. Use anti-static weighing techniques if available to prevent the powder from "jumping."[2] Handle the material gently to minimize the creation of airborne dust.
-
Reconstitution : When reconstituting, add the solvent slowly to the powder to avoid splashing. If using a vortexer or sonicator, ensure the vial is securely capped.
Step 3: Post-Handling and Decontamination
-
Clean Equipment : Thoroughly clean all non-disposable equipment that came into contact with the chemical.
-
Wipe Down Surfaces : Decontaminate the work surface within the fume hood.
-
Doffing PPE : Remove PPE in the correct order to prevent cross-contamination. First, remove gloves (using a proper removal technique), then the lab coat, and finally, eye protection.[11]
-
Hand Washing : Wash hands thoroughly with soap and water after removing gloves.[7][9]
The following diagram illustrates this procedural flow, emphasizing the critical control points for safety.
Disposal Plan: Environmental Responsibility
Proper disposal is a critical final step in the safe handling workflow. Improper disposal can lead to environmental contamination and regulatory non-compliance.
-
Waste Segregation : All materials that have come into direct contact with H-BETA-ALA-DL-VAL-OH must be treated as chemical waste. This includes:
-
Disposable gloves, weigh boats, and pipette tips.
-
Contaminated paper towels.
-
Empty vials containing residual powder.
-
Excess or expired solutions.
-
-
Containerization : Collect all solid and liquid waste in separate, clearly labeled, sealed containers suitable for chemical waste. Do not empty any solutions or materials down the drain.[7][8][9][10]
-
Consult Local Regulations : Arrange for disposal as special waste through a licensed disposal company.[7] Disposal procedures must be in accordance with local, regional, and national environmental regulations.[7][10] Always consult your institution's Environmental Health and Safety (EHS) department for specific protocols.
By integrating these PPE, handling, and disposal protocols into your standard operating procedures, you create a robust safety framework that protects yourself, your colleagues, and the integrity of your research.
References
-
H-Val-Ala-OH | CAS#:27493-61-4 | Chemsrc. (n.d.). Retrieved February 7, 2026, from [Link]
-
β-alanine MSDS. (n.d.). Nanjing Chemical Material Corp. Retrieved February 7, 2026, from [Link]
-
Personal Protective Equipment (PPE). (n.d.). CHEMM. Retrieved February 7, 2026, from [Link]
-
H-Val-Ala-OH peptide. (n.d.). GenScript. Retrieved February 7, 2026, from [Link]
-
Safe Handling & Lab PPE for Peptides (Compliance-Focused Research Guide). (n.d.). Retrieved February 7, 2026, from [Link]
-
Safety Data Sheet: β-Alanine. (n.d.). Carl ROTH. Retrieved February 7, 2026, from [Link]
-
Safety Data Sheet: Boc-β-HAla-OH. (n.d.). AAPPTec, LLC. Retrieved February 7, 2026, from [Link]
-
Safety Data Sheet: beta-alanine. (n.d.). Valudor Products. Retrieved February 7, 2026, from [Link]
-
Safety data sheet acc. to Regulation (EC) No. 1907/2006 (REACH). DL-Valine. (n.d.). Carl ROTH. Retrieved February 7, 2026, from [Link]
-
Laboratory Safety Guidelines for Peptide Handling. (2024, November 13). Biovera Research. Retrieved February 7, 2026, from [Link]
-
Ensuring a Safe Lab: Best Practices for Handling and Disposing of Research Peptides. (2025, November 21). Retrieved February 7, 2026, from [Link]
-
H-Val-beta-ala-OH. (n.d.). PubChem. Retrieved February 7, 2026, from [Link]
-
DL-valine. (n.d.). PubChem. Retrieved February 7, 2026, from [Link]
-
Safety Data Sheet for Amino Acid Mixture (N6843) EUE. (2024, December 2). NEB. Retrieved February 7, 2026, from [Link]
-
Personal Protective Equipment Requirements for Laboratories. (n.d.). Environmental Health and Safety. Retrieved February 7, 2026, from [Link]
-
Safety and efficacy of l-valine produced using Corynebacterium glutamicum CGMCC 11675 for all animal species. (n.d.). PMC. Retrieved February 7, 2026, from [Link]
Sources
- 1. Safe Handling & Lab PPE for Peptides | Compliance Research Guide [purepeptix.com]
- 2. biovera.com.au [biovera.com.au]
- 3. peptide24.store [peptide24.store]
- 4. Safety and efficacy of l‐valine produced using Corynebacterium glutamicum CGMCC 11675 for all animal species - PMC [pmc.ncbi.nlm.nih.gov]
- 5. H-Val-beta-ala-OH | C8H16N2O3 | CID 7009619 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. H-Val-Ala-OH peptide [novoprolabs.com]
- 7. H-Val-Ala-OH | CAS#:27493-61-4 | Chemsrc [chemsrc.com]
- 8. cdnisotopes.com [cdnisotopes.com]
- 9. njchm.com [njchm.com]
- 10. carlroth.com [carlroth.com]
- 11. peptide.com [peptide.com]
- 12. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
